molecular formula C14H28O3 B172591 14-Hydroxytetradecanoic acid CAS No. 17278-74-9

14-Hydroxytetradecanoic acid

Cat. No.: B172591
CAS No.: 17278-74-9
M. Wt: 244.37 g/mol
InChI Key: JOSXCARTDOQGLV-UHFFFAOYSA-N
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Description

14-Hydroxytetradecanoic acid, also known as ω-hydroxymyristic acid, is a saturated hydroxy fatty acid (HFA) where the hydroxyl group is located at the terminal carbon (omega position) of a 14-carbon chain . This specific structure makes it a valuable building block in scientific research, particularly in the study and synthesis of polyhydroxyalkanoates (PHAs)—biodegradable polyesters produced by various bacteria as intracellular inclusions that act as a carbon and energy reserve . These microbial polymers are of significant industrial interest as a source of biodegradable plastics with elastomer properties, offering a potential substitute for petroleum-derived commodities . In the field of lipid biology, hydroxylated fatty acids like this compound are fundamental components of more complex lipids. They are important building blocks of sphingolipids in mammals, which are crucial constituents of nervous tissue and play roles in cellular processes, with their dysregulation linked to neurodegeneration . Furthermore, in environmental and geological science, this compound serves as a potential biomarker; its presence and abundance, along with isomers of dihydroxyhexadecanoic acid, can help distinguish between leaf-derived lipids from different plant families in soils and sediments . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

14-hydroxytetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h15H,1-13H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSXCARTDOQGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCC(=O)O)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169396
Record name Tetradecanoic acid, 14-hydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17278-74-9
Record name 14-Hydroxytetradecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17278-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecanoic acid, 14-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017278749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanoic acid, 14-hydroxy-
Source EPA DSSTox
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Foundational & Exploratory

14-Hydroxytetradecanoic Acid: A Technical Guide to Its Natural Sources, Discovery, and Scientific Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Hydroxytetradecanoic acid, an omega-hydroxy long-chain fatty acid, is a naturally occurring compound found predominantly in the protective outer layers of plants. This technical guide provides a comprehensive overview of its discovery, natural sources, and the analytical methods for its isolation and characterization. Furthermore, this document explores the compound's potential biological activities, including its emerging role as a biomarker in autoimmune diseases such as Sjögren's syndrome, and its potential antimicrobial and antioxidant properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in the fields of natural product chemistry, drug discovery, and plant biology.

Introduction

This compound, also known as 14-hydroxymyristic acid, is a saturated fatty acid with a 14-carbon chain and a hydroxyl group at the omega (ω) position.[1] Its chemical formula is C14H28O3.[1] This functionalization imparts distinct physical and chemical properties compared to its non-hydroxylated counterpart, myristic acid. While not as extensively studied as other fatty acids, this compound is gaining attention for its presence in unique biological niches and its potential pharmacological applications. This guide aims to consolidate the current knowledge on this molecule, providing a technical resource for researchers and developers.

Discovery and Natural Occurrence

Natural Sources:

The primary natural sources of this compound are plant-derived, specifically as a monomeric constituent of cutin and suberin.

  • Pinus Species: It has been reported in the cutin of Pinus radiata and Pinus roxburghii.[1][2] The composition of cutin can vary between different parts of the plant and with environmental conditions.

  • Kelp: Some sources indicate its presence as a trace compound in kelp.

  • Royal Jelly: While rich in other hydroxy fatty acids like 10-hydroxy-2-decenoic acid (10-HDA), the presence and quantity of this compound in royal jelly are not well-documented in the available literature.

Quantitative Data on this compound in Natural Sources

Quantitative data for this compound is sparse in the literature. Most studies on plant cutin composition provide data on the total hydroxy fatty acid content or focus on more abundant C16 and C18 homologs. The following table summarizes the available information, highlighting the need for more targeted quantitative studies.

Natural SourcePlant PartMethod of AnalysisConcentration of this compoundReference
Pinus radiataCutinGC-MSReported as a constituent, but specific quantitative data is not provided in the readily available literature.[1]
Pinus species (general)Cutin/SuberinGC-MSGymnosperms are noted to contain significant amounts of [2]

Biosynthesis

In plants, the biosynthesis of omega-hydroxy fatty acids is a crucial step in the formation of cutin and suberin. This process involves the hydroxylation of fatty acids at their terminal methyl group, a reaction catalyzed by cytochrome P450 monooxygenases (CYP) belonging to the CYP86A and CYP94 families.[3] While the specific enzymes responsible for the ω-hydroxylation of tetradecanoic acid (myristic acid) to form this compound have not been definitively characterized in all plant species, the general pathway is understood to proceed as follows:

Biosynthesis_of_14_Hydroxytetradecanoic_Acid Myristic Acid (C14:0) Myristic Acid (C14:0) This compound This compound Myristic Acid (C14:0)->this compound Cytochrome P450 (ω-hydroxylase) + NADPH + O2 Cutin/Suberin Polymer Cutin/Suberin Polymer This compound->Cutin/Suberin Polymer Acyltransferases

Biosynthesis of this compound in Plants.

Experimental Protocols

The isolation and analysis of this compound from plant sources typically involve the depolymerization of cutin or suberin, followed by extraction, derivatization, and chromatographic analysis.

Isolation and Depolymerization of Cutin

Objective: To isolate the cutin polymer from plant tissue and break it down into its constituent monomers.

Materials:

  • Plant tissue (e.g., leaves or bark of Pinus species)

  • Chloroform

  • Methanol

  • Sodium methoxide (NaOMe) in methanol or Potassium hydroxide (KOH) in methanol

  • Hydrochloric acid (HCl)

  • Internal standard (e.g., 2-hydroxytetradecanoic acid)[2]

Protocol:

  • Delipidation: Finely grind the dried plant material. Extract the ground tissue with a 2:1 (v/v) mixture of chloroform and methanol at room temperature for 24 hours to remove soluble waxes and lipids. Repeat the extraction until the solvent is colorless.

  • Depolymerization: To the delipidated residue, add a solution of 1% (w/v) NaOMe or KOH in methanol. Add a known amount of the internal standard. Reflux the mixture for 2-4 hours to transesterify the polyester bonds of the cutin.

  • Acidification: After cooling, acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extraction of Monomers: Extract the liberated fatty acid monomers three times with an equal volume of diethyl ether or dichloromethane.

  • Washing and Drying: Combine the organic extracts and wash with a saturated NaCl solution. Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

Derivatization and GC-MS Analysis

Objective: To convert the polar fatty acid monomers into volatile derivatives for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Dried fatty acid monomer extract

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane

Protocol:

  • Derivatization: Dissolve the dried extract in a small volume of pyridine. Add an excess of BSTFA with 1% TMCS. Heat the mixture at 70°C for 1 hour to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.

  • Sample Preparation for GC-MS: Evaporate the derivatization reagents under a gentle stream of nitrogen. Redissolve the derivatized sample in hexane.

  • GC-MS Analysis: Inject an aliquot of the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).

GC-MS Parameters (Example):

  • Injector Temperature: 280°C

  • Oven Program: 80°C for 2 min, then ramp to 280°C at 5°C/min, hold for 15 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-650

Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard or by interpretation of its fragmentation pattern. Quantify the compound by comparing its peak area to that of the internal standard.

GCMS_Workflow cluster_Extraction Extraction & Depolymerization cluster_Analysis Analysis Plant_Material Plant Material Delipidation Delipidation (Solvent Extraction) Plant_Material->Delipidation Depolymerization Transesterification (e.g., NaOMe/MeOH) Delipidation->Depolymerization Monomer_Extraction Liquid-Liquid Extraction Depolymerization->Monomer_Extraction Derivatization Silylation (e.g., BSTFA) Monomer_Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Peak Identification & Integration GCMS_Analysis->Data_Processing Quantification Quantification vs. Internal Standard Data_Processing->Quantification

Workflow for the analysis of this compound.

Biological Activities and Potential Applications

While research specifically focused on this compound is limited, the broader class of long-chain hydroxy fatty acids is known to possess various biological activities.

Potential Role in Sjögren's Syndrome

Recent metabolomic studies have implicated alterations in fatty acid metabolism in the pathogenesis of Sjögren's syndrome, a systemic autoimmune disease characterized by dry eyes and mouth.[4] While this compound has not been definitively identified as a key player, studies have shown that patients with Sjögren's syndrome have a deficient intake of omega-3 and omega-6 fatty acids.[4] Furthermore, there is a correlation between higher levels of certain polyunsaturated fatty acids and lower disease activity scores.[4] It is hypothesized that long-chain fatty acids may modulate the immune response through various mechanisms, including the regulation of inflammatory signaling pathways.

One of the key inflammatory signaling pathways implicated in autoimmune diseases is the Nuclear Factor-kappa B (NF-κB) pathway.[5] While a direct link between this compound and NF-κB has not been established, other fatty acids are known to modulate this pathway. It is plausible that this compound could influence inflammatory responses, and further research in this area is warranted.

Immune_Modulation cluster_Immune Potential Immune Modulation by Long-Chain Hydroxy Fatty Acids LC_HFA Long-Chain Hydroxy Fatty Acids (e.g., this compound) Immune_Cells Immune Cells (e.g., Macrophages, T-cells) LC_HFA->Immune_Cells Modulation? NF_kB NF-κB Pathway Immune_Cells->NF_kB Activation/Inhibition? Cytokines Pro-inflammatory Cytokine Production NF_kB->Cytokines

References

Synthesis and Biosynthesis of 14-Hydroxytetradecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Hydroxytetradecanoic acid, an omega-hydroxy fatty acid, holds significant potential in various industrial applications, including the synthesis of polymers, lubricants, and as a precursor for fragrances and pharmaceuticals. This technical guide provides a comprehensive overview of the chemical synthesis and biosynthesis of this valuable molecule. The biosynthesis section details the metabolic engineering of microorganisms, particularly Candida tropicalis, to achieve high-yield production through the strategic manipulation of fatty acid metabolism. The chemical synthesis section outlines a plausible multi-step synthetic route. This document includes detailed experimental protocols, quantitative data summarized in tabular format, and visual diagrams of the key pathways and workflows to facilitate understanding and replication.

Chemical Synthesis of this compound

Proposed Synthetic Pathway

A potential synthetic route starting from 14-bromotetradecanoic acid is outlined below. This method involves the initial protection of the carboxylic acid, followed by a nucleophilic substitution to introduce the hydroxyl group, and finally deprotection.

chemical_synthesis cluster_protection Step 1: Protection cluster_substitution Step 2: Hydroxylation cluster_deprotection Step 3: Deprotection 14-Bromotetradecanoic_acid 14-Bromotetradecanoic acid Protected_acid Protected 14-Bromotetradecanoic acid (e.g., methyl ester) 14-Bromotetradecanoic_acid->Protected_acid Esterification (e.g., MeOH, H+) Protected_hydroxy_acid Protected this compound Protected_acid->Protected_hydroxy_acid Nucleophilic Substitution (e.g., NaOH, H2O) 14-Hydroxytetradecanoic_acid This compound Protected_hydroxy_acid->14-Hydroxytetradecanoic_acid Hydrolysis (e.g., NaOH, H2O, then H+)

Caption: Proposed chemical synthesis of this compound.

General Experimental Protocol

Step 1: Esterification of 14-Bromotetradecanoic Acid

  • Dissolve 14-bromotetradecanoic acid in an excess of anhydrous methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 14-bromotetradecanoate.

Step 2: Nucleophilic Substitution

  • Dissolve the methyl 14-bromotetradecanoate in a suitable solvent mixture (e.g., THF/water).

  • Add an excess of a hydroxide source (e.g., sodium hydroxide).

  • Heat the reaction mixture to facilitate the substitution of the bromide with a hydroxyl group.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain methyl 14-hydroxytetradecanoate.

Step 3: Hydrolysis (Deprotection)

  • Dissolve the methyl 14-hydroxytetradecanoate in a mixture of methanol and water.

  • Add a stoichiometric amount of a base (e.g., sodium hydroxide) and heat the mixture to reflux.

  • After the hydrolysis is complete, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to protonate the carboxylate.

  • Extract the this compound with an organic solvent.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

  • The crude product can be further purified by recrystallization or column chromatography.

Biosynthesis of this compound

The biosynthesis of this compound, and ω-hydroxy fatty acids in general, has been successfully achieved with high efficiency using engineered microorganisms. The yeast Candida tropicalis has emerged as a particularly effective host for this biotransformation. The core of this strategy involves the terminal (ω) hydroxylation of fatty acids, a reaction catalyzed by cytochrome P450 monooxygenases.

Biosynthetic Pathway in Engineered Candida tropicalis

The native metabolic pathway in Candida tropicalis involves the β-oxidation of fatty acids for energy production. To channel the fatty acid substrate towards the desired ω-hydroxylation, metabolic engineering strategies are employed. These typically include:

  • Disruption of the β-oxidation pathway: This is achieved by knocking out the genes encoding for key enzymes in the β-oxidation spiral, such as acyl-CoA oxidases (POX genes). This prevents the degradation of the fatty acid substrate.

  • Overexpression of ω-hydroxylating enzymes: The genes encoding for specific cytochrome P450 enzymes (CYP) and their redox partner, NADPH-cytochrome P450 reductase (CPR), are overexpressed to enhance the rate-limiting ω-hydroxylation step.

The substrate, typically a fatty acid or its ester (e.g., myristic acid or methyl myristate), is transported into the cell and directed to the engineered ω-oxidation pathway.

biosynthesis_pathway cluster_cell Engineered Candida tropicalis Cell Myristic_Acid_ext Myristic Acid (or Methyl Myristate) Myristic_Acid_int Intracellular Myristic Acid Myristic_Acid_ext->Myristic_Acid_int Transport Beta_Oxidation β-Oxidation Pathway (Blocked) Myristic_Acid_int->Beta_Oxidation Disrupted Omega_Hydroxylation ω-Hydroxylation Myristic_Acid_int->Omega_Hydroxylation 14-Hydroxytetradecanoic_Acid This compound Purified_Product Purified This compound 14-Hydroxytetradecanoic_Acid->Purified_Product Downstream Processing Omega_Hydroxylation->14-Hydroxytetradecanoic_Acid CYP/CPR Overexpression

Caption: Biosynthesis of this compound in engineered Candida tropicalis.

Quantitative Data from Biosynthesis

The following table summarizes the reported production of ω-hydroxy fatty acids using engineered microorganisms.

MicroorganismSubstrateGenetic ModificationsProductTiter (g/L)Yield (%)Reference
Candida tropicalisMethyl myristateDisruption of β-oxidation, Overexpression of a ω-specific P450This compound>150-[1]

Note: Specific yield data was not provided in the referenced abstract.

Experimental Protocol for Fermentative Production

This protocol outlines the general steps for the production of this compound using an engineered strain of Candida tropicalis.

1. Strain and Pre-culture Preparation:

  • Use an engineered Candida tropicalis strain with a disrupted β-oxidation pathway and overexpressing a suitable cytochrome P450 monooxygenase and NADPH-cytochrome P450 reductase.

  • Prepare a pre-culture by inoculating a single colony into a suitable yeast growth medium (e.g., YPD: 1% yeast extract, 2% peptone, 2% dextrose).

  • Incubate the pre-culture at 30°C with shaking (e.g., 200-250 rpm) for 24-48 hours until a dense culture is obtained.

2. Fermentation:

  • Inoculate a sterile fermentation medium in a bioreactor with the pre-culture (e.g., 5-10% v/v). A typical fermentation medium for Candida tropicalis may contain a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, ammonium sulfate), salts, and trace elements.

  • Maintain the fermentation at controlled conditions:

    • Temperature: 30°C

    • pH: Maintain between 5.0 and 6.5 using automated addition of an acid (e.g., H₂SO₄) or base (e.g., NH₄OH).

    • Dissolved Oxygen (DO): Maintain at a setpoint (e.g., >20%) through controlled agitation and aeration.

  • After an initial growth phase on the primary carbon source, initiate the biotransformation by feeding the substrate (e.g., methyl myristate) to the fermenter. The feeding can be done in a fed-batch mode to avoid substrate toxicity.

  • Monitor the fermentation progress by periodically measuring cell density (OD₆₀₀), substrate consumption, and product formation using analytical techniques such as GC-MS or LC-MS.

3. Downstream Processing (Purification):

  • Cell Separation: At the end of the fermentation, separate the yeast cells from the culture broth by centrifugation or microfiltration.

  • Extraction:

    • Acidify the supernatant to a low pH (e.g., pH 2-3) using a strong acid (e.g., HCl) to protonate the carboxylic acid group of the product.

    • Extract the this compound from the acidified broth using a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). Perform multiple extractions to ensure high recovery.

  • Purification:

    • Combine the organic extracts and wash with brine to remove residual water and water-soluble impurities.

    • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Further purify the this compound by recrystallization from a suitable solvent or by column chromatography on silica gel.

experimental_workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing Strain Engineered C. tropicalis Strain Preculture Pre-culture (YPD, 30°C, shaking) Strain->Preculture Bioreactor Bioreactor (Controlled T, pH, DO) Preculture->Bioreactor Substrate_Feeding Substrate Feeding (Methyl Myristate) Bioreactor->Substrate_Feeding Harvest Harvest & Cell Separation Substrate_Feeding->Harvest Extraction Extraction (Acidification, Solvent Extraction) Harvest->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General experimental workflow for the fermentative production of this compound.

Conclusion

Both chemical and biological routes offer viable pathways for the production of this compound. While chemical synthesis provides a traditional approach, it often involves multiple steps, the use of protecting groups, and potentially harsh reaction conditions. In contrast, biosynthesis using metabolically engineered microorganisms like Candida tropicalis presents a highly efficient and selective alternative, capable of achieving remarkable product titers under milder, aqueous conditions. The choice of method will depend on factors such as the desired scale of production, purity requirements, and economic considerations. Further research into optimizing both synthetic routes will continue to enhance the accessibility of this valuable ω-hydroxy fatty acid for various industrial applications.

References

Technical Guide: Core Chemical Properties of 14-Hydroxytetradecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Hydroxytetradecanoic acid, also known as ω-hydroxymyristic acid, is a long-chain hydroxy fatty acid. Its structure consists of a fourteen-carbon aliphatic chain with a carboxylic acid group at one end and a primary alcohol at the other. This bifunctional nature makes it a molecule of interest in various fields, including polymer chemistry and as a potential building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its fundamental chemical properties, supported by experimental protocols and predictive data.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These values are a combination of experimentally determined and computationally predicted data.

PropertyValueSource
Molecular Formula C₁₄H₂₈O₃[1][2]
Molecular Weight 244.37 g/mol [1][2]
CAS Number 17278-74-9[2][3]
Melting Point 90-91 °C[4]
Boiling Point (Predicted) 405.6 ± 25.0 °C
pKa (Predicted) 4.78 ± 0.10
LogP (Predicted) 3.7[2]
Appearance Solid

Solubility Profile

Fatty acids like this compound are generally soluble in organic solvents and sparingly soluble in water. The long hydrocarbon chain imparts a nonpolar character, while the carboxylic acid and hydroxyl groups provide polarity.

SolventSolubility
Water Sparingly soluble
Ethanol Soluble
Methanol Soluble
Chloroform Soluble
Dimethyl Sulfoxide (DMSO) Soluble

Spectroscopic Data

The following sections detail the characteristic spectral features of this compound based on predictive models and known functional group absorptions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of both a carboxylic acid and a primary alcohol.

Wavenumber (cm⁻¹)Functional GroupDescriptionReference
3300-2500O-H (Carboxylic Acid)Very broad and strong[1][5][6][7]
3600-3200O-H (Alcohol)Broad and strong[8]
2960-2850C-H (Alkyl)Strong and sharp[8]
1725-1700C=O (Carboxylic Acid)Strong and sharp[1][5][7][8]
1320-1210C-O (Carboxylic Acid)Medium[6]
~1050C-O (Primary Alcohol)Medium to strong[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Predicted):

  • ~12.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

  • ~3.64 ppm (triplet, 2H): Methylene group adjacent to the hydroxyl group (-CH₂-OH).

  • ~2.35 ppm (triplet, 2H): Methylene group alpha to the carboxylic acid (-CH₂-COOH).

  • ~1.63 ppm (multiplet, 2H): Methylene group beta to the carboxylic acid.

  • ~1.57 ppm (multiplet, 2H): Methylene group beta to the hydroxyl group.

  • ~1.26 ppm (multiplet, 16H): Remaining methylene groups in the alkyl chain.

¹³C NMR (Predicted):

  • ~179 ppm: Carboxylic acid carbon (-COOH).

  • ~63 ppm: Methylene carbon attached to the hydroxyl group (-CH₂-OH).

  • ~34 ppm: Methylene carbon alpha to the carboxylic acid (-CH₂-COOH).

  • ~32 ppm: Methylene carbon beta to the hydroxyl group.

  • ~29 ppm (multiple signals): Bulk of the methylene carbons in the alkyl chain.

  • ~25-26 ppm: Methylene carbons beta and gamma to the carboxylic acid and hydroxyl group.

Mass Spectrometry (MS)

In mass spectrometry, particularly with electrospray ionization (ESI), this compound is expected to be detected as the deprotonated molecule [M-H]⁻ in negative ion mode. Collision-induced dissociation (CID) of this ion would likely lead to characteristic fragmentation patterns for a hydroxy fatty acid.

Expected Fragmentation:

  • Loss of H₂O: A common fragmentation pathway for molecules containing a hydroxyl group.

  • Loss of CO₂: Decarboxylation of the carboxylic acid group.

  • Cleavage adjacent to the hydroxyl group: This can help in determining the position of the hydroxyl group along the alkyl chain.

Experimental Protocols

The following are general methodologies for determining the key chemical properties of this compound.

Melting Point Determination (Capillary Method)
  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.

  • Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Measurement: The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting range.

Solubility Determination
  • Solvent Selection: A range of solvents of varying polarities is chosen (e.g., water, ethanol, chloroform).

  • Procedure: A known amount of this compound is added to a fixed volume of the solvent at a specific temperature (e.g., 25 °C). The mixture is agitated until equilibrium is reached.

  • Analysis: If the solid dissolves completely, more solute is added until saturation is achieved. The concentration of the saturated solution is then determined by a suitable analytical method, such as gravimetric analysis after solvent evaporation or by chromatographic techniques.

pKa Determination (Potentiometric Titration)
  • Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent mixture (e.g., water/ethanol).

  • Titration: A standardized solution of a strong base (e.g., NaOH) is gradually added to the acid solution. The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Spectroscopic Analysis
  • IR Spectroscopy: A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared.

  • NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Mass Spectrometry: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, typically via an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source. The mass-to-charge ratio of the ions is then analyzed.

Visualizations

General Workflow for the Synthesis of ω-Hydroxy Fatty Acids

The following diagram illustrates a general chemical synthesis workflow for producing ω-hydroxy fatty acids, such as this compound, from a corresponding dicarboxylic acid monoester.

Synthesis_Workflow start Start: Dicarboxylic Acid Monoester Salt reduction Reduction start->reduction e.g., NaBH₄ hydrolysis Acidic Workup (Hydrolysis) reduction->hydrolysis e.g., aq. HCl extraction Extraction with Organic Solvent hydrolysis->extraction purification Purification (e.g., Crystallization) extraction->purification product Final Product: ω-Hydroxy Fatty Acid purification->product

Caption: General chemical synthesis workflow for ω-hydroxy fatty acids.

Logical Relationship of Spectroscopic Analyses

This diagram illustrates the logical flow of information obtained from different spectroscopic techniques for the structural elucidation of this compound.

Spectroscopy_Logic ms Mass Spectrometry (Molecular Weight) structure Structure Elucidation ms->structure Provides Molecular Formula ir IR Spectroscopy (Functional Groups) ir->structure Identifies -COOH & -OH nmr NMR Spectroscopy (Connectivity) nmr->structure Determines C-H Framework

Caption: Logical flow of spectroscopic data for structural analysis.

References

The Core of Microbial Metabolism: An In-depth Technical Guide to 14-Hydroxytetradecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Hydroxytetradecanoic acid (14-HTD) is an omega-hydroxy long-chain fatty acid with the chemical formula C14H28O3. While not as extensively studied as other fatty acids, 14-HTD plays a significant, though often underappreciated, role in microbial metabolism. Its presence and metabolism are linked to pathways of fatty acid biosynthesis and degradation, with potential implications in microbial physiology and adaptation. This technical guide provides a comprehensive overview of the current understanding of this compound in the microbial world, focusing on its metabolic pathways, the enzymes involved, and the experimental methodologies used for its study.

Biosynthesis of this compound

The primary route for the microbial biosynthesis of this compound is the omega (ω)-hydroxylation of tetradecanoic acid (myristic acid). This reaction is catalyzed by a class of enzymes known as cytochrome P450 monooxygenases (CYPs).

Key Enzymes and Pathways:

  • Cytochrome P450 Monooxygenases (CYPs): These heme-thiolate proteins are crucial for the oxidation of a wide range of substrates, including fatty acids. The CYP153 family is particularly noted for its ability to catalyze the regioselective hydroxylation of the terminal methyl group of alkanes and fatty acids.

    • CYP153A: Members of this subfamily, such as CYP153A from Marinobacter aquaeloei, have demonstrated high efficiency and selectivity in the ω-hydroxylation of medium-chain fatty acids, including tetradecanoic acid.[1]

  • Electron Transfer Chain: CYP-catalyzed reactions require electrons, which are typically supplied by a reductase partner. In many bacterial systems, this involves a two-component system consisting of a ferredoxin and a ferredoxin reductase, or a single-component system where the reductase domain is fused to the P450 monooxygenase. Engineered chimeric proteins, for instance, fusing the CYP153A heme domain to the reductase domain of a self-sufficient P450 like CYP102A1 (P450 BM3) from Bacillus megaterium, have been developed to enhance catalytic efficiency.[1]

The biosynthesis can be represented by the following reaction:

Tetradecanoic acid + NADPH + H+ + O2 → this compound + NADP+ + H2O

Biosynthesis Pathway Diagram

Biosynthesis_of_14_HTD Tetradecanoic Acid Tetradecanoic Acid Enzyme Cytochrome P450 Monooxygenase (e.g., CYP153A) Tetradecanoic Acid->Enzyme This compound This compound Enzyme->this compound Products NADP+ + H2O Enzyme->Products Cofactors NADPH + H+ + O2 Cofactors->Enzyme

Caption: Biosynthesis of this compound.

Degradation of this compound

The microbial degradation of this compound follows a pathway common to other ω-hydroxy fatty acids. This process involves the oxidation of the terminal hydroxyl group to a carboxylic acid, forming a dicarboxylic acid, which is then catabolized through β-oxidation.[2]

Key Enzymes and Pathways:

  • Oxidation to Aldehyde: The first step is the oxidation of the primary alcohol group of this compound to an aldehyde, forming 14-oxotetradecanoic acid. This reaction is catalyzed by an alcohol dehydrogenase (EC 1.1.1.1).[3]

  • Oxidation to Dicarboxylic Acid: The resulting aldehyde is then oxidized to a carboxylic acid, yielding tetradecanedioic acid. This step is carried out by an aldehyde dehydrogenase (EC 1.2.1.3).[4]

  • β-Oxidation: The tetradecanedioic acid is subsequently degraded from both ends via the β-oxidation pathway. This cyclical process involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA.[2][5]

Degradation Pathway Diagram

Degradation_of_14_HTD cluster_oxidation Initial Oxidation cluster_beta_oxidation Beta-Oxidation This compound This compound 14-Oxotetradecanoic Acid 14-Oxotetradecanoic Acid This compound->14-Oxotetradecanoic Acid Alcohol Dehydrogenase (EC 1.1.1.1) Tetradecanedioic Acid Tetradecanedioic Acid 14-Oxotetradecanoic Acid->Tetradecanedioic Acid Aldehyde Dehydrogenase (EC 1.2.1.3) β-Oxidation Spiral β-Oxidation (from both ends) Tetradecanedioic Acid->β-Oxidation Spiral Acetyl-CoA Acetyl-CoA β-Oxidation Spiral->Acetyl-CoA

Caption: Degradation Pathway of this compound.

Quantitative Data on Microbial Production of ω-Hydroxy Fatty Acids

While specific quantitative data for the microbial metabolism of this compound is sparse in the literature, studies on analogous ω-hydroxy fatty acids in engineered microorganisms provide valuable insights into production capabilities.

OrganismSubstrateProductTiter (g/L)RegioselectivityReference
Engineered E. coli (with CYP153AM.aq.-CPR fusion)Dodecanoic Acidω-Hydroxydodecanoic Acid1.2>95%[1]
Engineered Candida tropicalisNot specifiedMethyl ω-hydroxytetradecanoateNot specifiedNot specified[6]

Signaling Role of this compound

The role of fatty acids as signaling molecules in microbial communication, such as quorum sensing, is an active area of research. For instance, certain fatty acids and their derivatives have been shown to influence virulence factor production and biofilm formation in bacteria like Pseudomonas aeruginosa.[7] However, to date, a specific signaling function for this compound in microbial metabolism or communication has not been well-documented in the scientific literature. Further research is required to elucidate any potential role it may play in these processes.

Experimental Protocols

The analysis of this compound from microbial cultures typically involves extraction, derivatization, and chromatographic separation coupled with mass spectrometry.

Protocol: Extraction and Analysis of this compound from Bacterial Culture

1. Sample Preparation and Lipid Extraction:

  • Harvest bacterial cells from a liquid culture by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

  • Lyophilize the cell pellet to obtain a dry weight.

  • To a known amount of dried biomass, add a known amount of an appropriate internal standard (e.g., heptadecanoic acid or deuterated 14-HTD).

  • Perform lipid extraction using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.[8][9]

  • Separate the organic and aqueous phases by centrifugation.

  • Collect the organic phase containing the lipids and dry it under a stream of nitrogen.

2. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS):

  • To the dried lipid extract, add a methylating agent such as 1.25 M HCl in methanol or boron trifluoride in methanol.[8][9]

  • Heat the sample to facilitate the conversion of fatty acids to their fatty acid methyl esters (FAMEs).

  • For hydroxylated fatty acids, a second derivatization step is often necessary to cap the hydroxyl group, for example, by silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers. This improves chromatographic properties and provides characteristic mass spectra.

  • Extract the derivatized FAMEs into an organic solvent like hexane.

3. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a DB-5MS).

  • Use a temperature program that allows for the separation of the FAMEs. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all compounds of interest.

  • The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a suitable mass range.

  • Identification of 14-hydroxy-tetradecanoate-methyl ester-TMS ether is based on its retention time and comparison of its mass spectrum with that of a standard or a spectral library.

4. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

  • LC-MS can be used for the analysis of underivatized hydroxy fatty acids.[10][11]

  • Dissolve the dried lipid extract in a suitable solvent (e.g., acetonitrile/water).

  • Inject the sample onto a reverse-phase column (e.g., C18).

  • Use a gradient elution with solvents such as water with a small amount of formic acid (for protonation) and acetonitrile.

  • Detect the deprotonated molecule [M-H]- in negative ion mode using electrospray ionization (ESI).

  • Quantification can be achieved using multiple reaction monitoring (MRM) with a tandem mass spectrometer.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (for GC-MS) cluster_analysis Analysis Bacterial Culture Bacterial Culture Cell Harvesting & Lysis Cell Harvesting & Lysis Bacterial Culture->Cell Harvesting & Lysis Lipid Extraction Lipid Extraction Cell Harvesting & Lysis->Lipid Extraction Methylation (FAMEs) Methylation (FAMEs) Lipid Extraction->Methylation (FAMEs) LC-MS LC-MS Lipid Extraction->LC-MS Silylation (TMS ethers) Silylation (TMS ethers) Methylation (FAMEs)->Silylation (TMS ethers) GC-MS GC-MS Silylation (TMS ethers)->GC-MS Data Analysis Data Analysis GC-MS->Data Analysis LC-MS->Data Analysis

Caption: General Experimental Workflow for the Analysis of 14-HTD.

Conclusion

This compound is a product of the microbial ω-oxidation of tetradecanoic acid, a pathway primarily driven by cytochrome P450 monooxygenases. Its degradation follows a conventional route involving conversion to a dicarboxylic acid and subsequent β-oxidation. While its role as a signaling molecule remains to be elucidated, the metabolic pathways for its synthesis and degradation are becoming clearer, partly due to advances in metabolic engineering and analytical techniques. The methodologies outlined in this guide provide a framework for the further investigation of this and other hydroxy fatty acids in microbial systems, which may lead to the discovery of novel biological functions and applications in biotechnology and drug development.

References

Potential Antimicrobial Activity of 14-Hydroxytetradecanoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Scientific inquiry into the antimicrobial properties of specific fatty acid congeners is an area of growing interest. This technical document synthesizes the available scientific literature concerning the potential antimicrobial activity of 14-hydroxytetradecanoic acid. It is intended for researchers, scientists, and drug development professionals. A comprehensive review of existing research reveals a significant gap in the literature regarding the direct antibacterial activity of this compound. However, valuable insights can be drawn from studies on its isomers and parent compounds. This whitepaper will present the available data on the antifungal activity of a positional isomer, 3-(R)-hydroxytetradecanoic acid, the anti-virulence properties of its non-hydroxylated parent molecule, myristic acid, and the generally accepted mechanisms of antimicrobial action for fatty acids.

Antifungal Activity of Hydroxytetradecanoic Acid Isomers

Quantitative Antifungal Data for 3-(R)-Hydroxytetradecanoic Acid

A key study by Sjögren et al. (2003) identified 3-(R)-hydroxytetradecanoic acid as one of several antifungal compounds produced by the bacterium Lactobacillus plantarum MiLAB 14.[1] The study determined the Minimum Inhibitory Concentrations (MICs) for racemic mixtures of saturated 3-hydroxy fatty acids against a variety of molds and yeasts, with values ranging from 10 to over 100 μg/ml.[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of Racemic 3-Hydroxytetradecanoic Acid Against Various Fungi [1]

Fungal SpeciesMIC (μg/ml)
Penicillium roqueforti50
Penicillium commune>100
Aspergillus nidulans>100
Aspergillus fumigatus>100
Kluyveromyces marxianus10
Rhodotorula mucilaginosa10
Pichia anomala50
Experimental Protocol: Antifungal Susceptibility Testing

The following is a generalized protocol for determining the MIC of a fatty acid against fungal isolates, based on standard methodologies.

1.2.1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate medium, such as Sabouraud Dextrose Agar, and incubated under suitable conditions to achieve sufficient growth.

  • A spore suspension is prepared by washing the surface of the agar plate with a sterile saline solution containing a wetting agent (e.g., 0.1% Tween 80).

  • The spore concentration is adjusted spectrophotometrically to a standardized concentration (e.g., 10^6 spores/ml).

1.2.2. Broth Microdilution Assay:

  • A serial two-fold dilution of the test compound (e.g., 3-hydroxytetradecanoic acid) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Each well is inoculated with the standardized fungal spore suspension.

  • The microtiter plate is incubated at an appropriate temperature (e.g., 30°C) for a specified period (e.g., 72 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.

G cluster_prep Inoculum Preparation cluster_assay Broth Microdilution Assay FungalCulture Fungal Culture on Agar SporeSuspension Spore Suspension FungalCulture->SporeSuspension Wash with saline/Tween Standardization Standardize Spore Concentration SporeSuspension->Standardization Spectrophotometry Inoculation Inoculate Wells with Standardized Spore Suspension Standardization->Inoculation Add to wells SerialDilution Prepare Serial Dilutions of Test Compound in 96-well Plate SerialDilution->Inoculation Incubation Incubate Plate Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination

Antifungal Susceptibility Testing Workflow

Anti-Virulence Activity of Tetradecanoic Acid (Myristic Acid)

While direct bactericidal or bacteriostatic data for this compound is lacking, studies on its parent fatty acid, tetradecanoic acid (myristic acid), have shown that it can modulate bacterial virulence, a key aspect of pathogenicity.

Quantitative Data on Anti-Virulence Effects

Research has demonstrated that myristic acid can reduce the production of certain virulence factors in the opportunistic pathogen Pseudomonas aeruginosa.

Table 2: Effect of Myristic Acid on Virulence Factor Production in Pseudomonas aeruginosa

Virulence FactorConcentration of Myristic Acid (µM)Inhibition (%)
Pyocyanin Production40~35-58
Swarming Motility40~90
ExoU Secretion50Abolished
Experimental Protocol: Pyocyanin Assay

The following protocol outlines a method to quantify the effect of a compound on pyocyanin production by P. aeruginosa.

2.2.1. Bacterial Culture:

  • P. aeruginosa is grown overnight in a suitable broth medium (e.g., Luria-Bertani broth).

  • The overnight culture is diluted to a standardized optical density.

  • The diluted culture is then grown in the presence of varying concentrations of the test compound (e.g., myristic acid).

2.2.2. Pyocyanin Extraction and Quantification:

  • The bacterial cultures are centrifuged to pellet the cells.

  • The supernatant, containing the pyocyanin, is collected.

  • Pyocyanin is extracted from the supernatant using chloroform.

  • The chloroform layer is then mixed with 0.2 N HCl to move the pyocyanin to the acidic aqueous phase.

  • The absorbance of the aqueous phase is measured at 520 nm.

  • The results are normalized to the cell density of the culture.

G cluster_culture Bacterial Culture cluster_extraction Pyocyanin Extraction & Quantification OvernightCulture Overnight Culture of P. aeruginosa Dilution Dilute to Standardized Optical Density OvernightCulture->Dilution Treatment Grow with Test Compound Dilution->Treatment Centrifugation Centrifuge Culture Treatment->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant ChloroformExtraction Extract with Chloroform Supernatant->ChloroformExtraction AcidExtraction Extract with 0.2 N HCl ChloroformExtraction->AcidExtraction Absorbance Measure Absorbance at 520 nm AcidExtraction->Absorbance Normalization Normalize to Cell Density Absorbance->Normalization

Pyocyanin Assay Experimental Workflow

General Mechanisms of Antimicrobial Action for Fatty Acids

The antimicrobial activity of fatty acids is generally attributed to their interaction with the microbial cell membrane.[2] The amphipathic nature of these molecules allows them to insert into the phospholipid bilayer, leading to a cascade of disruptive events.

The primary proposed mechanism involves the disruption of the cell membrane's integrity.[2] This can lead to increased permeability, leakage of essential intracellular components, and dissipation of the proton motive force, which is crucial for ATP synthesis.[2] Furthermore, the integration of fatty acids into the membrane can alter its fluidity, which may in turn affect the function of membrane-bound proteins involved in crucial cellular processes such as electron transport and nutrient uptake.[2]

For hydroxy fatty acids specifically, the position of the hydroxyl group can influence their activity. It has been suggested that the hydroxyl group may facilitate the interaction of the fatty acid with the polar head groups of the membrane phospholipids, thereby enhancing its disruptive capabilities.

G cluster_effects Cellular Effects FattyAcid Hydroxy Fatty Acid CellMembrane Bacterial Cell Membrane (Phospholipid Bilayer) FattyAcid->CellMembrane Insertion into Bilayer MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption Leakage Leakage of Intracellular Components (Ions, ATP) MembraneDisruption->Leakage PMFDissipation Dissipation of Proton Motive Force MembraneDisruption->PMFDissipation EnzymeInhibition Inhibition of Membrane-Bound Enzyme Activity MembraneDisruption->EnzymeInhibition NutrientUptake Impaired Nutrient Uptake MembraneDisruption->NutrientUptake CellDeath Inhibition of Growth or Cell Death Leakage->CellDeath PMFDissipation->CellDeath EnzymeInhibition->CellDeath NutrientUptake->CellDeath

Proposed General Mechanism of Action for Fatty Acids

Conclusion and Future Directions

While direct evidence for the antimicrobial activity of this compound is currently lacking in the scientific literature, the documented antifungal properties of its 3-hydroxy isomer and the anti-virulence effects of its parent compound, myristic acid, suggest that it is a molecule of interest for further investigation. The general mechanisms of action for fatty acids provide a theoretical framework for its potential activity.

Future research should focus on:

  • Antibacterial screening: Systematic evaluation of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria to determine its MIC and Minimum Bactericidal Concentration (MBC).

  • Mechanism of action studies: Investigating the specific effects of this compound on bacterial cell membranes, including membrane potential, permeability, and fluidity.

  • Structure-activity relationship studies: Comparing the antimicrobial activity of different positional isomers of hydroxytetradecanoic acid to understand the role of the hydroxyl group's location in its biological activity.

Such studies will be crucial in elucidating the full potential of this compound as a novel antimicrobial agent.

References

14-Hydroxytetradecanoic Acid: A Potential Biomarker in Metabolic and Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

14-Hydroxytetradecanoic acid (14-HTA) is an omega-hydroxy long-chain fatty acid produced through the ω-oxidation of myristic acid (tetradecanoic acid). While traditionally considered a minor metabolic byproduct, emerging evidence suggests that 14-HTA and its downstream metabolites may serve as valuable biomarkers for monitoring cellular stress, metabolic dysregulation, and drug-induced organ injury. This technical guide provides a comprehensive overview of the biochemistry, analytical methodologies, and potential clinical utility of 14-HTA, with a focus on its role in signaling pathways relevant to drug development and disease pathology.

Biochemistry and Metabolic Pathways

The primary route for the breakdown of fatty acids is β-oxidation, which occurs in the mitochondria. However, an alternative pathway, ω-oxidation, takes place in the smooth endoplasmic reticulum, particularly in the liver and kidneys. This pathway becomes more prominent when β-oxidation is impaired or overloaded.

The initial and rate-limiting step in the ω-oxidation of myristic acid is the hydroxylation of the terminal methyl group (ω-carbon) to form this compound. This reaction is catalyzed by cytochrome P450 enzymes, specifically members of the CYP4A and CYP4F subfamilies, with CYP4A11 playing a dominant role in humans.[1][2][3] Subsequently, 14-HTA can be further oxidized by alcohol and aldehyde dehydrogenases to a dicarboxylic acid, 1,14-tetradecanedioic acid (TDA).[4]

The production of 14-HTA is intrinsically linked to cellular metabolic status. Conditions that lead to an oversupply of fatty acids to the liver, such as in metabolic syndrome, or impairments in mitochondrial function can upregulate the ω-oxidation pathway.

Signaling Pathways and Biological Activity

While direct signaling roles for 14-HTA are still under investigation, its production and the activity of the ω-oxidation pathway are associated with several key signaling pathways implicated in inflammation and metabolic regulation.

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation: Fatty acids and their derivatives are known endogenous ligands for PPARα, a nuclear receptor that is a master regulator of lipid metabolism.[5] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation. While direct binding of 14-HTA to PPARα has not been extensively studied, related hydroxy fatty acids have been shown to act as PPARα agonists.[6]

  • Inflammation and Oxidative Stress: The activity of CYP4A enzymes, which produce 14-HTA, has been linked to the generation of reactive oxygen species (ROS).[7] Increased ROS can lead to lipid peroxidation and the activation of pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[7][8] NF-κB activation upregulates the expression of various pro-inflammatory cytokines and adhesion molecules, contributing to inflammatory processes.[9]

Data Presentation: Quantitative Insights

Direct quantitative data on this compound levels in human plasma or urine in specific disease states are not extensively available in the current literature. However, studies on its downstream dicarboxylic acid metabolite, 1,14-tetradecanedioic acid (TDA), provide valuable insights into the potential of the ω-oxidation pathway as a source of biomarkers. TDA has been investigated as a potential endogenous biomarker for the inhibition of hepatic organic anion-transporting polypeptides (OATPs), which are crucial for drug clearance.

BiomarkerConditionMatrixFold Change (vs. Control)Reference
1,14-Tetradecanedioic Acid (TDA) OATP1B Inhibition (Rifampin)PlasmaSignificant Increase[10][11]
1,14-Tetradecanedioic Acid (TDA) OATP1B Inhibition (Cyclosporin A)PlasmaSignificant Increase[10][11]

Table 1: Changes in 1,14-Tetradecanedioic Acid Levels with OATP Inhibition. This table summarizes the observed changes in the downstream metabolite of 14-HTA in response to drug-induced transporter inhibition. The significant increase in TDA suggests that under conditions of altered hepatic transport, the ω-oxidation pathway is a sensitive indicator.

Experimental Protocols

Quantification of this compound and its Metabolites

Accurate quantification of 14-HTA and its derivatives in biological matrices is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical methods due to their high sensitivity and selectivity.

1. Sample Preparation for Urinary Organic Acid Analysis by GC-MS

This protocol is adapted for the analysis of organic acids, including hydroxylated fatty acids, in urine.

  • Sample Collection and Storage: Collect random urine samples in a sterile, preservative-free container. For long-term storage, samples should be kept at -70°C, and freeze-thaw cycles should be minimized.[12]

  • Extraction and Derivatization:

    • To 200 µL of urine, add 40 µL of 75 g/L methoxyamine hydrochloride in pyridine and incubate at 60°C for 30 minutes to form oxime derivatives of keto-acids.[13]

    • Acidify the sample with hydrochloric acid to a pH of less than 2.

    • Add an internal standard (e.g., a stable isotope-labeled analog of the analyte).

    • Extract the organic acids with two portions of 600 µL of ethyl acetate.[13][14]

    • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.[13]

    • Reconstitute the residue in 160 µL of hexane and 40 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70-90°C for 15 minutes to form trimethylsilyl (TMS) derivatives.[13][14]

    • The derivatized sample is then ready for GC-MS analysis.[13]

2. Sample Preparation for Plasma Fatty Acid Analysis by LC-MS/MS

This protocol provides a general workflow for the extraction of free fatty acids from plasma.

  • Sample Collection and Storage: Collect blood in EDTA or heparin tubes and separate plasma by centrifugation. Store plasma at -80°C until analysis.[15]

  • Extraction:

    • To 100 µL of plasma, add 295 µL of acetonitrile containing 1% formic acid and 5 µL of an appropriate internal standard (e.g., a deuterated fatty acid).[15]

    • Vortex the mixture for 1 minute to precipitate proteins.[15]

    • Centrifuge the sample, and collect the supernatant for analysis.[15]

    • The sample can be directly injected or further diluted with the initial mobile phase for LC-MS/MS analysis.[15]

PPARα Activation Assay

Cell-based reporter gene assays are commonly used to assess the activation of nuclear receptors like PPARα by test compounds.

  • Cell Line: A cell line that is responsive to PPARα agonists is required. This can be a cell line endogenously expressing PPARα (e.g., HepG2) or a cell line engineered to express the human PPARα receptor and a reporter gene (e.g., luciferase) under the control of a peroxisome proliferator-response element (PPRE).[4][16]

  • Protocol Outline:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound (e.g., 14-HTA) and a known PPARα agonist as a positive control (e.g., Wy-14643).[4][17]

    • Incubate the cells for a sufficient period to allow for gene transcription and protein expression (typically 18-24 hours).

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter).[16]

    • Normalize the reporter activity to a control for cell viability (e.g., total protein concentration).

    • The fold induction of reporter activity relative to the vehicle control indicates the level of PPARα activation.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Extraction->Derivatization (for GC-MS) Reconstitution Reconstitution Derivatization (for GC-MS)->Reconstitution LC-MS/MS or GC-MS LC-MS/MS or GC-MS Reconstitution->LC-MS/MS or GC-MS Injection Quantification Quantification LC-MS/MS or GC-MS->Quantification Biomarker Assessment Biomarker Assessment Quantification->Biomarker Assessment

Caption: Experimental Workflow for 14-HTA Analysis.

signaling_pathway cluster_stimulus Stimulus cluster_pathway Metabolic & Signaling Pathway cluster_response Cellular Response Metabolic Overload Metabolic Overload Myristic Acid Myristic Acid Metabolic Overload->Myristic Acid CYP4A11 CYP4A11 Myristic Acid->CYP4A11 14-HTA 14-HTA CYP4A11->14-HTA ω-oxidation ROS ROS CYP4A11->ROS Generation PPARa PPARa 14-HTA->PPARa Potential Activation Fatty Acid Oxidation Fatty Acid Oxidation PPARa->Fatty Acid Oxidation Upregulation NF-kB NF-kB ROS->NF-kB Activation Inflammation Inflammation NF-kB->Inflammation Upregulation

Caption: Potential Signaling Pathways of 14-HTA.

Conclusion and Future Directions

This compound and its downstream metabolite, 1,14-tetradecanedioic acid, represent a promising class of biomarkers that reflect the activity of the ω-oxidation pathway. This pathway is increasingly recognized as a crucial metabolic response to cellular stress, particularly in the context of metabolic diseases and drug-induced toxicity. The link between the ω-oxidation of fatty acids and the inhibition of critical drug transporters like OATPs highlights the potential utility of these molecules in drug development for assessing drug-drug interaction risks.

Further research is warranted to establish definitive quantitative ranges for 14-HTA in various healthy and diseased populations. The development and validation of robust, high-throughput analytical methods will be essential for its integration into clinical and preclinical research. Elucidating the direct signaling roles of 14-HTA and its impact on inflammatory and metabolic pathways will provide a deeper understanding of its biological significance and solidify its potential as a multifaceted biomarker.

References

Unveiling the Presence of 14-Hydroxytetradecanoic Acid in Pinus radiata and Other Flora: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the occurrence, biosynthesis, and analysis of 14-hydroxytetradecanoic acid, an omega-hydroxy fatty acid, with a particular focus on its presence in Pinus radiata. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, drug development, and materials science.

Introduction to this compound

This compound, also known as ω-hydroxymyristic acid, is a long-chain fatty acid that is a key monomeric component of the biopolymers cutin and suberin in plants.[1][2] These protective barriers play a crucial role in preventing water loss and defending against pathogens. In Pinus radiata, this fatty acid is a notable constituent of the suberin found in its bark.

Quantitative Occurrence in Pinus radiata

While the presence of this compound in Pinus radiata is established, specific quantitative data on its concentration in various tissues remains a subject of ongoing research. It is primarily located in the suberin-rich tissues, such as the bark. The suberin content itself can vary depending on the age and location of the tree. For context, studies on other Pinus species, such as Pinus sylvestris, have shown that the total amount of suberin monomers can range from 11.36 mg/g to 15.95 mg/g of extractive-free bark.[3] Within these monomers, ω-hydroxy acids are a dominant group.

Table 1: General Composition of Suberin Monomers in Pine Bark

Monomer ClassGeneral AbundanceKey Examples in Pinus Species
ω-Hydroxy Fatty AcidsHigh18-hydroxyoctadec-9-enoic acid, this compound
α,ω-Dioic AcidsHighOctadec-9-ene-1,18-dioic acid, 1,18-octadecanedioic acid
Fatty AcidsModerateLignoceric acid (24:0)
Fatty AlcoholsModerate to Low
Ferulic AcidPresent

Note: This table represents a generalized composition based on available literature on Pinus species. Specific concentrations for this compound in Pinus radiata require further targeted quantitative analysis.

Biosynthesis of this compound in Plants

The biosynthesis of ω-hydroxy fatty acids, including this compound, is a complex enzymatic process primarily occurring in the endoplasmic reticulum. The key enzymes involved are cytochrome P450 monooxygenases (CYPs).[4][5][6][7] These enzymes catalyze the hydroxylation of the terminal (ω) carbon atom of fatty acids.

The general pathway involves the following steps:

  • Fatty Acid Synthesis: Myristic acid (tetradecanoic acid, C14:0) is synthesized in the plastids.

  • Transport: Myristoyl-CoA is transported to the endoplasmic reticulum.

  • Omega-Hydroxylation: A cytochrome P450 enzyme from the CYP86 or CYP94 family catalyzes the introduction of a hydroxyl group at the C14 position of myristic acid, forming this compound.[4]

Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cellwall Cell Wall Myristic Acid (C14:0) Myristic Acid (C14:0) Myristoyl-CoA Myristoyl-CoA Myristic Acid (C14:0)->Myristoyl-CoA This compound This compound Myristoyl-CoA->this compound Cytochrome P450 (CYP86/CYP94) ω-hydroxylation Suberin Polymer Suberin Polymer This compound->Suberin Polymer Polymerization

Biosynthesis of this compound.

Experimental Protocols

Extraction and Depolymerization of Suberin from Pinus radiata Bark

This protocol outlines the steps for the extraction of suberin monomers from Pinus radiata bark for subsequent analysis.

Materials:

  • Dried and ground Pinus radiata bark

  • Hexane

  • Acetone:water (95:5, v/v)

  • Methanol:water (4:1, v/v)

  • Sodium methoxide in methanol (0.5 M)

  • Dichloromethane

  • Internal standards (e.g., heptadecanoic acid, hexadecanedioic acid)

Procedure:

  • Extraction of Lipophilics: The dried bark powder is first extracted with hexane to remove lipophilic compounds like waxes and resin acids. This can be performed using a Soxhlet apparatus or by refluxing.[8]

  • Extraction of Hydrophilics: The remaining solid is then sequentially extracted with acetone:water and methanol:water to remove hydrophilic components.[9]

  • Depolymerization of Suberin: The extractive-free bark material is dried and then subjected to methanolysis to break the ester bonds of the suberin polymer. This is achieved by refluxing the material in a solution of sodium methoxide in methanol.[1][10]

  • Extraction of Monomers: After cooling, the reaction mixture is acidified, and the released suberin monomers are extracted with dichloromethane.

  • Derivatization: The extracted monomers are then derivatized to increase their volatility for gas chromatography analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]

ExtractionWorkflow Start Dried Pinus radiata Bark Powder Step1 Hexane Extraction (Soxhlet/Reflux) Start->Step1 Step2 Sequential Extraction (Acetone:Water, Methanol:Water) Step1->Step2 Lipophilic-free bark Step3 Suberin Depolymerization (Methanolysis with NaOMe) Step2->Step3 Extractive-free bark Step4 Monomer Extraction (Dichloromethane) Step3->Step4 Released monomers Step5 Derivatization (e.g., Silylation with BSTFA) Step4->Step5 Extracted monomers End Analysis by GC-MS Step5->End

Workflow for Suberin Monomer Analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for fatty acid methyl ester analysis (e.g., HP-5MS)

GC-MS Conditions (Example):

  • Injector Temperature: 280°C

  • Carrier Gas: Helium

  • Oven Program: Initial temperature of 80°C, ramped to 290°C.

  • MS Detector: Electron impact ionization (70 eV)

  • Scan Range: m/z 50-650

Quantification: Quantification of this compound and other suberin monomers is achieved by comparing the peak areas of the analytes to the peak areas of known concentrations of internal standards. Calibration curves are generated using authentic standards of the compounds of interest.[11]

Signaling Role of Fatty Acids in Plants

While a specific signaling pathway directly initiated by this compound has not been extensively documented, fatty acids and their derivatives are known to play crucial roles in plant defense signaling.[12][13][14][15][16]

  • Precursors for Signaling Molecules: Long-chain fatty acids are precursors for the biosynthesis of jasmonic acid and other oxylipins, which are key signaling molecules in response to wounding and pathogen attack.[13]

  • Modulators of Defense Pathways: Changes in the levels of certain fatty acids can influence the salicylic acid (SA) signaling pathway, another critical defense pathway in plants.[12][14]

  • Cuticle-Derived Signals: The breakdown of cutin and suberin by pathogens can release fatty acid monomers that act as signals to activate plant defense responses.[15]

SignalingOverview PathogenAttack Pathogen Attack / Wounding SuberinDegradation Suberin/Cutin Degradation PathogenAttack->SuberinDegradation JasmonatePathway Jasmonate Signaling Pathway PathogenAttack->JasmonatePathway SAPathway Salicylic Acid Signaling Pathway PathogenAttack->SAPathway MonomerRelease Release of ω-Hydroxy Fatty Acids (e.g., this compound) SuberinDegradation->MonomerRelease DefenseActivation Activation of Plant Defense Responses MonomerRelease->DefenseActivation Act as signals JasmonatePathway->DefenseActivation SAPathway->DefenseActivation

Overview of Fatty Acid Roles in Plant Defense.

Conclusion

This compound is a significant component of the protective suberin layer in Pinus radiata. Its biosynthesis is intricately linked to the cytochrome P450 enzyme family. While its direct role as a signaling molecule requires further investigation, its position as a key structural component and a potential precursor to defense signals highlights its importance in plant physiology and defense. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this and other related fatty acids, paving the way for further research into their potential applications.

References

The Role of 14-Hydroxytetradecanoic Acid in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Hydroxytetradecanoic acid (14-HTA) is an omega-hydroxy fatty acid synthesized from myristic acid by cytochrome P450 enzymes. While research directly focused on 14-HTA is emerging, its structural similarity to other biologically active hydroxy fatty acids suggests a significant role in the regulation of lipid metabolism. This technical guide provides a comprehensive overview of the known and hypothesized functions of 14-HTA, detailing its biosynthesis, potential interactions with key metabolic regulators, and its putative role in metabolic health and disease. This document summarizes quantitative data from related studies, provides detailed experimental protocols for investigating its biological functions, and includes visualizations of relevant signaling pathways and experimental workflows.

Introduction

Omega-hydroxy fatty acids are increasingly recognized as important signaling molecules in various physiological processes, particularly in the regulation of lipid and energy homeostasis. This compound (14-HTA), an omega-hydroxy derivative of the saturated fatty acid tetradecanoic acid (myristic acid), is an endogenous metabolite whose role in lipid metabolism is an active area of investigation. This guide consolidates the current understanding and provides a framework for future research into the therapeutic potential of 14-HTA.

Biosynthesis of this compound

14-HTA is synthesized via the omega-hydroxylation of tetradecanoic acid. This reaction is catalyzed by cytochrome P450 (CYP) enzymes, primarily belonging to the CYP4A and CYP4F subfamilies. These enzymes are predominantly expressed in the liver and kidneys.

The enzymatic reaction involves the introduction of a hydroxyl group at the terminal (omega) carbon of the fatty acid chain. Specifically, enzymes like CYP4A11 have been shown to metabolize myristic acid.[1]

G Tetradecanoic Acid (Myristic Acid) Tetradecanoic Acid (Myristic Acid) This compound This compound Tetradecanoic Acid (Myristic Acid)->this compound ω-hydroxylation CYP4A/CYP4F Enzymes CYP4A/CYP4F Enzymes CYP4A/CYP4F Enzymes->this compound NADP+ + H2O NADP+ + H2O CYP4A/CYP4F Enzymes->NADP+ + H2O NADPH + H+ + O2 NADPH + H+ + O2 NADPH + H+ + O2->CYP4A/CYP4F Enzymes

Biosynthesis of this compound.

Hypothesized Roles in Lipid Metabolism

Direct experimental evidence for the specific roles of 14-HTA is limited. However, based on the known functions of other omega-hydroxy fatty acids and fatty acids of similar chain length, several key roles in lipid metabolism can be hypothesized.

Regulation of Gene Expression via PPARs

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that function as master regulators of lipid and glucose metabolism. Various fatty acids and their derivatives are known to be endogenous ligands for PPARs. It is hypothesized that 14-HTA may act as a ligand for PPARα and/or PPARγ.

  • PPARα Activation: PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation, including Carnitine Palmitoyltransferase 1 (CPT1).

  • PPARγ Activation: PPARγ is predominantly found in adipose tissue and is a key regulator of adipogenesis, lipid storage, and insulin sensitivity.

G cluster_nucleus Nucleus PPAR PPAR RXR RXR PPAR->RXR heterodimerization PPRE PPRE RXR->PPRE binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription 14-HTA 14-HTA 14-HTA->PPAR

Hypothesized PPAR Activation by 14-HTA.

Modulation of Lipogenesis and Fatty Acid Oxidation

By potentially activating PPARα, 14-HTA could play a role in the reciprocal regulation of fatty acid synthesis (lipogenesis) and breakdown (fatty acid oxidation).

  • Inhibition of Lipogenesis: Activation of PPARα can lead to the downregulation of lipogenic transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). SREBP-1c controls the expression of key lipogenic enzymes, including Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC).

  • Stimulation of Fatty Acid Oxidation: PPARα activation directly upregulates the expression of CPT1, the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.

Regulation of Adipocyte Function

Through potential PPARγ agonism, 14-HTA might influence adipocyte differentiation, lipid storage, and the secretion of adipokines. Adipokines, such as adiponectin and leptin, are hormones secreted by adipose tissue that play crucial roles in regulating systemic energy homeostasis and insulin sensitivity.

Quantitative Data Summary

Direct quantitative data for 14-HTA is not extensively available in the literature. The following table summarizes relevant data from studies on related ω-hydroxy fatty acids and the enzymes involved in their metabolism.

ParameterMolecule/EnzymeValueTissue/Cell TypeReference
Enzyme Kinetics
Km for Lauric AcidCYP4A114.7 µMRecombinant[1]
Kcat for Lauric AcidCYP4A117 min⁻¹Recombinant[1]
Km for Myristic AcidCYP2E1-Recombinant[1]
Turnover for Myristic AcidCYP2E12.4 min⁻¹Recombinant[1]
Turnover for Myristic AcidCYP4A112.1 min⁻¹Recombinant[1]
PPAR Activation
EC50 for PPARα14,15-DHET~3 µMCOS-7 cells[2]
Fold Activation of PPARα14,15-DHET (10 µM)12-foldCOS-7 cells[2]

Detailed Experimental Protocols

The following protocols are adapted from established methods for studying other hydroxy fatty acids and can be applied to investigate the biological functions of 14-HTA.

Quantification of 14-HTA in Biological Samples by LC-MS/MS

Objective: To quantify the concentration of 14-HTA in plasma, liver, and adipose tissue.

Methodology:

  • Sample Preparation:

    • Plasma: To 100 µL of plasma, add an internal standard (e.g., d4-14-HTA). Precipitate proteins with 3 volumes of ice-cold acetone. Centrifuge and collect the supernatant.

    • Tissue (Liver, Adipose): Homogenize ~50 mg of tissue in a suitable buffer. Add an internal standard. Perform a liquid-liquid extraction using a mixture of chloroform and methanol.

  • Solid-Phase Extraction (SPE): Further purify the lipid extract using a C18 SPE cartridge to isolate the fatty acid fraction.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transitions for 14-HTA and the internal standard.

G Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Solid-Phase Extraction Solid-Phase Extraction Lipid Extraction->Solid-Phase Extraction LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification

Workflow for 14-HTA Quantification.

PPARα Luciferase Reporter Assay

Objective: To determine if 14-HTA can activate PPARα.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2 or COS-7) and co-transfect with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE).

  • Treatment: Treat the transfected cells with varying concentrations of 14-HTA (e.g., 0.1 to 50 µM) for 24 hours. Include a known PPARα agonist (e.g., WY-14643) as a positive control and a vehicle control (e.g., DMSO).

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

Adipocyte Lipolysis Assay

Objective: To assess the effect of 14-HTA on lipolysis in adipocytes.

Methodology:

  • Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Treatment: Treat the mature adipocytes with 14-HTA at various concentrations for a specified time (e.g., 2-4 hours). Include a positive control for lipolysis (e.g., isoproterenol) and a vehicle control.

  • Glycerol and Free Fatty Acid Measurement: Collect the culture medium and measure the concentration of glycerol and free fatty acids released from the cells using commercially available colorimetric or fluorometric assay kits.[2]

  • Data Analysis: Normalize the amount of glycerol and free fatty acids released to the total protein content of the cell lysate.

Western Blot for AMPK Activation

Objective: To determine if 14-HTA treatment leads to the activation of AMPK.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2 or C2C12 myotubes) and treat with 14-HTA for various time points.

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against phosphorylated AMPK (Thr172) and total AMPK.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated AMPK to total AMPK.

Conclusion

This compound is an endogenous metabolite with the potential to be a significant regulator of lipid metabolism. Based on the activities of structurally similar omega-hydroxy fatty acids, it is hypothesized that 14-HTA may exert its effects through the activation of PPARs, leading to a coordinated regulation of lipogenesis and fatty acid oxidation. Further research, utilizing the experimental approaches outlined in this guide, is necessary to fully elucidate the specific molecular mechanisms and therapeutic potential of 14-HTA in the context of metabolic diseases such as non-alcoholic fatty liver disease, obesity, and type 2 diabetes. The continued investigation into the biological roles of 14-HTA and other omega-hydroxy fatty acids will undoubtedly provide valuable insights into the complex network of lipid signaling and its implications for human health.

References

An In-depth Technical Guide to the Isomers and Stereochemistry of Hydroxytetradecanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxytetradecanoic acids, a class of hydroxylated fatty acids, play crucial roles in various biological processes, ranging from being integral structural components of bacterial membranes to acting as signaling molecules in inflammatory pathways. Their chemical structure, characterized by a fourteen-carbon chain with a hydroxyl group at a specific position, allows for a variety of positional isomers and stereoisomers. This diversity in structure translates to a wide spectrum of biological activities, making them a subject of significant interest in the fields of biochemistry, microbiology, and drug development. This technical guide provides a comprehensive overview of the isomers and stereochemistry of hydroxytetradecanoic acids, including their physicochemical properties, synthesis, analytical methods, and biological significance.

Physicochemical Properties of Hydroxytetradecanoic Acid Isomers

Positional IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Hydroxytetradecanoic acid2507-55-3C₁₄H₂₈O₃244.3770-72 or 88.2
(R)-3-Hydroxytetradecanoic acid28715-21-1C₁₄H₂₈O₃244.3770.6-71.4
(S)-3-Hydroxytetradecanoic acid35683-15-9C₁₄H₂₈O₃244.37Not available
10-Hydroxytetradecanoic acid16899-08-4C₁₄H₂₈O₃244.37Not available
13-Hydroxytetradecanoic acid17278-73-8C₁₄H₂₈O₃244.37Not available
14-Hydroxytetradecanoic acid17278-74-9C₁₄H₂₈O₃244.3790-91
StereoisomerOptical Rotation ([α]D)
(R)-2-Hydroxytetradecanoic acidNot available
(S)-2-Hydroxytetradecanoic acidNot available
(R)-3-Hydroxytetradecanoic acidNot available
(S)-3-Hydroxytetradecanoic acidNot available

Biological Significance and Signaling Pathways

The biological roles of hydroxytetradecanoic acids are intrinsically linked to their specific isomeric and stereochemical forms. The most well-characterized of these is (R)-3-hydroxytetradecanoic acid, a crucial component of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.

Lipid A Biosynthesis

(R)-3-Hydroxytetradecanoic acid is a key building block in the biosynthesis of lipid A. This pathway is essential for the viability of most Gram-negative bacteria, making it an attractive target for the development of novel antibiotics. The incorporation of (R)-3-hydroxytetradecanoic acid is an early and critical step in this complex enzymatic cascade.

Lipid_A_Biosynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA R_3_OH_C14_ACP (R)-3-Hydroxytetradecanoyl-ACP R_3_OH_C14_ACP->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-((R)-3-hydroxytetradecanoyl)-GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC LpxA->UDP_3_O_acyl_GlcNAc Lipid_X Lipid X LpxC->Lipid_X LpxD LpxD Further_steps Further Acylation, Disaccharide Formation, Phosphorylation, and Kdo Addition LpxD->Further_steps Lipid_X->LpxD Lipid_A Lipid A Further_steps->Lipid_A

Lipid A Biosynthesis Pathway
Toll-like Receptor 4 (TLR4) Signaling

As a component of LPS, hydroxytetradecanoic acids are involved in the activation of the innate immune system through the Toll-like receptor 4 (TLR4) signaling pathway. The lipid A moiety of LPS is recognized by the MD-2 co-receptor, leading to the dimerization and activation of TLR4. This initiates a downstream signaling cascade that results in the production of pro-inflammatory cytokines. While the general mechanism of TLR4 activation by LPS is well-established, specific quantitative data (e.g., IC50 or EC50 values) on the direct interaction and activation potential of individual hydroxytetradecanoic acid isomers with the TLR4/MD-2 complex are currently lacking.

Experimental Protocols

Synthesis of Hydroxytetradecanoic Acid Isomers

The synthesis of specific isomers of hydroxytetradecanoic acid requires carefully designed synthetic routes to control both the position of the hydroxyl group and the stereochemistry.

A common method for the synthesis of (R)-3-hydroxytetradecanoic acid involves the hydrolysis of its corresponding methyl ester.

Materials:

  • Methyl (R)-3-hydroxytetradecanoate

  • Dioxane

  • 28% Sodium hydroxide solution

  • Methanol

  • 1.5N Hydrochloric acid

  • Water

Procedure:

  • Under a nitrogen atmosphere, dissolve methyl (R)-3-hydroxytetradecanoate in dioxane.

  • Add the 28% sodium hydroxide solution dropwise to the stirred solution.

  • Add methanol dropwise to the solution.

  • Stir the resulting suspension for 1.5 hours.

  • Filter the suspension and wash the filter cake with dioxane.

  • Adjust the pH of the filter cake to 0 by adding 1.5N hydrochloric acid.

  • Stir the suspension, filter, and wash the filter cake with water.

  • Dry the resulting crystals to obtain (R)-3-hydroxytetradecanoic acid.

A general method for the synthesis of 2-hydroxy fatty acids involves the α-hydroxylation of the corresponding fatty acid. This can be achieved through a two-step process of α-bromination followed by nucleophilic substitution with a hydroxide.

Materials:

  • Tetradecanoic acid (Myristic acid)

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or other radical initiator

  • Carbon tetrachloride (or a safer alternative)

  • Aqueous sodium hydroxide or potassium hydroxide

  • Hydrochloric acid

Procedure:

  • α-Bromination: Reflux tetradecanoic acid with N-bromosuccinimide and a catalytic amount of a radical initiator in a suitable solvent (e.g., carbon tetrachloride) to yield 2-bromotetradecanoic acid.

  • Hydrolysis: Heat the resulting 2-bromotetradecanoic acid with an aqueous solution of a strong base (e.g., NaOH or KOH) to facilitate the SN2 reaction, replacing the bromine with a hydroxyl group.

  • Acidification: Acidify the reaction mixture with hydrochloric acid to protonate the carboxylate and precipitate the 2-hydroxytetradecanoic acid.

  • Purification: The product can be purified by recrystallization.

Chiral Separation of Stereoisomers

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method for the separation of enantiomers of hydroxytetradecanoic acids.

General Protocol for Chiral HPLC:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating hydroxy fatty acids.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation. For acidic compounds like hydroxytetradecanoic acids, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.

  • Detection: UV detection is commonly used if the molecule has a suitable chromophore. If not, derivatization with a UV-active tag may be necessary. Alternatively, mass spectrometry (LC-MS) can be used for detection.

  • Analysis: Inject the racemic mixture of the hydroxytetradecanoic acid isomer onto the column and monitor the elution profile. The two enantiomers should elute at different retention times, allowing for their separation and quantification.

Chiral_HPLC_Workflow Sample Racemic Mixture of Hydroxytetradecanoic Acid Preparation Sample Preparation (Dissolution in Mobile Phase) Sample->Preparation Injection Injection into HPLC Preparation->Injection Column Chiral Stationary Phase (e.g., Polysaccharide-based) Injection->Column Separation Separation of Enantiomers Column->Separation Detection Detection (UV or MS) Separation->Detection Data Chromatogram with Separated Peaks Detection->Data

Chiral HPLC Workflow
Quantitative Analysis of Isomers

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantitative analysis of hydroxytetradecanoic acid isomers in biological samples.

General Protocol for GC-MS Analysis:

  • Lipid Extraction: Extract total lipids from the biological sample using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).

  • Saponification: To analyze total fatty acid content (including those esterified in complex lipids), perform alkaline hydrolysis (saponification) of the lipid extract.

  • Derivatization: Convert the non-volatile hydroxy fatty acids into volatile derivatives suitable for GC analysis. A common method is to first esterify the carboxylic acid group (e.g., to a methyl ester) and then silylate the hydroxyl group (e.g., to a trimethylsilyl ether).

  • GC Separation: Inject the derivatized sample onto a GC column. The choice of column is critical for separating positional isomers. A polar capillary column is often used to achieve good resolution. The temperature program of the GC oven is optimized to separate the different isomers based on their boiling points and interactions with the stationary phase.

  • MS Detection and Quantification: As the separated isomers elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide structural information that can be used to identify the specific positional isomer. Quantification is typically achieved by using an internal standard (e.g., a deuterated analog of a hydroxytetradecanoic acid) and creating a calibration curve.

Conclusion

The isomers and stereochemistry of hydroxytetradecanoic acids are critical determinants of their biological functions. While significant progress has been made in understanding the role of (R)-3-hydroxytetradecanoic acid in bacterial physiology, the biological activities of many other isomers remain largely unexplored. Further research is needed to elucidate the specific interactions of these molecules with cellular targets, such as TLR4, and to quantify their downstream effects. The development of robust and stereoselective synthetic methods for all isomers, coupled with advanced analytical techniques, will be essential for advancing our understanding of this important class of lipids and for harnessing their potential in the development of new therapeutic agents.

Methodological & Application

Quantitative Analysis of 14-Hydroxytetradecanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed methodologies for the quantification of 14-Hydroxytetradecanoic acid, an omega-hydroxy fatty acid, in biological matrices. The protocols outlined herein are intended for researchers, scientists, and drug development professionals engaged in metabolic studies and biomarker discovery. This document covers two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including sample preparation, derivatization, and instrument parameters.

Introduction

This compound is a long-chain fatty acid hydroxylated at its terminal (omega) carbon. It is an intermediate in the ω-oxidation pathway, an alternative route to the more common β-oxidation of fatty acids. This pathway becomes particularly significant in certain metabolic disorders where β-oxidation is impaired. Accurate quantification of this compound can therefore provide valuable insights into fatty acid metabolism and related pathological conditions.

Analytical Methods

The two most prevalent and robust methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, a derivatization step is mandatory to convert the polar carboxyl and hydroxyl groups into more volatile moieties. A common approach involves a two-step derivatization: esterification of the carboxylic acid followed by silylation of the hydroxyl group.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of compounds in complex biological matrices, often with minimal sample preparation and without the need for derivatization. This technique is particularly well-suited for the direct analysis of this compound in plasma, serum, and tissue homogenates.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analysis of hydroxy fatty acids using GC-MS and LC-MS/MS. While specific data for this compound is limited in readily available literature, the presented data for structurally related long-chain hydroxy fatty acids provide a reliable reference for expected method performance.

Table 1: GC-MS Quantitative Performance for Hydroxy Fatty Acids

ParameterTypical ValueComments
Limit of Detection (LOD)0.1 - 10 ng/mLDependent on derivatization efficiency and instrument sensitivity.
Limit of Quantification (LOQ)0.5 - 25 ng/mLGenerally 3-5 times the LOD.
Linearity Range1 - 1000 ng/mLTypically exhibits good linearity with R² > 0.99.
Recovery85 - 110%Varies with extraction method and matrix complexity.
Precision (%RSD)< 15%For both intra- and inter-day precision.

Table 2: LC-MS/MS Quantitative Performance for Hydroxy Fatty Acids

ParameterTypical ValueComments
Limit of Detection (LOD)0.05 - 5 ng/mLHigh sensitivity achievable with modern instruments.
Limit of Quantification (LOQ)0.2 - 15 ng/mLTypically 3-5 times the LOD.
Linearity Range0.5 - 2000 ng/mLWide dynamic range is often achievable.
Recovery90 - 115%Can be improved with the use of deuterated internal standards.
Precision (%RSD)< 10%Excellent precision is a hallmark of LC-MS/MS methods.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol describes the extraction, derivatization, and analysis of this compound from a biological sample (e.g., plasma) using GC-MS.

1. Sample Preparation (Lipid Extraction):

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., deuterated this compound).

  • Add 375 µL of a cold (-20°C) mixture of methanol:methyl-tert-butyl ether (MTBE) (1:3 v/v).

  • Vortex vigorously for 1 minute.

  • Add 100 µL of water to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully collect the upper organic phase containing the lipids.

  • Dry the organic phase under a gentle stream of nitrogen.

2. Derivatization:

  • Esterification: To the dried lipid extract, add 50 µL of 2% (v/v) sulfuric acid in methanol. Cap the vial and heat at 60°C for 30 minutes. After cooling, add 100 µL of saturated sodium bicarbonate solution to neutralize the acid. Extract the fatty acid methyl esters (FAMEs) with 200 µL of hexane.

  • Silylation: Dry the hexane extract under nitrogen. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 70°C for 30 minutes.

3. GC-MS Analysis:

  • GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, then to 300°C at 5°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the derivatized this compound and the internal standard.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines the direct analysis of this compound in a biological sample using LC-MS/MS.

1. Sample Preparation (Protein Precipitation and Extraction):

  • To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., deuterated this compound).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Acetonitrile in water with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • MS Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.

Visualizations

Experimental Workflows

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) IS_add Add Internal Standard Sample->IS_add Extraction Lipid Extraction (e.g., MTBE) IS_add->Extraction Drydown1 Dry Down Extraction->Drydown1 Esterification Esterification (H₂SO₄/MeOH) Drydown1->Esterification Silylation Silylation (BSTFA) Esterification->Silylation GCMS GC-MS Analysis (SIM Mode) Silylation->GCMS Data Data Acquisition & Quantification GCMS->Data

GC-MS Experimental Workflow

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) IS_add Add Internal Standard Sample->IS_add PPT Protein Precipitation (Acetonitrile) IS_add->PPT Centrifuge Centrifugation PPT->Centrifuge Drydown Dry Down Centrifuge->Drydown Reconstitute Reconstitute Drydown->Reconstitute LCMSMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMSMS Data Data Acquisition & Quantification LCMSMS->Data

LC-MS/MS Experimental Workflow
Signaling Pathway: ω-Oxidation of Tetradecanoic Acid

The ω-oxidation pathway is a crucial metabolic route for fatty acids, particularly when β-oxidation is compromised. This pathway involves a series of enzymatic reactions that occur primarily in the endoplasmic reticulum.

Omega_Oxidation_Pathway cluster_pathway ω-Oxidation of Tetradecanoic Acid cluster_further_metabolism Further Metabolism Tetradecanoic_Acid Tetradecanoic Acid (Myristic Acid) Hydroxytetradecanoic_Acid This compound Tetradecanoic_Acid->Hydroxytetradecanoic_Acid CYP4F Enzymes (ω-hydroxylase) + O₂, NADPH Tetradecanal 14-Oxotetradecanoic Acid (Aldehyde) Hydroxytetradecanoic_Acid->Tetradecanal Alcohol Dehydrogenase (ADH) + NAD⁺ Dicarboxylic_Acid Tetradecanedioic Acid (Dicarboxylic Acid) Tetradecanal->Dicarboxylic_Acid Aldehyde Dehydrogenase (ALDH) + NAD⁺ Beta_Oxidation β-Oxidation Dicarboxylic_Acid->Beta_Oxidation

ω-Oxidation Pathway

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of this compound in biological samples. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the research. Proper sample preparation and adherence to the outlined protocols are critical for obtaining accurate and reproducible results. The provided diagrams offer a clear visual representation of the experimental workflows and the relevant metabolic pathway, aiding in the understanding and implementation of these analytical techniques.

Application Note: Analysis of 14-Hydroxytetradecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

14-Hydroxytetradecanoic acid, also known as ω-hydroxymyristic acid, is a long-chain omega-hydroxy fatty acid.[1][2] The analysis of such fatty acids is crucial in various research fields, including lipidomics, biomarker discovery, and industrial applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the sensitive and specific quantification of fatty acids.[3][4] Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. This application note outlines a detailed protocol for the extraction, derivatization, and subsequent analysis of this compound using GC-MS.

Principle

The method involves the extraction of this compound from the sample matrix, followed by a chemical derivatization process to form a trimethylsilyl (TMS) ether-ester. The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by using a suitable internal standard.

Experimental Protocols

1. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., deuterated myristic acid)

  • Solvents: Chloroform, Methanol, Iso-octane (all HPLC grade)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous sodium sulfate

  • Pyridine (anhydrous)

  • Nitrogen gas (high purity)

2. Sample Preparation (Extraction)

A liquid-liquid extraction method is employed to isolate the fatty acid.

  • To 1 mL of the sample (e.g., plasma, cell culture media), add a known amount of the internal standard.

  • Add 2.5 mL of a chloroform:methanol (1:2, v/v) mixture and vortex for 3 minutes.

  • Add 1 mL of chloroform and vortex for 1 minute.

  • Add 1 mL of distilled water and vortex for 1 minute.

  • Centrifuge the mixture at 3000 rpm for 5 minutes to separate the phases.[5]

  • Carefully collect the lower organic layer (chloroform phase) and transfer it to a clean glass tube.

  • Dry the organic extract under a gentle stream of nitrogen gas at room temperature.

3. Derivatization

The extracted and dried sample is derivatized to increase its volatility for GC analysis.[5]

  • To the dried extract, add 100 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.[5]

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

4. GC-MS Analysis

The analysis is performed on a gas chromatograph coupled to a mass spectrometer.

  • GC System: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: Agilent HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or similar.[5]

  • Injection Volume: 1 µL in splitless mode.[5]

  • Injector Temperature: 280°C.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 15°C/min.

    • Ramp 2: Increase to 250°C at 5°C/min, hold for 3 minutes.

    • Ramp 3: Increase to 320°C at 20°C/min, hold for 12 minutes.[5]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Table 1: Quantitative Data for GC-MS Analysis of Derivatized this compound

ParameterValue
Analyte This compound-TMS derivative
Expected Retention Time (min) 18 - 22
Characteristic Ions (m/z) for SIM To be determined empirically. Expected ions would include the molecular ion and fragments resulting from cleavage near the silylated hydroxyl and carboxyl groups.
Quantifier Ion (m/z) To be selected from the most abundant and specific fragment ions.
Qualifier Ions (m/z) To be selected from other characteristic fragment ions.
Internal Standard Deuterated Myristic Acid
Limit of Detection (LOD) To be determined by serial dilution of a standard solution.
Limit of Quantification (LOQ) To be determined by serial dilution of a standard solution.

Note: The exact retention time and mass fragmentation pattern should be confirmed by running a pure standard of derivatized this compound.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection (e.g., Plasma, Media) is_addition Addition of Internal Standard sample->is_addition extraction Liquid-Liquid Extraction (Chloroform:Methanol) is_addition->extraction drying Drying under Nitrogen extraction->drying reagent_addition Addition of Pyridine and BSTFA/TMCS drying->reagent_addition heating Heating at 70°C for 60 min reagent_addition->heating injection GC Injection heating->injection separation Chromatographic Separation (HP-5MS column) injection->separation detection Mass Spectrometry Detection (EI, Scan/SIM) separation->detection integration Peak Integration detection->integration quantification Quantification using Internal Standard integration->quantification reporting Reporting Results quantification->reporting

References

Application Notes and Protocols for the Derivatization of 14-Hydroxytetradecanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

14-Hydroxytetradecanoic acid is an omega-hydroxy long-chain fatty acid.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids. However, due to the presence of polar functional groups (a carboxyl group and a hydroxyl group), this compound has low volatility and is not suitable for direct GC-MS analysis.[2][3] Derivatization is a crucial step to increase the volatility and thermal stability of the molecule by masking these polar groups, thus improving its chromatographic behavior and enabling sensitive and reliable quantification.[2][4][5][6]

This document provides detailed application notes and protocols for the two primary methods of derivatizing this compound for GC-MS analysis: one-step silylation and a two-step esterification followed by silylation.

Method 1: One-Step Silylation

This method utilizes a silylating reagent to simultaneously derivatize both the carboxylic acid and hydroxyl groups of this compound, converting them into their respective trimethylsilyl (TMS) ester and TMS ether.[4][7] This is a rapid and straightforward approach. The most commonly used silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst such as trimethylchlorosilane (TMCS) to enhance reactivity.[3][7]

Reaction Principle

The active hydrogens on the carboxyl and hydroxyl groups are replaced by a trimethylsilyl (TMS) group.[6][7] This substitution reduces the polarity and intermolecular hydrogen bonding, thereby increasing the volatility of the analyte.[2][8]

Experimental Protocol

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Heating block or oven

  • GC vials with caps

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.[7] Water and other protic solvents will react with the silylating reagent, reducing the derivatization efficiency.[2]

  • Reconstitution: Dissolve the dried sample in an appropriate volume of anhydrous solvent (e.g., 100 µL of pyridine or acetonitrile).

  • Derivatization Reaction:

    • To the dissolved sample, add 50 µL of BSTFA + 1% TMCS.[3][7]

    • Tightly cap the vial and vortex for 10-30 seconds to ensure thorough mixing.

    • Heat the mixture at 60-70°C for 30-60 minutes.[3][7] The optimal time and temperature may need to be determined empirically.

  • Cooling and Analysis:

    • After heating, allow the vial to cool to room temperature.

    • The derivatized sample is now ready for injection into the GC-MS system. An aliquot (typically 1 µL) of the derivatized solution is injected.[9]

Workflow Diagram

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with This compound Sample dry Dry Sample (under Nitrogen stream) start->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent vortex Vortex Mix add_reagent->vortex heat Heat at 60-70°C for 30-60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

One-Step Silylation Workflow.

Method 2: Two-Step Esterification and Silylation

This method involves two sequential reactions. First, the carboxylic acid group is converted to a methyl ester (fatty acid methyl ester or FAME) using an esterification agent like Boron trifluoride-methanol (BF3-methanol).[3][7] Second, the hydroxyl group is derivatized to a TMS ether using a silylating reagent like BSTFA. This method is often preferred when a more stable derivative of the carboxylic acid group is desired.[4]

Reaction Principle
  • Esterification: The carboxyl group reacts with methanol in the presence of an acid catalyst (BF3) to form a methyl ester.

  • Silylation: The hydroxyl group's active hydrogen is replaced by a TMS group.[6]

Experimental Protocol

Materials:

  • This compound sample

  • 14% Boron trifluoride-methanol (BF3-methanol) solution

  • Hexane

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Acetonitrile or other suitable anhydrous solvent

  • Heating block or oven

  • GC vials with caps

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

Step 1: Esterification

  • Sample Preparation: Ensure the sample is dry. If necessary, evaporate the solvent under a stream of nitrogen.

  • Esterification Reaction:

    • To the dried residue, add 50 µL of 14% BF3-methanol.[7]

    • Cap the vial and heat at 60°C for 60 minutes.[3][7]

  • Extraction:

    • After cooling, add 0.5 mL of saturated NaCl solution and 0.6 mL of hexane.[3][7]

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[3]

  • Drying: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

Step 2: Silylation

  • Reconstitution: Dissolve the dried FAME residue in 100 µL of acetonitrile.[7]

  • Silylation Reaction:

    • Add 50 µL of BSTFA to the solution.[7]

    • Cap the vial and heat at 60°C for 30 minutes.[7]

  • Cooling and Analysis:

    • After cooling to room temperature, the sample is ready for GC-MS analysis. Inject a 1 µL aliquot into the GC-MS system.

Workflow Diagram

G cluster_ester Step 1: Esterification cluster_silylation Step 2: Silylation cluster_analysis Analysis start Start with Dried Sample add_bf3 Add 14% BF3-Methanol start->add_bf3 heat_ester Heat at 60°C for 60 min add_bf3->heat_ester extract Extract with Hexane heat_ester->extract dry_ester Dry Hexane Extract extract->dry_ester dissolve Dissolve in Acetonitrile dry_ester->dissolve add_bstfa Add BSTFA dissolve->add_bstfa heat_silyl Heat at 60°C for 30 min add_bstfa->heat_silyl cool Cool to Room Temperature heat_silyl->cool inject Inject into GC-MS cool->inject

Two-Step Esterification and Silylation Workflow.

Data Presentation: Comparison of Derivatization Methods

ParameterOne-Step Silylation (BSTFA/MSTFA)Two-Step Esterification & Silylation
Target Groups Carboxyl and Hydroxyl (simultaneously)[4]Carboxyl (Esterification), then Hydroxyl (Silylation)[7]
Primary Reagents BSTFA or MSTFA (+/- TMCS catalyst)[3][4]1. BF3-Methanol2. BSTFA[3][7]
Reaction Time 30 - 60 minutes[3][7]~90 minutes (60 min for esterification + 30 min for silylation)[3][7]
Reaction Temperature 60 - 70°C[3][7]60°C for both steps[3][7]
Number of Steps OneTwo (plus extraction step)
Derivative Stability TMS derivatives can be susceptible to hydrolysis[3]FAMEs are generally more stable than TMS esters[4]
Advantages - Faster and simpler procedure- Fewer sample handling steps- Forms stable FAME derivatives[4]- May provide cleaner chromatograms in complex matrices
Disadvantages - TMS derivatives can be moisture-sensitive[3][10]- Reagent by-products may interfere with chromatography[3]- More time-consuming and labor-intensive- Involves an extraction step which can lead to sample loss

Quantitative Performance Data (General for Hydroxy Acids)

The following table summarizes typical performance data for GC-MS analysis of organic acids using silylation, which is indicative of the performance expected for this compound.

ParameterSilylation (BSTFA + 1% TMCS)
Linearity (r²) 0.9958 - 0.9996[7]
Limit of Detection (LOD) 0.04 - 0.42 µmol/L[7]
Reproducibility (CV %) 0.32 - 13.76%[7]
Accuracy (Recovery %) 82.97 - 114.96%[7]
Stability (5 days, CV %) 1.01 - 14.09%[7]

Conclusion

The choice between a one-step silylation and a two-step esterification/silylation protocol depends on the specific requirements of the analysis. For high-throughput screening where speed and simplicity are paramount, the one-step silylation method is highly effective. For applications requiring higher stability of the carboxyl derivative or when analyzing complex matrices, the two-step method may be preferable. In both cases, careful exclusion of moisture is critical to ensure complete and reproducible derivatization for accurate GC-MS analysis of this compound.

References

Application Notes and Protocols for the Esterification of Long-Chain Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the esterification of long-chain hydroxy fatty acids, targeting researchers, scientists, and professionals in drug development. The document outlines various methods, including acid- and base-catalyzed reactions, and presents quantitative data for easy comparison of protocols.

Introduction

Long-chain hydroxy fatty acids are valuable molecules in various industrial and pharmaceutical applications. Their esterification is a crucial step for their use as biofuels, lubricants, emulsifiers, and antimicrobial agents.[1][2] This document details established protocols for their conversion into fatty acid esters.

Data Summary

The efficiency of esterification is influenced by the choice of catalyst, alcohol, temperature, and reaction time. The following table summarizes quantitative data from various published protocols.

Fatty AcidAlcoholCatalystTemperature (°C)Time (h)Conversion/Yield (%)Reference
Ricinoleic AcidButanolSulfated Zirconia (0.05SZ)110-~80% Conversion[3]
Ricinoleic AcidPropanolSulfated Zirconia (0.05SZ)Reflux-~68% Conversion[3]
Ricinoleic AcidEthanolSulfated Zirconia (0.05SZ)Reflux-~65% Conversion[3]
Ricinoleic AcidMethanolSulfated Zirconia (0.05SZ)65-35% Conversion[3]
Oxidized Ricinoleic Acid-ZnCl2606-[1]
Ricinoleic Acid-[BSO3HMIM]TS (Ionic Liquid)14012High Degree of Polymerization[2]
Palm Oil Sludge (High FFA)MethanolAlum (Esterification) & KOH (Transesterification)--93% Biodiesel Yield[4]

Note: Direct comparison can be challenging due to variations in experimental setups and reporting metrics.

Experimental Protocols

Acid-Catalyzed Esterification using Boron Trichloride (BCl3)-Methanol

This protocol is a general method for preparing fatty acid methyl esters (FAMEs) for gas chromatography (GC) analysis.[5]

Materials:

  • Long-chain hydroxy fatty acid sample (1-25 mg)

  • BCl3-Methanol solution (12% w/w)

  • Hexane

  • Water (distilled or deionized)

  • Anhydrous sodium sulfate

  • Micro reaction vessel (5-10 mL)

  • Heater block or water bath

  • Pipettes

  • Vials

Procedure:

  • Weigh 1-25 mg of the long-chain hydroxy fatty acid sample into a micro reaction vessel. If the sample is in an aqueous solvent, evaporate to dryness first.

  • Add 2 mL of 12% BCl3-methanol solution to the vessel.

  • Heat the mixture at 60°C for 5-10 minutes. Reaction times may need to be optimized depending on the specific fatty acid.

  • Cool the reaction vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vessel.

  • Shake the vessel vigorously to extract the fatty acid methyl esters into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The resulting FAME solution is ready for GC analysis.

Acid-Catalyzed Esterification using Methanolic HCl

This is another common method for preparing FAMEs from oils and fats.[6]

Materials:

  • Long-chain hydroxy fatty acid or oil sample (~25 mg)

  • Acetyl chloride

  • Methanol (anhydrous)

  • n-Heptane

  • Sodium carbonate (Na2CO3) solution (6% w/v in water)

  • Reaction vial with a PTFE-lined cap

  • Heater block

Procedure:

  • Prepare the methanolic HCl reagent: Cautiously add 2 mL of acetyl chloride to 18 mL of anhydrous methanol in a suitable container. This is a highly exothermic reaction and should be performed with care in a fume hood. This produces an approximately 2 M methanolic HCl solution.

  • Add about 25 mg of the fatty acid sample to a reaction vial.

  • Add 2 mL of the prepared methanolic HCl reagent to the vial.

  • Seal the vial and heat the mixture at 80°C for 20 minutes.

  • Cool the reaction vial to room temperature.

  • Extraction: Add 2 mL of 6% aqueous Na2CO3 solution to neutralize the acid catalyst, followed by 2 mL of n-heptane.

  • Shake the vial vigorously and then allow the phases to separate.

  • The upper n-heptane layer containing the FAMEs can be collected for analysis.

Base-Catalyzed Transesterification using Sodium Methoxide

This protocol is suitable for the transesterification of triglycerides or existing esters. It is not effective for esterifying free fatty acids.[7]

Materials:

  • Lipid sample containing hydroxy fatty acid esters (e.g., castor oil)

  • Sodium methoxide solution (0.5 M in anhydrous methanol)

  • Anhydrous methanol

  • Reaction vessel

Procedure:

  • Prepare sodium methoxide solution: Dissolve a small amount of clean sodium metal in anhydrous methanol (exothermic reaction). The resulting solution should be 0.5 M to 2 M.

  • Ensure the lipid sample and all reagents are anhydrous, as water will inhibit the reaction.

  • Add the lipid sample to the sodium methoxide solution in a suitable reaction vessel. A large excess of methanol is required to drive the reaction to completion.

  • The reaction can proceed at room temperature or with gentle heating, depending on the specific lipid. Reaction times can vary from minutes to hours.

  • After the reaction is complete, neutralize the catalyst with an acid.

  • The fatty acid methyl esters can then be extracted using a nonpolar solvent like hexane.

Visualizations

Esterification_Reaction R-COOH Long-Chain Hydroxy Fatty Acid (R-OH)-COOH R-COOR' Fatty Acid Ester (R-OH)-COOR' R-COOH->R-COOR' + R'-OH R'-OH Alcohol (R'-OH) H2O Water (H₂O) catalyst Acid or Base Catalyst catalyst->R-COOH catalyst->R'-OH note Heat may be applied Esterification_Workflow start Start prep Prepare Reactants (Fatty Acid, Alcohol, Catalyst) start->prep reaction Esterification Reaction (Heating and Stirring) prep->reaction neutralize Neutralization (if catalyst is acid/base) reaction->neutralize extract Solvent Extraction of Ester Product neutralize->extract wash Washing Step (Remove impurities) extract->wash dry Drying of Organic Phase (e.g., with Na₂SO₄) wash->dry purify Purification (e.g., Chromatography) dry->purify end End Product (Fatty Acid Ester) purify->end

References

Silylation Reagents for the Analysis of Hydroxylated Fatty Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylated fatty acids (HFAs) are a diverse class of lipid molecules that play crucial roles in various physiological and pathological processes, acting as signaling molecules, inflammatory mediators, and structural components of complex lipids. Accurate and sensitive quantification of HFAs is essential for understanding their biological functions and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of HFAs due to its high resolution and sensitivity. However, the inherent polarity and low volatility of HFAs, owing to the presence of hydroxyl and carboxyl functional groups, necessitate a derivatization step prior to GC-MS analysis.

Silylation is the most common derivatization technique for HFAs, involving the replacement of active hydrogens in the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) or other silyl group. This process increases the volatility and thermal stability of the analytes, improving their chromatographic behavior and enabling their detection by GC-MS. This document provides detailed application notes and protocols for the use of common silylation reagents in the analysis of hydroxylated fatty acids.

Comparison of Common Silylation Reagents

The choice of silylation reagent is critical for achieving optimal derivatization efficiency, derivative stability, and analytical sensitivity. The most widely used reagents for the analysis of hydroxylated fatty acids are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The addition of a catalyst, such as Trimethylchlorosilane (TMCS), can enhance the reactivity of these reagents, particularly for sterically hindered hydroxyl groups. Another notable reagent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms tert-butyldimethylsilyl (TBDMS) derivatives that are significantly more stable to hydrolysis than TMS derivatives.

ReagentKey FeaturesAdvantagesDisadvantages
BSTFA (+/- TMCS)Strong silylating agent. By-products are volatile.Reacts with a wide range of functional groups. Good for general-purpose silylation. Volatile by-products minimize chromatographic interference.[1]TMS derivatives can be susceptible to hydrolysis. May not be as effective for highly sterically hindered hydroxyl groups without a catalyst.
MSTFA (+/- TMCS)Considered one of the most powerful and versatile silylating agents.[2]Highly reactive, often providing rapid and complete derivatization. By-products are also highly volatile.Similar to BSTFA, the resulting TMS derivatives have limited stability in the presence of moisture.
MTBSTFA Forms tert-butyldimethylsilyl (TBDMS) derivatives.TBDMS derivatives are approximately 10,000 times more stable against hydrolysis than TMS derivatives, allowing for more robust sample handling and analysis.[3]MTBSTFA is a bulkier reagent, which can lead to lower reaction rates and may not be suitable for derivatizing highly sterically hindered hydroxyl groups.

Experimental Protocols

Protocol 1: General Silylation of Hydroxylated Fatty Acids using BSTFA + 1% TMCS

This protocol is suitable for the routine analysis of a broad range of hydroxylated fatty acids.

Materials:

  • Hydroxylated fatty acid standard or extracted sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • GC vials (2 mL) with inserts and PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh or pipette the hydroxylated fatty acid sample (typically 10-100 µg) into a clean, dry GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylation reagents are moisture-sensitive.

  • Reagent Addition: Add 50 µL of anhydrous solvent (e.g., acetonitrile) to dissolve the dried sample residue. Add 50 µL of BSTFA + 1% TMCS and 25 µL of anhydrous pyridine to the vial.[4] Pyridine acts as a catalyst and acid scavenger, facilitating the reaction, especially for sterically hindered hydroxyl groups.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[4] The optimal time and temperature may need to be determined empirically for specific analytes.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. If necessary, the sample can be diluted with an appropriate anhydrous solvent prior to analysis. It is recommended to analyze the derivatized samples within 24 hours for best results, as TMS derivatives can degrade over time.

Protocol 2: Silylation of Hydroxylated Fatty Acids using MSTFA

This protocol utilizes the highly reactive MSTFA reagent and is suitable for a wide range of hydroxylated fatty acids.

Materials:

  • Hydroxylated fatty acid standard or extracted sample

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • GC vials (2 mL) with inserts and PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Prepare the dried sample in a GC vial as described in Protocol 1.

  • Reagent Addition: Add 100 µL of MSTFA to the dried sample. Alternatively, dissolve the sample in 50 µL of anhydrous pyridine and then add 50 µL of MSTFA.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes. For many non-hindered hydroxylated fatty acids, the reaction may be complete at room temperature after a few hours.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample can be injected directly into the GC-MS.

Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Hydroxylated Fatty Acid Sample dry Evaporate to Dryness sample->dry add_reagent Add Silylation Reagent (e.g., BSTFA + TMCS) dry->add_reagent vortex Vortex add_reagent->vortex heat Heat (60-70°C) vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: A generalized experimental workflow for the silylation of hydroxylated fatty acids for GC-MS analysis.

Signaling Pathways of Hydroxylated Fatty Acids

Hydroxylated fatty acids are not merely metabolic intermediates but also potent signaling molecules that regulate a variety of cellular processes. Below are diagrams of key signaling pathways involving specific hydroxylated fatty acids.

20-Hydroxyeicosatetraenoic Acid (20-HETE) Signaling in Endothelial Cells

20-HETE is a cytochrome P450-derived metabolite of arachidonic acid that plays a critical role in vascular function. In endothelial cells, 20-HETE binds to the G-protein coupled receptor 75 (GPR75), initiating a signaling cascade that leads to endothelial dysfunction.

GPR75_signaling HETE 20-HETE GPR75 GPR75 HETE->GPR75 Gq Gαq/11 GPR75->Gq Activates GIT1 GIT1 GPR75->GIT1 Binds PLC PLC Gq->PLC Activates cSrc c-Src GIT1->cSrc Activates EGFR EGFR cSrc->EGFR Transactivates ACE ACE Expression EGFR->ACE Induces NO NO Bioavailability EGFR->NO Decreases PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates

Caption: 20-HETE signaling through GPR75 in endothelial cells.[5][6][7][8][9]

Hydroxyoctadecadienoic Acid (HODE) Signaling in Macrophages

Hydroxyoctadecadienoic acids (HODEs), derived from linoleic acid, are important mediators in inflammation and atherosclerosis. 9-HODE and 13-HODE can exert distinct effects in macrophages through different receptors. 9-HODE is a potent ligand for GPR132 (also known as G2A), while 13-HODE can activate the nuclear receptor PPAR-γ.

HODE_signaling cluster_9HODE 9-HODE Pathway cluster_13HODE 13-HODE Pathway HODE9 9-HODE GPR132 GPR132 (G2A) HODE9->GPR132 Binds MyD88 MyD88 GPR132->MyD88 Activates PI3K PI3K MyD88->PI3K AKT AKT PI3K->AKT Migration Macrophage Migration AKT->Migration HODE13 13-HODE PPARg PPAR-γ HODE13->PPARg Activates RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Gene Target Gene Expression (e.g., CD36) PPRE->Gene

Caption: Differential signaling of 9-HODE and 13-HODE in macrophages.[10][11][12][13][14][15]

Conclusion

The successful analysis of hydroxylated fatty acids by GC-MS is highly dependent on the selection of an appropriate silylation reagent and a robust derivatization protocol. BSTFA and MSTFA are excellent choices for routine analysis, offering high reactivity and volatile by-products. For applications requiring enhanced derivative stability, MTBSTFA is a superior option. The protocols and workflows provided herein serve as a comprehensive guide for researchers to effectively derivatize and analyze these important lipid mediators. Furthermore, understanding the signaling pathways in which hydroxylated fatty acids participate is crucial for elucidating their roles in health and disease, and the provided diagrams offer a visual representation of these complex processes.

References

Application Notes and Protocols for the Extraction of 14-Hydroxytetradecanoic Acid from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Hydroxytetradecanoic acid (14-HTA) is an omega-hydroxy long-chain fatty acid. The analysis of 14-HTA in biological matrices such as plasma, serum, and urine is crucial for understanding its physiological and pathological roles. Accurate quantification of this analyte requires robust and efficient extraction methods to isolate it from complex biological samples prior to analysis by mass spectrometry.

This document provides detailed application notes and protocols for the extraction of this compound from biological samples using liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) without derivatization is also discussed.

Data Presentation

The selection of an appropriate extraction method is critical for achieving high recovery and purity of 14-HTA. The following table summarizes expected performance data for the extraction and analysis of long-chain fatty acids from biological samples. While specific data for 14-HTA is limited, the presented values for similar analytes provide a reliable estimate of method performance.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Analytical MethodReference
Average Recovery (%) 80 - 9585 - 112GC-MS, LC-MS/MS[1][2][3][4]
Limit of Detection (LOD) 0.1 - 10 ng/mL0.002 - 7 ng/mLGC-MS, LC-MS/MS[5]
Limit of Quantification (LOQ) 0.4 - 20 ng/mL0.01 - 15 ng/mLGC-MS, LC-MS/MS[6]
Precision (%RSD) < 15%< 15%GC-MS, LC-MS/MS[2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for 14-HTA from Plasma or Serum

This protocol is based on the widely used Folch or Bligh-Dyer methods for lipid extraction.[7]

Materials:

  • Biological sample (Plasma or Serum)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (e.g., ¹³C-labeled 14-HTA)

  • Glass centrifuge tubes (15 mL)

  • Glass Pasteur pipettes

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To a 15 mL glass centrifuge tube, add 100 µL of plasma or serum.

  • Internal Standard Spiking: Add an appropriate amount of internal standard solution to the sample.

  • Protein Precipitation and Lipid Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.

    • Vortex the mixture vigorously for 2 minutes at room temperature.

  • Phase Separation:

    • Add 0.5 mL of 0.9% NaCl solution to the tube to induce phase separation.

    • Vortex for another 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

  • Lipid Collection: Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a new clean glass tube.

  • Drying: Evaporate the chloroform under a gentle stream of high-purity nitrogen gas at room temperature until a dry lipid extract is obtained.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the subsequent analytical method (e.g., hexane for GC-MS derivatization or a mobile phase compatible solvent for LC-MS/MS).

Protocol 2: Solid-Phase Extraction (SPE) for 14-HTA from Urine

This protocol utilizes a reversed-phase SPE cartridge to isolate 14-HTA from a less complex matrix like urine.[5]

Materials:

  • Urine sample

  • Internal Standard (e.g., ¹³C-labeled 14-HTA)

  • Methanol

  • Water (HPLC grade)

  • 2% Formic acid in methanol

  • Reversed-Phase SPE cartridges (e.g., C18, 100 mg)

  • Vacuum manifold

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation:

    • Centrifuge the urine sample at 3,000 x g for 15 minutes to remove particulates.

    • To 1 mL of the supernatant, add the internal standard.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol through the sorbent.

    • Equilibrate the cartridges by passing 1 mL of water. Do not allow the sorbent bed to dry out.

  • Sample Loading:

    • Load the prepared urine sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of a 50% methanol-water solution to remove less hydrophobic impurities.

  • Elution:

    • Elute the bound 14-HTA with 1 mL of a 2% formic acid solution in methanol.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the extract in a suitable solvent for analysis.

Protocol 3: Derivatization for GC-MS Analysis

For GC-MS analysis, the carboxylic acid and hydroxyl groups of 14-HTA must be derivatized to increase volatility. Silylation is a common method.[8]

Materials:

  • Dried lipid extract from Protocol 1 or 2

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable aprotic solvent

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract in 50 µL of pyridine.

  • Derivatization Reaction:

    • Add 50 µL of BSTFA with 1% TMCS to the reconstituted extract in a GC vial.

    • Cap the vial tightly and vortex for 10 seconds.

    • Heat the vial at 60°C for 60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Visualizations

Experimental Workflow for LLE-GC/MS Analysis

LLE_GCMS_Workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma/Serum) IS Add Internal Standard Sample->IS Solvents Add Chloroform: Methanol (2:1) IS->Solvents Vortex1 Vortex Solvents->Vortex1 PhaseSep Add 0.9% NaCl & Centrifuge Vortex1->PhaseSep Collect Collect Organic Layer PhaseSep->Collect Dry Evaporate to Dryness Collect->Dry Recon Reconstitute in Pyridine Dry->Recon Deriv Add BSTFA + 1% TMCS & Heat Recon->Deriv GCMS GC-MS Analysis Deriv->GCMS

Caption: Workflow for the extraction and analysis of 14-HTA using LLE and GC-MS.

Experimental Workflow for SPE-LC/MS/MS Analysis

SPE_LCMS_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (Urine) IS Add Internal Standard Sample->IS Condition Condition & Equilibrate SPE Cartridge Load Load Sample IS->Load Condition->Load Wash Wash Cartridge Load->Wash Elute Elute 14-HTA Wash->Elute Dry Evaporate to Dryness Elute->Dry LCMS LC-MS/MS Analysis Dry->LCMS Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA_uptake Fatty Acid Uptake C14_acid Tetradecanoic Acid FA_uptake->C14_acid CYP450 Cytochrome P450 (e.g., CYP4A, CYP4F) C14_acid->CYP450 ω-hydroxylation HTA_14 14-Hydroxytetradecanoic Acid (14-HTA) CYP450->HTA_14 PPAR_activation PPARα Activation HTA_14->PPAR_activation Ligand Binding PPAR_RXR PPARα-RXR Heterodimer PPAR_activation->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binds to Gene_expression Target Gene Expression PPRE->Gene_expression Regulates Metabolism Metabolism Gene_expression->Metabolism Modulates Inflammation Inflammation Gene_expression->Inflammation Modulates

References

Application Notes and Protocols for the Extraction of 14-Hydroxytetradecanoic Acid using the Bligh and Dyer Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bligh and Dyer method is a widely recognized liquid-liquid extraction technique for the efficient recovery of total lipids from biological samples.[1] Developed by E.G. Bligh and W.J. Dyer in 1959, this method utilizes a chloroform-methanol-water solvent system to partition lipids from non-lipid components.[2] The procedure begins by homogenizing the sample in a monophasic mixture of these solvents, ensuring intimate contact with the cellular matrix to release lipids. Subsequent addition of water and chloroform induces a phase separation, resulting in a lower chloroform layer containing the extracted lipids and an upper aqueous-methanolic layer containing polar molecules.[2]

This application note provides a detailed protocol for the extraction of lipids, with a specific focus on 14-hydroxytetradecanoic acid, a hydroxy fatty acid (HFA) of interest in various research and drug development contexts. The protocol includes considerations for optimizing the recovery of such polar lipids and outlines subsequent analytical procedures.

Principle of the Method

The Bligh and Dyer method is predicated on the principle of creating a single-phase solvent system to effectively disrupt cell membranes and solubilize lipids. The initial chloroform/methanol/water ratio is crucial for this monophasic extraction. By altering the solvent ratios through the addition of more chloroform and water, the mixture separates into two distinct phases. The lower, denser chloroform phase sequesters the nonpolar and amphipathic lipids, while the upper aqueous phase retains water-soluble compounds. A protein precipitate often forms at the interface of the two layers.[2]

For polar lipids like this compound, modifications to the standard protocol, such as acidification of the aqueous phase, can enhance recovery by ensuring the hydroxyl and carboxylic acid moieties are protonated, thereby increasing their partitioning into the organic phase.[3]

Experimental Protocols

Materials and Reagents
  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water

  • 0.1 M Hydrochloric Acid (HCl) (optional, for acidified extraction)

  • Internal Standard (e.g., a deuterated or odd-chain hydroxy fatty acid)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Pasteur pipettes (glass)

  • Nitrogen gas evaporator

Standard Bligh and Dyer Protocol

This protocol is suitable for a 1 mL aqueous sample (e.g., cell suspension, homogenate). Adjust volumes proportionally for different sample sizes.[4]

  • Sample Preparation: Place 1 mL of the aqueous sample into a glass centrifuge tube.

  • Monophasic Mixture Formation: Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture to the sample.

  • Homogenization: Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and extraction.

  • Phase Separation Induction: Add 1.25 mL of chloroform and vortex for 1 minute.

  • Aqueous Phase Addition: Add 1.25 mL of deionized water and vortex for another minute.

  • Centrifugation: Centrifuge the tube at 1000 x g for 10 minutes at room temperature to achieve clear phase separation. Three layers should be visible: a lower chloroform phase, a protein disk at the interface, and an upper aqueous-methanolic phase.

  • Lipid Phase Collection: Carefully aspirate the upper aqueous phase. Using a glass Pasteur pipette, penetrate the protein disk and collect the lower chloroform phase, transferring it to a clean glass tube.

  • Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas to obtain the lipid extract.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for downstream analysis (e.g., chloroform/methanol 2:1 v/v).[2]

Acidified Bligh and Dyer Protocol for Enhanced Hydroxy Fatty Acid Recovery

This modified protocol is recommended for improved recovery of this compound.[3]

  • Sample Preparation: Place 1 mL of the aqueous sample into a glass centrifuge tube.

  • Monophasic Mixture Formation: Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture to the sample.

  • Homogenization: Vortex the mixture vigorously for 2-3 minutes.

  • Phase Separation Induction: Add 1.25 mL of chloroform and vortex for 1 minute.

  • Acidified Aqueous Phase Addition: Add 1.25 mL of 0.1 M HCl and vortex for another minute. This acidification step helps to protonate the carboxylic acid and hydroxyl groups of the hydroxy fatty acid, increasing its solubility in the organic phase.[3]

  • Centrifugation: Centrifuge the tube at 1000 x g for 10 minutes at room temperature.

  • Lipid Phase Collection: Carefully collect the lower chloroform phase as described in the standard protocol.

  • Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract for further analysis.

Data Presentation

While specific recovery data for this compound using the Bligh and Dyer method is not extensively published, the following table presents a comparative overview of lipid extraction efficiencies from various studies. It is important to note that recovery can be highly dependent on the sample matrix and the specific lipid class. Acidification of the Bligh and Dyer method has been shown to increase the yield of total fatty acids by 10-15%.[5]

MethodSample MatrixTarget Analyte(s)Reported Recovery/EfficiencyReference
Standard Bligh and Dyer Fish Muscle (<2% lipid)Total Lipids>95%[6]
Standard Bligh and Dyer Fish Tissue (>2% lipid)Total LipidsUnderestimation up to 50% compared to Folch[6]
Acidified Bligh and Dyer Various MatricesTotal Fatty Acids10-15% increase over non-acidified method[5]
Acidified Bligh and Dyer MicroalgaeTotal Fatty AcidsComparable to direct transesterification methods[3]

Downstream Analysis

Following extraction, the lipid fraction containing this compound can be analyzed by various chromatographic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of hydroxy fatty acids without the need for derivatization.[7]

Protocol Outline:

  • Sample Preparation: The dried lipid extract is reconstituted in a suitable solvent, typically a mixture of methanol, acetonitrile, or isopropanol, compatible with the LC mobile phase.

  • Chromatographic Separation: Separation is commonly achieved using a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization.[8][9]

  • Mass Spectrometric Detection: Detection is performed using an electrospray ionization (ESI) source, typically in negative ion mode, which is sensitive for detecting the deprotonated carboxylate ion of the fatty acid. High-resolution mass spectrometry is advantageous for accurate mass determination and identification.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution but requires derivatization of the fatty acids to increase their volatility.[10]

Protocol Outline:

  • Derivatization: The hydroxyl and carboxylic acid functional groups of this compound must be derivatized prior to GC analysis. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert them to trimethylsilyl (TMS) ethers and esters.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a polar stationary phase). The oven temperature is programmed to separate the components based on their boiling points.

  • MS Detection: The separated compounds are detected by a mass spectrometer, which provides mass spectral data for identification and quantification.

Visualizations

Experimental Workflow

Bligh_Dyer_Workflow cluster_extraction Lipid Extraction cluster_analysis Downstream Analysis Sample 1. Sample (1 mL aqueous) Add_Solvents 2. Add Chloroform: Methanol (1:2) Sample->Add_Solvents Vortex1 3. Vortex Add_Solvents->Vortex1 Add_Chloroform 4. Add Chloroform Vortex1->Add_Chloroform Add_Water 5. Add Water/HCl Add_Chloroform->Add_Water Vortex2 6. Vortex Add_Water->Vortex2 Centrifuge 7. Centrifuge Vortex2->Centrifuge Collect_Lower 8. Collect Lower Chloroform Phase Centrifuge->Collect_Lower Evaporate 9. Evaporate Solvent Collect_Lower->Evaporate Lipid_Extract Dried Lipid Extract Evaporate->Lipid_Extract LC_MS LC-MS Analysis Lipid_Extract->LC_MS Derivatization Derivatization (e.g., Silylation) Lipid_Extract->Derivatization GC_MS_path GC-MS Analysis Derivatization->GC_MS_path

Caption: Workflow for Bligh and Dyer extraction and subsequent analysis.

Logical Relationship of Solvent Phases

Bligh_Dyer_Phases cluster_initial Monophasic System cluster_final Biphasic System Monophase Sample + Chloroform + Methanol (Single Phase) Upper_Phase Upper Aqueous Phase (Methanol + Water) Non-Lipid Components Monophase->Upper_Phase + Chloroform + Water Interface Protein Precipitate Upper_Phase->Interface Lower_Phase Lower Chloroform Phase Lipids (including 14-HSA) Interface->Lower_Phase

Caption: Phase separation in the Bligh and Dyer method.

References

Application Note: Folch Extraction of Hydroxy Fatty Acids from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Folch method, first described by Folch, Lees, and Sloane Stanley in 1957, is a cornerstone technique for the total extraction of lipids from biological tissues.[1][2] It relies on a monophasic solvent system of chloroform and methanol (2:1, v/v) to solubilize lipids from a homogenized tissue sample.[2][3] Subsequent washing with an aqueous salt solution induces a phase separation, resulting in a lower chloroform phase containing the purified lipids and an upper aqueous phase containing non-lipid contaminants.[2][4]

Hydroxy fatty acids (HFAs) are a class of oxidized lipids that play significant roles in signaling pathways related to inflammation and metabolic diseases. Due to their increased polarity from the hydroxyl group, their efficient extraction requires careful optimization of the standard lipid extraction protocols. This document provides a detailed protocol for the Folch extraction method adapted for the recovery of hydroxy fatty acids from tissues, along with troubleshooting guidelines and key procedural data.

Experimental Protocols

I. Materials and Reagents
  • Solvents:

    • Chloroform (CHCl₃), analytical or HPLC grade. Note: Dichloromethane can be used as a less toxic alternative.[1][3]

    • Methanol (MeOH), analytical or HPLC grade.

  • Washing Solution:

    • 0.9% Sodium Chloride (NaCl) solution (w/v) in ultrapure water.[1][5]

  • Antioxidant (Optional but Recommended):

    • Butylated hydroxytoluene (BHT) solution: 0.01% (w/v) in the chloroform/methanol mixture to prevent oxidation of polyunsaturated fatty acids.[6]

  • Equipment:

    • Homogenizer (e.g., rotor-stator or sonicator on ice).[5][7]

    • Glass centrifuge tubes with PTFE-lined caps.[5]

    • Orbital shaker.[1]

    • Centrifuge (capable of 2000 x g).[5]

    • Glass Pasteur pipettes.[5]

    • Rotary evaporator or nitrogen evaporation system.[1][8]

    • Vortex mixer.

    • Analytical balance.

II. Detailed Step-by-Step Methodology

1. Sample Preparation and Homogenization: a. Accurately weigh approximately 1 gram of fresh or frozen tissue.[5] Record the weight. b. Place the tissue sample into a glass homogenizer tube. c. Add 20 mL of a cold chloroform:methanol (2:1, v/v) mixture. This creates a solvent-to-sample ratio of 20:1.[1][8] For high-fat tissues, increasing this ratio to 30:1 may improve yield.[5] d. If using an antioxidant, ensure it is pre-dissolved in the solvent mixture. e. Thoroughly homogenize the tissue in the solvent mixture until a uniform suspension is achieved.[5] For tough tissues, sonication on ice is recommended to improve lipid release.[5][7] The method of tissue disruption can significantly affect the final concentration of extracted lipids.[1][3]

2. Lipid Extraction: a. Transfer the homogenate to a glass centrifuge tube with a PTFE-lined cap. b. Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature to ensure thorough extraction.[1][8] For certain tissues like liver, longer shaking (2 hours) followed by incubation (12 hours) can improve recoveries.[1]

3. Phase Separation (Washing): a. Add 4 mL (0.2 volumes) of the 0.9% NaCl solution to the homogenate.[1][8] The final ratio of chloroform:methanol:water should be approximately 8:4:3 (v/v/v).[5] b. Cap the tube securely and vortex the mixture for 30 seconds to ensure thorough mixing.[5] c. Centrifuge the tube at 2000 x g for 10 minutes at room temperature to facilitate the separation of the two phases.[5]

4. Collection of the Lipid-Containing Phase: a. Following centrifugation, two distinct phases will be visible: a lower organic phase (chloroform, containing the lipids) and an upper aqueous phase (methanol/water, containing non-lipid contaminants).[5][9] A layer of precipitated protein may be visible at the interface. b. Using a clean glass Pasteur pipette, carefully aspirate and discard the upper aqueous phase.[5] Be careful not to disturb the interface or the lower phase. c. Collect the lower chloroform phase and transfer it to a clean, pre-weighed glass tube.[5]

5. Solvent Evaporation: a. Dry the collected chloroform phase under a gentle stream of nitrogen or using a rotary evaporator.[1][8] Avoid evaporating to complete dryness to prevent lipid oxidation. b. The resulting lipid film can be redissolved in a small, precise volume of chloroform or another suitable solvent for storage and downstream analysis, such as Liquid Chromatography-Mass Spectrometry (LC-MS). c. For storage, flush the tube with nitrogen gas and store at -20°C or -80°C.[10]

Data Presentation

Table 1: Summary of Key Reagent Volumes and Ratios

ParameterStandard Protocol ValueNotes
Tissue Weight ~1.0 gCan be scaled down, but maintain ratios.
Solvent-to-Sample Ratio 20:1 (v/v/w)20 mL of solvent mix per 1 g of tissue.[1]
Chloroform:Methanol Ratio 2:1 (v/v)The standard ratio for the Folch method.[2]
Wash Solution Volume 0.2 volumes of total solvent4 mL of 0.9% NaCl for 20 mL of solvent.[1]
Final Solvent Ratio (approx.) 8:4:3 (Chloroform:Methanol:Water)Optimal for biphasic separation.[5]
Lower (Lipid) Phase Volume ~60% of total volumeContains the purified lipids.[4]

Table 2: Troubleshooting Guide for Folch Extraction

IssuePotential Cause(s)Suggested Solution(s)
Low Lipid Yield - Incomplete tissue homogenization. - Insufficient solvent volume for the sample size. - Incomplete collection of the lower chloroform phase.- Re-homogenize the tissue pellet after the initial extraction.[5] - Increase the solvent-to-sample ratio (e.g., to 30:1).[5] - Carefully aspirate the entire lower phase.
Formation of an Emulsion - Incorrect solvent ratios.- Ensure the final chloroform:methanol:water ratio is approximately 8:4:3 (v/v/v).[5] - Add more chloroform and/or methanol to break the emulsion.[5]
Contamination with Non-Lipids - Incomplete phase separation. - Aspiration of the upper phase or protein interface.- Ensure adequate centrifugation time and speed. - Perform an optional second wash of the interface with a methanol:water (1:1) solution.[1][5]
Degradation of Hydroxy FAs - Oxidation during the procedure. - Hydrolysis due to enzymatic activity.- Add an antioxidant like BHT to the extraction solvent.[6] - Keep samples on ice during homogenization and work quickly. Ensure methanol is added promptly to deactivate lipases.[11]

Visualizations

Experimental Workflow Diagram

Folch_Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction & Phase Separation cluster_collect 3. Collection & Analysis weigh Weigh ~1g Tissue homogenize Homogenize in 20mL Chloroform:Methanol (2:1) weigh->homogenize agitate Agitate for 20 min homogenize->agitate add_wash Add 4mL 0.9% NaCl & Vortex agitate->add_wash centrifuge Centrifuge (2000 x g, 10 min) add_wash->centrifuge remove_upper Aspirate Upper Aqueous Phase centrifuge->remove_upper collect_lower Collect Lower Chloroform Phase remove_upper->collect_lower dry Evaporate Solvent (Nitrogen Stream) collect_lower->dry analyze Redissolve for LC-MS Analysis dry->analyze

Caption: Workflow for the Folch extraction of hydroxy fatty acids.

Phase Separation Diagram

Caption: Illustration of biphasic separation in the Folch method.

References

Application Notes and Protocols for 14-Hydroxytetradecanoic Acid in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Hydroxytetradecanoic acid (14-HDA), also known as 14-hydroxymyristic acid or ω-hydroxytetradecanoic acid, is a C14 omega-hydroxy long-chain fatty acid.[1] In lipidomics, the study of the entire lipid profile of a biological system, 14-HDA is an intriguing molecule whose full biological significance is still under investigation. Its presence in biological systems is primarily attributed to the ω-oxidation pathway of fatty acids, an alternative to the more common β-oxidation. This pathway is particularly relevant when β-oxidation is impaired.

These application notes provide an overview of the current understanding of 14-HDA's metabolic origins and a framework for its analysis in lipidomics research. The provided protocols are synthesized from established methods for the analysis of hydroxy fatty acids and can be adapted for the specific quantification of 14-HDA.

Signaling Pathways and Metabolic Context

The primary route for the biosynthesis of 14-HDA is the ω-oxidation of tetradecanoic acid (myristic acid). This metabolic pathway occurs in the endoplasmic reticulum and involves a series of enzymatic reactions.

ω-Oxidation Pathway of Tetradecanoic Acid

The ω-oxidation of tetradecanoic acid begins with the hydroxylation of the terminal methyl group by cytochrome P450 enzymes, primarily from the CYP4F family. The resulting this compound can be further oxidized to a dicarboxylic acid.

omega_oxidation_pathway tetradecanoic_acid Tetradecanoic Acid (Myristic Acid) hda_14 This compound (14-HDA) tetradecanoic_acid->hda_14 Hydroxylation tetradecanal 14-Oxotetradecanoic Acid hda_14->tetradecanal Oxidation tda 1,14-Tetradecanedioic Acid tetradecanal->tda Oxidation cyp4f CYP4F2, CYP4F3B adh Alcohol Dehydrogenase (ADH) aldh Aldehyde Dehydrogenase (ALDH3A2)

ω-Oxidation of Tetradecanoic Acid

Data Presentation

Specific quantitative data for this compound in human biological samples is not extensively reported in the literature. However, studies on the downstream metabolite, 1,14-tetradecanedioic acid (TDA), provide an indication of the potential concentration range of ω-oxidation products. A robust LC-MS/MS assay has been developed to quantify endogenous TDA in human plasma.

AnalyteMatrixConcentration Range (Standard Curve)MethodReference
1,14-Tetradecanedioic Acid (TDA)Human Plasma2.5–1000 nMLC-MS/MS[2]

Experimental Protocols

The following is a generalized protocol for the extraction and quantification of 14-HDA from biological samples, such as plasma or tissue homogenates. This protocol is based on established methods for the analysis of hydroxy fatty acids and should be optimized for specific research needs.

Experimental Workflow for 14-HDA Analysis

experimental_workflow sample_prep 1. Sample Preparation - Thaw sample on ice - Add internal standard extraction 2. Lipid Extraction - Liquid-Liquid Extraction (LLE) or - Solid-Phase Extraction (SPE) sample_prep->extraction derivatization 3. Derivatization (Optional) - For GC-MS analysis extraction->derivatization analysis 4. Instrumental Analysis - LC-MS/MS or GC-MS extraction->analysis Direct analysis for LC-MS derivatization->analysis data_processing 5. Data Processing - Peak integration - Quantification analysis->data_processing

Workflow for 14-HDA Analysis
Protocol 1: Quantification of 14-HDA in Human Plasma by LC-MS/MS

1. Materials and Reagents

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., 14-HDA-d4)

  • LC-MS grade water, acetonitrile, methanol, and isopropanol

  • Formic acid

  • Human plasma (collected with EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation and Lipid Extraction

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard solution (concentration to be optimized).

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

3. Solid-Phase Extraction (SPE) for Cleanup and Concentration

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the protein precipitation step onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elute the lipids with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 14-HDA: Precursor ion [M-H]⁻ (m/z 243.2) to a specific product ion (to be determined by infusion of the standard).

      • Internal Standard (e.g., 14-HDA-d4): Precursor ion [M-H]⁻ (m/z 247.2) to its corresponding product ion.

    • Optimize MS parameters (e.g., collision energy, declustering potential) using the analytical standard.

5. Quantification

  • Prepare a calibration curve using the 14-HDA analytical standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of 14-HDA in the samples by interpolating from the calibration curve.

Conclusion and Future Perspectives

This compound is a metabolite of the ω-oxidation pathway with potential roles in cellular signaling and pathology, particularly under conditions of metabolic stress. While its study in lipidomics is still in its early stages, the analytical frameworks for other hydroxy fatty acids provide a solid foundation for its investigation. Future research should focus on the precise quantification of 14-HDA in various biological tissues and fluids in both healthy and diseased states to elucidate its role as a potential biomarker. Furthermore, exploring the downstream signaling effects of 14-HDA will be crucial in understanding its function in cellular processes. The application of advanced lipidomics techniques will undoubtedly shed more light on the significance of this and other ω-hydroxy fatty acids in human health and disease.

References

"14-Hydroxytetradecanoic acid applications in cosmetics and pharmaceuticals"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 14-Hydroxytetradecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This compound (14-HTA), also known as 14-hydroxymyristic acid, is an omega-hydroxy long-chain fatty acid derived from myristic acid.[1][2] Its amphiphilic nature, with a polar hydroxyl group at one end and a nonpolar fatty acid chain, makes it a molecule of interest for topical applications. While detailed public data on its specific efficacy is emerging, its structural similarity to other well-studied hydroxy fatty acids suggests potential applications in cosmetics for skin barrier enhancement, anti-aging, and in pharmaceuticals for its anti-inflammatory and antimicrobial properties.[1][3][4]

These application notes provide an overview of the hypothesized mechanisms of action for 14-HTA and detailed protocols for evaluating its efficacy in key cosmetic and pharmaceutical applications.

Section 1: Cosmetic Applications & Efficacy Data

The primary cosmetic applications of this compound are hypothesized to be in anti-aging, skin hydration, and barrier repair, leveraging mechanisms common to other hydroxy fatty acids.

Anti-Aging and Collagen Synthesis

Many hydroxy fatty acids are known to act as agonists for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that can upregulate the synthesis of extracellular matrix proteins.[3][4] Activation of PPARα in dermal fibroblasts can lead to increased production of collagen, improving skin firmness and elasticity.

Quantitative Data (Based on the related compound (R)-10-Hydroxystearic Acid)

Parameter AssessedTest SystemConcentrationResultReference
PPARα ActivationLuciferase Reporter Gene Assay0.33 mM15.7-fold induction vs. control[4]
Collagen I SynthesisPrimary Human Dermal Fibroblasts5 µM+96% vs. untreated control[5]
Collagen III SynthesisPrimary Human Dermal Fibroblasts5 µM+244% vs. untreated control[5]
Collagen III SynthesisEx Vivo Human Skin0.01% (0.33 mM)+70% vs. vehicle control[4]
MMP-1 Gene Expression (UV-induced)Ex Vivo Human Skin0.1% (0.33 mM)-83% vs. irradiated vehicle[5]
Skin Barrier Function and Hydration

Omega-hydroxy fatty acids are integral components of skin lipids and are crucial for maintaining the integrity of the stratum corneum, the skin's primary barrier.[6] By reinforcing this barrier, 14-HTA can help reduce transepidermal water loss (TEWL) and improve skin hydration.

Quantitative Data (Based on Clinical Studies of Barrier-Repairing Formulations)

Parameter AssessedTest SystemTreatment DurationResultReference
Transepidermal Water Loss (TEWL)Human Volunteers (Dry/AD Skin)5 weeksSignificant reduction (p<0.001) vs. baseline[7]
Skin Hydration (Corneometry)Human Volunteers14 daysSignificant increase vs. control group[8]
Skin FirmnessHuman Volunteers56 days+41.4% increase in clinical score[9]
Skin Wrinkles (Crow's Feet)Human Volunteers56 days-25.4% reduction in clinical score[9]

Section 2: Pharmaceutical Applications & Efficacy Data

Potential pharmaceutical applications include the development of topical anti-inflammatory agents and antimicrobial treatments.

Anti-Inflammatory Effects

Hydroxy fatty acids can modulate inflammatory responses. A key hypothesized mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.[10][11] By preventing the activation of NF-κB, 14-HTA may reduce the expression of pro-inflammatory cytokines.

Antimicrobial Properties

Fatty acids and their derivatives are known to possess antimicrobial activity against a range of pathogens, including Staphylococcus aureus.[12] Their mechanism often involves the disruption of the bacterial cell membrane.

Quantitative Data (General Efficacy for Fatty Acid Derivatives)

Parameter AssessedTest OrganismTest MethodResult (MIC)Reference
Antimicrobial ActivityStaphylococcus aureusMicroplate Broth Dilution2 - 4000 µg/mL (Range for various FADs)[12]
Antifungal ActivityAspergillus flavusMicroplate Broth Dilution7.81 - 31.25 µg/mL (Range for chalcones)[13]

Section 3: Visualized Mechanisms of Action

Hypothesized Anti-Aging Signaling Pathway

G cluster_cell Dermal Fibroblast HTA 14-Hydroxytetradecanoic Acid (14-HTA) PPARa PPARα HTA->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Promoter Region) RXR->PPRE Binds to COL1A1 COL1A1 Gene PPRE->COL1A1 Initiates Transcription mRNA Collagen mRNA COL1A1->mRNA Collagen Pro-Collagen Synthesis mRNA->Collagen

Caption: Hypothesized activation of collagen synthesis by 14-HTA via the PPARα pathway.

Hypothesized Anti-Inflammatory Signaling Pathway

G cluster_cell Keratinocyte / Macrophage LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (TNFα, IL-6) Nucleus->Genes Upregulates HTA 14-Hydroxytetradecanoic Acid (14-HTA) HTA->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway by 14-HTA.

Section 4: Experimental Protocols

Protocol: In Vitro Collagen I Synthesis Assay

This protocol is designed to quantify the effect of 14-HTA on collagen production in human dermal fibroblasts.[14][15]

1. Materials:

  • Normal Human Dermal Fibroblasts (NHDF)

  • DMEM high glucose medium with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Sircol™ Soluble Collagen Assay Kit

  • TGF-β (Positive Control)

  • Phosphate-Buffered Saline (PBS)

2. Cell Culture and Treatment:

  • Seed NHDF cells in a 24-well plate at a density of 5 x 10⁴ cells/well and culture until 70-80% confluent.

  • Starve cells in serum-free DMEM for 24 hours to synchronize them.

  • Treat cells with varying concentrations of 14-HTA (e.g., 1 µM, 5 µM, 10 µM) in serum-free DMEM.

  • Include a vehicle control (DMSO) and a positive control (e.g., 10 ng/mL TGF-β).

  • Incubate for 48 hours at 37°C, 5% CO₂.

3. Collagen Quantification (Sircol Assay):

  • After incubation, collect the cell culture supernatant from each well.

  • Perform the Sircol assay according to the manufacturer's instructions. Briefly:

    • Add 1 mL of Sircol Dye Reagent to 100 µL of supernatant.

    • Incubate for 30 minutes at room temperature with gentle shaking.

    • Centrifuge at 12,000 rpm for 10 minutes to pellet the collagen-dye complex.

    • Discard the supernatant and add 750 µL of ice-cold Acid-Salt Wash Reagent.

    • Centrifuge again and discard the supernatant.

    • Add 250 µL of Alkali Reagent to dissolve the pellet.

    • Read the absorbance at 555 nm using a microplate reader.

  • Calculate collagen concentration based on a standard curve prepared with known collagen concentrations.

  • Express results as a percentage change relative to the vehicle control.

Protocol: In Vitro Skin Irritation Test

This protocol uses a reconstituted human epidermal (RhE) model to assess the irritation potential of a formulation containing 14-HTA.[16][17]

1. Materials:

  • Reconstituted human epidermis tissue kit (e.g., EpiDerm™)

  • Assay medium provided with the kit

  • Test formulation containing 14-HTA

  • Negative Control: Sterile PBS

  • Positive Control: 5% Sodium Dodecyl Sulfate (SDS)

  • MTT reagent (1 mg/mL in assay medium)

  • Isopropanol

2. Tissue Dosing and Incubation:

  • Pre-incubate the RhE tissues in assay medium for 60 minutes at 37°C.

  • Remove tissues and gently blot dry.

  • Apply 25 µL of the test formulation, negative control, or positive control directly onto the tissue surface.

  • Incubate for 60 minutes at 37°C, 5% CO₂.

3. Viability Assessment (MTT Assay):

  • After incubation, thoroughly rinse the tissues with PBS to remove the test substance.

  • Transfer each tissue to a new well containing 300 µL of MTT solution.

  • Incubate for 3 hours at 37°C, protected from light.

  • Remove tissues, blot dry, and place in a new plate.

  • Add 2 mL of isopropanol to each well to extract the formazan dye.

  • Incubate for 2 hours at room temperature with gentle shaking.

  • Transfer 200 µL of the extract from each well to a 96-well plate.

  • Read the optical density (OD) at 570 nm.

4. Data Interpretation:

  • Calculate the percent viability for each tissue relative to the negative control:

    • % Viability = (OD_test / OD_negative_control) * 100

  • A formulation is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of 14-HTA that inhibits the visible growth of a target microorganism.[12]

1. Materials:

  • This compound (stock solution in ethanol)

  • Target microorganism (e.g., Staphylococcus aureus ATCC 25923)

  • Tryptic Soy Broth (TSB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

2. Assay Procedure:

  • Prepare a bacterial suspension in TSB and adjust its turbidity to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.

  • In a 96-well plate, perform a two-fold serial dilution of the 14-HTA stock solution in TSB. The final volume in each well should be 100 µL, with concentrations ranging from 4000 µg/mL down to 2 µg/mL.

  • Add 100 µL of the prepared bacterial inoculum to each well.

  • Include a positive control for growth (TSB + inoculum, no 14-HTA) and a negative control (TSB only).

  • Seal the plate and incubate at 37°C for 24 hours.

3. Determining MIC:

  • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of 14-HTA in which no visible turbidity (bacterial growth) is observed.

  • Alternatively, read the optical density at 600 nm. The MIC is the lowest concentration where the OD is not significantly different from the negative control.

Section 5: Sample Cosmetic Formulation

This section provides a basic example of an oil-in-water (O/W) anti-aging cream formulation. The final pH should be adjusted to be compatible with skin (typically 4.5-5.5) while maintaining the stability of the active ingredient.[18][19]

PhaseIngredient (INCI Name)Function% w/w
A Deionized WaterSolventq.s. to 100
GlycerinHumectant3.00
Xanthan GumThickener0.20
B Cetearyl Alcohol (and) Ceteareth-20Emulsifier5.00
Caprylic/Capric TriglycerideEmollient8.00
DimethiconeOcclusive1.50
This compound Active Ingredient 1.00
C Phenoxyethanol (and) EthylhexylglycerinPreservative1.00
Tocopherol (Vitamin E)Antioxidant0.50
Citric Acid / Sodium HydroxidepH Adjusterq.s.

Manufacturing Protocol:

  • Heat Phase A and Phase B separately to 75°C.

  • Add Phase B to Phase A with constant stirring (homogenization) to form an emulsion.

  • Cool the emulsion to 40°C while stirring.

  • Add Phase C ingredients one by one, mixing well after each addition.

  • Adjust the final pH to 5.0 - 5.5.

  • Cool to room temperature with gentle stirring.

References

Troubleshooting & Optimization

"improving solubility of 14-Hydroxytetradecanoic acid in organic solvents"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 14-hydroxytetradecanoic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a long-chain hydroxy fatty acid. Due to its long hydrocarbon tail, it is generally soluble in a range of organic solvents and poorly soluble in aqueous solutions. Its solubility is influenced by the polarity of the solvent, temperature, and the crystalline form of the acid.

Q2: In which organic solvents is this compound known to be soluble?

A2: Based on available data for this compound and structurally similar compounds, it is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcohols such as ethanol and methanol. It also shows solubility in chlorinated solvents like chloroform.

Q3: I am having trouble dissolving this compound. What are some initial steps I can take?

A3: If you are encountering difficulties, consider the following initial steps:

  • Increase the temperature: Gently warming the solvent can significantly increase the solubility of many fatty acids.

  • Use physical agitation: Sonication or vigorous vortexing can help break down solid aggregates and facilitate dissolution.

  • Use a co-solvent: For less polar solvents like chloroform, adding a small amount of a more polar solvent like methanol (e.g., 2%) can improve solubility.[1]

Q4: How should I prepare a stock solution of this compound for use in cell culture experiments?

A4: For cell-based assays, it is critical to first dissolve the fatty acid in a biocompatible organic solvent like DMSO or ethanol to create a concentrated stock solution. This stock solution should then be diluted into the cell culture medium, often with the aid of a carrier protein like bovine serum albumin (BSA), to improve bioavailability and reduce solvent-induced cytotoxicity.

Solubility Data

The following table summarizes the approximate solubility of long-chain hydroxy fatty acids, including this compound and its structural analogs, in various organic solvents. This data is intended as a guide; optimal concentrations may vary depending on experimental conditions.

CompoundSolventApproximate Solubility
This compoundChloroformSoluble
This compoundEthanolSoluble
This compoundMethanolSoluble
This compoundDimethyl Sulfoxide (DMSO)Soluble (up to 5 mg/mL)
This compoundDimethylformamide (DMF)Soluble (up to 5 mg/mL)
(R)-3-hydroxy Myristic AcidDimethylformamide (DMF)15 mg/mL[2]
(R)-3-hydroxy Myristic AcidDimethyl Sulfoxide (DMSO)10 mg/mL[2]
(R)-3-hydroxy Myristic AcidEthanol15 mg/mL[2]
Heptadecanoic AcidDimethylformamide (DMF)~25 mg/mL[3]
Heptadecanoic AcidDimethyl Sulfoxide (DMSO)~10 mg/mL[3]
Heptadecanoic AcidEthanol~25 mg/mL[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the dissolution of this compound.

Issue 1: The compound is not dissolving completely, even with heating and sonication.

  • Question: I have tried warming the solvent and sonicating, but I still see solid particles of this compound. What should I do?

  • Answer:

    • Verify Solvent Purity: Ensure that your organic solvent is of high purity and anhydrous, as water contamination can reduce the solubility of long-chain fatty acids.

    • Increase Solvent Polarity: If using a less polar solvent, try adding a small percentage of a more polar co-solvent. For instance, if you are using chloroform, the addition of 1-5% methanol can enhance solubility.[1]

    • Consider a Different Solvent: If the compound remains insoluble, you may need to switch to a stronger solvent. Based on the data for similar compounds, DMF and DMSO are excellent choices for achieving higher concentrations.[2][3]

    • Check Compound Purity: Impurities in the this compound can sometimes affect its solubility characteristics.

Issue 2: The compound dissolves initially but then precipitates out of solution.

  • Question: My this compound dissolved in the organic solvent, but after some time, or upon cooling, it crashed out of solution. How can I prevent this?

  • Answer:

    • Maintain Temperature: The solubility of this compound is likely temperature-dependent. If you dissolved it with heating, the solution may be supersaturated at room temperature. Try to maintain a slightly elevated temperature if your experimental setup allows.

    • Prepare Fresh Solutions: Long-chain fatty acid solutions can sometimes be unstable. It is best practice to prepare the solution fresh before each experiment.

    • Store Properly: If you must store a stock solution, keep it in a tightly sealed container at a consistent temperature. For long-term storage, consider storing at -20°C.

    • Reduce Concentration: You may be working at a concentration that is too close to the saturation point. Try preparing a slightly more dilute solution.

Issue 3: The compound precipitates when the organic stock solution is added to an aqueous buffer.

  • Question: I prepared a stock solution of this compound in DMSO, but when I dilute it into my aqueous buffer for an assay, a precipitate forms. How can I solve this?

  • Answer:

    • Use a Carrier Protein: For biological assays, the most effective method is to use a carrier protein like fatty acid-free Bovine Serum Albumin (BSA). First, prepare the BSA in your aqueous buffer. Then, slowly add your concentrated fatty acid stock solution to the BSA solution while stirring. This will form a complex that keeps the fatty acid soluble.

    • Optimize the Dilution: Add the organic stock solution to the aqueous buffer very slowly and with vigorous stirring to promote rapid mixing and minimize localized high concentrations that can lead to precipitation.

    • Adjust the Final Organic Solvent Concentration: It's possible that the final concentration of the organic solvent in your aqueous solution is too low to maintain solubility. You may need to slightly increase the percentage of the organic co-solvent in your final solution, being mindful of its potential effects on your experiment (e.g., enzyme activity or cell viability).

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a given organic solvent using the shake-flask method.

Materials:

  • This compound

  • Selected organic solvent (e.g., ethanol, DMSO)

  • Analytical balance

  • Vortex mixer

  • Sonicator bath

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or another suitable analytical instrument

Procedure:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

  • Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The shaking should be continuous to facilitate dissolution.

  • After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.

  • Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the analytical range of your detection method.

  • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Visualizations

TroubleshootingWorkflow Troubleshooting Solubility Issues start Start: Dissolving This compound issue Issue: Incomplete Dissolution start->issue step1 Action: Gentle Warming & Sonication issue->step1 Try this first check1 Is it dissolved? step1->check1 step2 Action: Use Co-solvent (e.g., Chloroform + MeOH) check1->step2 No success Success: Fully Dissolved check1->success Yes check2 Is it dissolved? step2->check2 step3 Action: Switch to a stronger solvent (DMSO/DMF) check2->step3 No check2->success Yes step3->success fail Further Investigation: Check Compound/Solvent Purity step3->fail SolubilityDeterminationWorkflow Experimental Workflow for Solubility Determination start Start: Add excess solute to a known volume of solvent equilibrate Equilibrate in a thermostatic shaker (24-48h) start->equilibrate settle Allow excess solid to settle equilibrate->settle sample Withdraw supernatant settle->sample filter Filter through a 0.22 µm syringe filter sample->filter dilute Dilute the filtrate filter->dilute analyze Analyze concentration (e.g., HPLC) dilute->analyze calculate Calculate solubility analyze->calculate

References

"stability of 14-Hydroxytetradecanoic acid under different storage conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 14-Hydroxytetradecanoic Acid

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the storage, handling, and stability of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound for long-term use?

A1: For long-term stability, this compound should be stored as a solid at or below -16°C in a tightly sealed glass container with a Teflon-lined cap. To prevent degradation from moisture and oxidation, it is advisable to blanket the container with an inert gas like argon or nitrogen before sealing.

Q2: Can I store this compound in a solution?

A2: Yes, you can store it in a suitable organic solvent such as ethanol, methanol, or a mixture of chloroform and methanol. For optimal stability, solutions should be stored at -20°C ± 4°C in a glass vial with a Teflon-lined cap. It is recommended to use the solution shortly after preparation to minimize the risk of solvent evaporation and potential degradation.

Q3: How should I handle the compound when taking a sample from the main container?

A3: To prevent condensation from forming on the compound, which can lead to hydrolysis, it is crucial to allow the container to warm to room temperature before opening. Use a clean, dry spatula for solids or a glass pipette or syringe for solutions to avoid cross-contamination. After taking the sample, re-blanket the container with inert gas if possible and seal it tightly before returning it to the recommended storage temperature.

Q4: Is this compound sensitive to light?

Q5: What are the potential degradation pathways for this compound?

A5: As a saturated hydroxy fatty acid, the primary degradation pathways to consider are oxidation of the hydroxyl group and esterification. While saturated fatty acids are generally stable against oxidation of the carbon chain, the terminal hydroxyl group could be susceptible to oxidation under harsh conditions. Esterification can occur in the presence of acidic or basic catalysts if alcohols are present as impurities or in the solvent system.

Troubleshooting Guide

This guide addresses specific issues that you might encounter during your experiments with this compound.

Issue 1: I am seeing an unexpected peak in my chromatogram when analyzing my this compound sample.

  • Question: Could this be a degradation product?

    • Answer: It is possible. If the sample was not stored under inert gas, oxidation of the terminal hydroxyl group to an aldehyde or carboxylic acid could occur, leading to a new peak. Additionally, if the sample was exposed to moisture and heat, intermolecular esterification to form dimers or oligomers might happen. To confirm, you can perform a forced degradation study (see Experimental Protocols section) to see if the unknown peak matches any of the degradation products.

  • Question: How can I avoid this in the future?

    • Answer: Ensure strict adherence to the recommended storage and handling protocols. Always store the solid under inert gas at ≤ -16°C and solutions at -20°C. Minimize the number of freeze-thaw cycles for solutions.

Issue 2: My experimental results are inconsistent, and I suspect the concentration of my this compound solution is not accurate.

  • Question: Could the compound be precipitating out of solution at low temperatures?

    • Answer: Yes, saturated fatty acids have limited solubility in some organic solvents, which can decrease further at low temperatures. Before each use, visually inspect your solution for any precipitate. If precipitate is present, gently warm the solution to room temperature and sonicate to ensure complete dissolution before use.

  • Question: Could the solvent have evaporated?

    • Answer: If the container is not sealed properly, solvent evaporation can occur over time, leading to an increase in the concentration of your solution. Always use vials with Teflon-lined caps and ensure they are tightly sealed. For long-term storage, consider sealing the vial with parafilm as an extra precaution.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureContainerAtmosphereDuration
Solid (Powder)≤ -16°CGlass with Teflon-lined capInert gas (Argon or Nitrogen)Long-term
In Organic Solvent-20°C ± 4°CGlass with Teflon-lined capInert gas (Argon or Nitrogen)Short to medium-term
In Aqueous Buffer2-8°CGlass or polypropyleneSterileShort-term (days)

Table 2: Illustrative Stability of this compound under Forced Degradation Conditions (Hypothetical Data)

Disclaimer: The following data is for illustrative purposes only and represents a typical stability profile for a saturated hydroxy fatty acid. Actual results may vary.

ConditionTime (hours)Purity (%)Major Degradant(s)
0.1 M HCl at 60°C24>99None Detected
0.1 M NaOH at 60°C24>99None Detected
3% H₂O₂ at RT2498.5Oxidized species
UV Light (254 nm) at RT24>99None Detected
Heat (80°C)24>99None Detected

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24 hours. Dissolve the stressed sample in the initial solvent for analysis.

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours. Keep a control sample in the dark.

  • Analysis: Analyze all stressed samples and a control sample (unstressed) by a suitable analytical method, such as HPLC with UV or MS detection, or GC-MS after derivatization.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify any new peaks, which represent potential degradation products. Calculate the percentage of degradation.

Mandatory Visualization

TroubleshootingWorkflow start Inconsistent Results or Unexpected Chromatographic Peaks check_storage Review Storage and Handling Procedures start->check_storage check_solution Inspect Solution for Precipitate or Cloudiness start->check_solution storage_ok Storage OK? check_storage->storage_ok solution_clear Solution Clear? check_solution->solution_clear improper_handling Potential Degradation (Oxidation/Hydrolysis). Implement stricter protocols. storage_ok->improper_handling No proper_handling Proceed with Experiment storage_ok->proper_handling Yes solution_clear->proper_handling Yes sonicate Warm and Sonicate to Re-dissolve solution_clear->sonicate No sonicate->solution_clear StorageProtocol compound This compound form Solid or Solution? compound->form solid_storage Store at <= -16°C in Glass Container with Teflon Cap form->solid_storage Solid solution_storage Store at -20°C +/- 4°C in Glass Vial with Teflon Cap form->solution_storage Solution inert_gas Blanket with Inert Gas (Ar/N2) solid_storage->inert_gas solution_storage->inert_gas handling Before Use: Allow to Reach Room Temp Before Opening inert_gas->handling

Technical Support Center: Optimizing GC-MS for 14-Hydroxytetradecanoic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GC-MS analysis of 14-hydroxytetradecanoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound, presented in a question-and-answer format.

Symptom Potential Cause(s) Recommended Solution(s)
No Peak or Very Small Peak Incomplete derivatizationEnsure complete dryness of the sample before adding derivatization reagents, as water can inhibit the reaction.[1][2] Use a sufficient excess of the derivatizing agent (e.g., BSTFA with 1% TMCS) and optimize reaction time and temperature (e.g., 60°C for 60 minutes).[3]
Analyte degradation in the inletThe injector temperature may be too high for the thermally labile TMS-derivatized analyte. Try lowering the injector temperature.[4] Use a deactivated inlet liner to minimize active sites.[1]
System leakCheck for leaks in the injector, column fittings, or gas lines using an electronic leak detector.[4][5]
Column contaminationBake out the column at a high temperature (within its limits) to remove contaminants. If the problem persists, trim the first few inches of the column.[4]
Peak Tailing Active sites in the GC systemUse a deactivated inlet liner and gold-plated seals.[1] Regularly condition the column according to the manufacturer's instructions.[1]
Incomplete derivatizationPolar hydroxyl and carboxyl groups that are not derivatized will interact with the column, causing tailing.[1] Review and optimize the derivatization protocol.[1]
Column degradationOxygen entering the system can damage the column phase, creating active sites.[5] Ensure carrier gas is high purity and oxygen traps are functional.[4]
Column/oven temperature too lowIncrease the column and oven temperature, but do not exceed the column's maximum recommended temperature.
Poor Separation/Resolution Suboptimal temperature programTo improve the separation of early eluting peaks, consider a lower initial oven temperature. A slower ramp rate can also enhance resolution.[1][6]
Incorrect column choiceFor fatty acid analysis, especially with hydroxyl groups, a mid-polarity column like a 5% phenyl methyl siloxane (e.g., DB-5MS, HP-5MS) is a good starting point.[7] For complex mixtures, a more polar column may be necessary.[1]
High carrier gas flow rateLowering the carrier gas flow rate can improve separation, though it will increase analysis time. Optimize for the best balance of resolution and speed.
Inconsistent Retention Times Fluctuations in oven temperature or carrier gas flowEnsure the GC oven is properly calibrated and that the gas flow controller is functioning correctly.
Leaks in the systemEven small leaks can affect pressure and flow, leading to retention time shifts.
Insufficient column equilibration timeAllow sufficient time for the column to stabilize at the initial temperature before each injection.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing this compound by GC-MS?

Gas chromatography requires analytes to be volatile and thermally stable. This compound contains both a polar carboxylic acid group and a hydroxyl group, which makes it non-volatile and prone to hydrogen bonding. Derivatization, typically through silylation, converts these polar groups into less polar, more volatile trimethylsilyl (TMS) ethers and esters, allowing the compound to be analyzed by GC.[8]

Q2: What is the recommended derivatization procedure for this compound?

Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), is a common and effective method.[3] This process will derivatize both the carboxylic acid and the hydroxyl group.

Experimental Protocols

Protocol 1: Silylation of this compound

This protocol describes the formation of trimethylsilyl (TMS) derivatives for GC-MS analysis.

  • Sample Preparation : Start with a dried extract of the sample containing this compound in a GC vial. It is crucial to remove all moisture, as water will deactivate the silylation reagent.[2]

  • Reagent Addition : Add 50 µL of BSTFA (with 1% TMCS) to the dried sample.[3]

  • Reaction : Cap the vial tightly and heat at 60°C for 1 hour to ensure complete derivatization.

  • Cooling and Dilution : Allow the vial to cool to room temperature. The sample can be directly injected or diluted with a suitable solvent like hexane if necessary.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with Dried Sample Extract add_reagent Add 50 µL BSTFA + 1% TMCS start->add_reagent Ensure sample is anhydrous heat Heat at 60°C for 1 hour add_reagent->heat Cap vial tightly cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject Dilute if necessary

Q3: What are the optimal GC-MS parameters for detecting the TMS derivative of this compound?

While optimal parameters should be determined empirically for your specific instrument, the following table provides a good starting point based on typical methods for analyzing hydroxylated fatty acids.[7]

Parameter Recommended Setting Rationale
GC Column 30m x 0.25mm x 0.25µm, 5% Phenyl Methyl Siloxane (e.g., HP-5MS)A common, robust column providing good separation for a range of fatty acid derivatives.
Injection Mode SplitlessMaximizes the amount of analyte transferred to the column, which is ideal for trace analysis.[1]
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte without causing thermal degradation.[1]
Carrier Gas HeliumInert gas that provides good chromatographic efficiency.[1][7]
Flow Rate 1.0 - 1.2 mL/minProvides a good balance between analysis speed and separation efficiency.[1]
Oven Program Initial: 60°C, hold 1 minRamp: 10°C/min to 280°CHold: 5 min at 280°CThis temperature program effectively separates fatty acids of different chain lengths and allows for the elution of higher boiling point compounds.
MS Transfer Line 280 °CPrevents condensation of the analyte as it moves from the GC to the MS.
Ionization Mode Electron Ionization (EI)Provides standard, reproducible fragmentation patterns that are useful for library matching and identification.[9]
Ion Source Temp. 230 °CA typical temperature for EI analysis that balances ionization efficiency and analyte stability.[1]
Acquisition Mode SCAN (for identification) or SIM (for quantitation)SCAN mode is used to obtain a full mass spectrum for compound identification. Selected Ion Monitoring (SIM) offers higher sensitivity for targeted quantification.[1]
Q4: What characteristic mass fragments can I expect from the di-TMS derivative of this compound in EI-MS?
  • Cleavage adjacent to the TMS ether on the fatty acid chain.

  • Ions characteristic of TMS esters.

  • Loss of methyl groups from the TMS moieties.

For 3-hydroxy tetradecanoic acid methyl ester, a characteristic base peak is observed at m/z 103.[10] For other hydroxyl fatty acid FAME-TMS derivatives, characteristic fragments are also observed that help identify the position of the hydroxyl group.[11] Therefore, identifying specific, high-abundance fragment ions in your chromatogram will be key to confirming the presence of your target analyte.

Troubleshooting_Logic cluster_peak_shape Peak Shape Problems cluster_retention Retention & Resolution cluster_solutions Potential Solutions start GC-MS Analysis Issue peak_tailing Peak Tailing? start->peak_tailing no_peak No/Small Peak? start->no_peak bad_resolution Poor Resolution? start->bad_resolution rt_shift Retention Time Shift? start->rt_shift check_derivatization Verify Derivatization Protocol peak_tailing->check_derivatization check_liner Use Deactivated Liner peak_tailing->check_liner condition_column Condition/Trim Column peak_tailing->condition_column no_peak->check_derivatization check_leaks Check for System Leaks no_peak->check_leaks optimize_temp Optimize Temp. Program bad_resolution->optimize_temp bad_resolution->condition_column rt_shift->check_leaks

References

"troubleshooting incomplete derivatization of 14-Hydroxytetradecanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 14-Hydroxytetradecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the derivatization of this bifunctional molecule for chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a relatively polar molecule due to the presence of both a carboxylic acid and a hydroxyl group.[1] These functional groups make the molecule non-volatile and prone to strong interactions with the stationary phase of the GC column, leading to poor peak shape (tailing) and potential thermal degradation in the injector.[2][3] Derivatization masks these polar groups by replacing the active hydrogens with less polar functional groups, thereby increasing the volatility and thermal stability of the analyte for successful GC-MS analysis.[3][4][5]

Q2: Which functional groups in this compound are targeted during derivatization?

A2: Both the carboxylic acid (-COOH) and the hydroxyl (-OH) groups contain active hydrogens that will be targeted by derivatization reagents.[3][4] For a complete derivatization, it is crucial that both functional groups react to form a less polar and more volatile derivative.

Q3: I am seeing a broad, tailing peak for my analyte and a smaller, sharper peak where my derivative should be. What is the likely cause?

A3: This is a classic indication of incomplete derivatization.[6] The broad, tailing peak corresponds to the underivatized or partially derivatized this compound, which interacts strongly with the GC column.[2][6] The smaller, sharper peak is likely your desired, fully derivatized product. The primary causes for incomplete derivatization are the presence of moisture, suboptimal reaction temperature or time, or an insufficient amount of derivatization reagent.[6][7][8]

Q4: My derivatization reaction seems to have failed completely, and I only see the solvent front and baseline noise in my chromatogram. What should I check?

A4: A complete failure of the derivatization reaction can be due to several factors. Firstly, check the quality and storage of your derivatization reagent. Many reagents, especially silylating agents, are highly sensitive to moisture and can be hydrolyzed if not stored under anhydrous conditions.[4] Secondly, ensure that your sample is completely dry before adding the reagent.[3][9] Any residual water will preferentially react with the derivatizing agent, rendering it inactive towards your analyte.[6][10] Also, verify the reaction conditions (temperature and time) and the amount of reagent used against a validated protocol.

Q5: Can I use the same derivatization method for both GC-MS and HPLC analysis?

A5: Not necessarily. For GC-MS, the primary goal is to increase volatility.[3][5] For HPLC, derivatization is often employed to improve chromatographic retention, enhance detection sensitivity (e.g., by adding a UV-active or fluorescent tag), or improve ionization efficiency in LC-MS.[11][12][13] While some derivatization methods might be applicable to both, the choice of reagent and strategy is typically tailored to the specific analytical platform.

Troubleshooting Incomplete Derivatization

Visual Troubleshooting Guide

Below is a flowchart to guide you through troubleshooting incomplete derivatization of this compound.

G cluster_0 Troubleshooting Incomplete Derivatization start Start: Incomplete Derivatization Suspected q1 Is your sample completely dry? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the derivatization reagent fresh and stored properly? a1_yes->q2 sol1 Action: Dry sample thoroughly (e.g., under N2 stream, lyophilization). a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are the reaction time and temperature optimal? a2_yes->q3 sol2 Action: Use a fresh vial of reagent. Ensure storage under anhydrous conditions. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the reagent-to-analyte ratio sufficient? a3_yes->q4 sol3 Action: Increase reaction time and/or temperature according to protocol recommendations. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Re-run Derivatization & Analyze a4_yes->end sol4 Action: Increase the molar excess of the derivatization reagent. a4_no->sol4 sol4->end

Caption: Troubleshooting workflow for incomplete derivatization.

Quantitative Data Summary

The choice of derivatization reagent and reaction conditions can significantly impact the derivatization efficiency. Below is a summary of common methods and their typical parameters.

Derivatization MethodReagentTypical Reaction ConditionsKey AdvantagesKey Disadvantages
Silylation (for GC-MS) BSTFA + 1% TMCS60-80°C for 60 minutes[2][14][15]Reacts with both -OH and -COOH groups.[2][10] Good for a wide range of compounds.[4]Highly moisture sensitive.[2][4][6] TMS derivatives can be less stable over time.[2]
MSTFA60-80°C for 60 minutes[2]Similar to BSTFA, often produces cleaner chromatograms.[2]Highly moisture sensitive.[2]
Esterification (for GC-MS) 14% BF3 in Methanol60-100°C for 45-60 minutes[6][14]More specific to carboxylic acids.[2] Can be used for total fatty acid analysis after hydrolysis.[14]Does not derivatize the hydroxyl group. Requires a second derivatization step for the -OH group. Boron trifluoride can produce artifacts.[6]
Methanolic HCl60-100°C for 10-90 minutes[14]Suitable for derivatizing free fatty acids and lipids.[16]Does not derivatize the hydroxyl group. Requires a second derivatization step.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA with 1% TMCS for GC-MS Analysis

This protocol is suitable for the derivatization of both the carboxylic acid and hydroxyl functional groups of free this compound.

Materials:

  • Dried sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous acetonitrile or pyridine

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Dry nitrogen gas stream

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. If the sample is in a solvent, evaporate to dryness under a gentle stream of dry nitrogen.[9][15]

  • Derivatization:

    • Reconstitute the dried sample in 100 µL of anhydrous acetonitrile or pyridine.[14]

    • Add 50 µL of BSTFA with 1% TMCS.[14] A 10x molar excess of the reagent to the analyte is a good starting point.[2]

    • Cap the vial tightly and vortex for 10-15 seconds.

    • Heat the reaction vial at 60-80°C for 60 minutes.[2][14][15]

  • Analysis:

    • Cool the vial to room temperature.

    • The sample can be directly injected into the GC-MS.

Protocol 2: Two-Step Esterification and Silylation of this compound for GC-MS Analysis

This protocol first converts the carboxylic acid to a methyl ester, followed by silylation of the hydroxyl group.

Materials:

  • Dried sample containing this compound

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • BSTFA with 1% TMCS

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Dry nitrogen gas stream

Methodology:

Step 1: Esterification

  • Sample Preparation: Place the dried sample in a reaction vial.

  • Derivatization: Add 1 mL of 14% BF3-methanol solution.[14] Cap the vial tightly and heat at 60°C for 60 minutes.[14]

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.[2][14]

    • Vortex vigorously for 1 minute to extract the fatty acid methyl ester (FAME) into the hexane layer.[14]

    • Allow the phases to separate.

  • Sample Cleanup: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.[2][14] Evaporate the hexane to dryness under a gentle stream of dry nitrogen.

Step 2: Silylation

  • Derivatization:

    • To the dried FAME from Step 1, add 100 µL of anhydrous acetonitrile or pyridine.

    • Add 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and vortex.

    • Heat at 60°C for 30-60 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for GC-MS analysis.

Derivatization Reaction Pathway

The following diagram illustrates the silylation of this compound using BSTFA.

G cluster_1 Silylation of this compound Analyte This compound (HO-(CH2)13-COOH) Product Di-TMS Derivative ((CH3)3SiO-(CH2)13-COOSi(CH3)3) Analyte->Product + 2x Reagent Reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) Reagent->Product Byproduct Trifluoroacetamide Product->Byproduct - 2x Byproduct

Caption: Silylation reaction of this compound.

References

Technical Support Center: LC-MS/MS Analysis of 14-Hydroxytetradecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 14-Hydroxytetradecanoic acid. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help you address challenges related to matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: The term "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, salts, and lipids.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately compromising the accuracy, reproducibility, and sensitivity of the analysis.[1][2]

Q2: Why is the analysis of this compound particularly prone to matrix effects?

A2: this compound is a hydroxy fatty acid. When analyzing it in biological matrices like plasma or serum, the primary challenge arises from the high concentration of other endogenous lipids, especially phospholipids.[3] Phospholipids are notorious for causing significant ion suppression in electrospray ionization (ESI) and can co-elute with the analyte of interest, competing for ionization and leading to inaccurate quantification.[3][4]

Q3: What are the common signs of matrix effects in my data?

A3: Common indicators of matrix effects include:

  • Poor reproducibility of analyte response across different samples or batches.

  • A significant decrease in signal intensity (low peak area) for your analyte compared to a pure standard solution.[5]

  • Inaccurate and imprecise quantification, especially at the lower limit of quantitation (LLOQ).[3]

  • Changes in peak shape or shifts in retention time, which can occur if matrix components interact with the analyte.[6]

  • Failure to meet validation criteria for accuracy and precision.

Q4: How can I quantitatively assess the extent of matrix effects?

A4: The most common method is the post-extraction spike analysis . This involves comparing the peak area of an analyte spiked into a blank matrix extract (a sample processed without the analyte) with the peak area of the analyte in a neat (pure) solvent. The matrix effect (ME) can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[7]

Troubleshooting Guide

If you are encountering issues with your analysis, consult the following table for potential causes and recommended solutions.

Problem / ObservationPotential CauseRecommended Solution(s)
Low Analyte Response / Poor Sensitivity Ion Suppression: Co-eluting matrix components, particularly phospholipids, are interfering with the ionization of this compound.[3][8]1. Optimize Sample Preparation: Employ more rigorous cleanup methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interferences.[9] Consider phospholipid removal plates (e.g., HybridSPE). 2. Improve Chromatographic Separation: Modify your LC gradient to better separate the analyte from the region where matrix components elute.[2] A longer run time can improve separation.[10] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby compensating for signal variations.[2]
Inconsistent Results / High %RSD Variable Matrix Effects: The composition of the matrix differs from sample to sample, causing inconsistent levels of ion suppression or enhancement.1. Implement Robust Sample Cleanup: Standardize your sample preparation protocol using SPE for the most consistent removal of interferences.[11] 2. Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is identical to your samples to ensure that calibrators and samples experience the same matrix effect.[6] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[2][12]
Peak Tailing, Splitting, or Shifting Retention Time Matrix Component Interaction: Some matrix components may interact with the analyte or the analytical column, altering the expected chromatography.[6][13]1. Use a Guard Column: A guard column can protect your analytical column from strongly retained matrix components.[13] 2. Optimize Mobile Phase: Ensure the mobile phase composition is optimal for the analyte's peak shape. 3. Perform Column Washing: Implement a robust column wash step at the end of each run to elute late-eluting interferences.[13]
High Background Noise Contamination: The matrix itself contains many endogenous components that can increase background noise. The system (LC, MS source) may also be contaminated.1. Selective Sample Preparation: Use SPE to isolate the analyte of interest from the complex matrix.[9] 2. MS Source Cleaning: Regularly clean the ion source components as per the manufacturer's instructions. 3. Use High-Purity Solvents: Ensure all solvents and reagents are LC-MS grade to prevent the introduction of external contaminants.

Experimental Protocols & Methodologies

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

This protocol allows you to calculate the percentage of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the analyte and internal standard (if used) into the final mobile phase solvent.

    • Set B (Post-Spike Sample): Process a blank matrix sample (e.g., plasma with no analyte) through your entire sample preparation procedure. Spike the analyte and IS into the final, extracted sample.

    • Set C (Pre-Spike Sample): Spike the analyte and IS into the blank matrix before starting the sample preparation procedure. (This set is used to determine recovery).

  • Analyze all sets using your established LC-MS/MS method.

  • Calculate Matrix Effect (ME %):

    • ME % = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

  • Calculate Recovery (RE %):

    • RE % = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Table 1: Example Data for Matrix Effect Calculation

Sample SetDescriptionMean Analyte Peak AreaCalculationResult
Set A Analyte in Neat Solvent850,000--
Set B Analyte Spiked Post-Extraction510,000(510,000 / 850,000) * 10060% (40% Ion Suppression)

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE) for Phospholipid Removal

This is a general protocol for removing proteins and phospholipids from plasma/serum.

  • Pre-treatment: To 100 µL of plasma sample, add 200 µL of 1% formic acid in acetonitrile. This step precipitates proteins.

  • Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 5 minutes.

  • Condition SPE Cartridge: Condition a phospholipid removal SPE cartridge (e.g., a zirconia-based chemistry) according to the manufacturer's instructions.

  • Load Supernatant: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash (Optional): Wash the cartridge with a weak solvent to remove less-retained impurities while keeping the analyte bound.

  • Elute: Elute the this compound using an appropriate elution solvent (e.g., a mixture containing methanol or acetonitrile).[4]

  • Evaporate & Reconstitute: Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase for injection.

Table 2: Comparison of Common Sample Preparation Techniques

TechniquePrincipleProtein RemovalPhospholipid RemovalThroughputSelectivity
Protein Precipitation (PPT) Protein denaturation with organic solvent (e.g., Acetonitrile).[9]GoodPoorHighLow
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.[9]GoodModerate to GoodMediumModerate
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by elution.[9][11]ExcellentExcellentMedium to HighHigh

Visualizations: Workflows and Logic Diagrams

G cluster_0 Troubleshooting Matrix Effects Start Problem Observed (e.g., Low Signal, High RSD) CheckSystem Verify System Performance (LC & MS running correctly?) Start->CheckSystem AssessME Assess Matrix Effect (Post-Extraction Spike Exp.) CheckSystem->AssessME Suppression Significant Suppression or Enhancement? AssessME->Suppression OptimizePrep Optimize Sample Preparation (Switch to LLE or SPE) Suppression->OptimizePrep Yes Revalidate Re-evaluate & Validate Method Suppression->Revalidate No OptimizeLC Optimize Chromatography (Improve separation from matrix) OptimizePrep->OptimizeLC UseIS Implement Stable Isotope Labeled Internal Standard OptimizeLC->UseIS UseIS->Revalidate

Caption: A logical workflow for identifying and mitigating matrix effects.

G cluster_1 Sample Preparation Method Comparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Plasma Plasma Sample (Analyte + Proteins + Phospholipids) PPT_Step Add Acetonitrile, Centrifuge Plasma->PPT_Step LLE_Step Add Immiscible Solvent, Extract Plasma->LLE_Step SPE_Step Load on Cartridge, Wash, Elute Plasma->SPE_Step PPT_Out Analyte + Phospholipids (High Matrix Effect) PPT_Step->PPT_Out LLE_Out Analyte + Some Lipids (Reduced Matrix Effect) LLE_Step->LLE_Out SPE_Out Isolated Analyte (Minimal Matrix Effect) SPE_Step->SPE_Out

Caption: Comparison of sample prep methods for matrix interference removal.

References

Technical Support Center: Selecting an Internal Standard for 14-Hydroxytetradecanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for selecting and using an internal standard (IS) for the accurate quantification of 14-hydroxytetradecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good internal standard for this compound?

An ideal internal standard (IS) is a compound added at a known concentration to all samples, standards, and blanks at the beginning of the analytical process.[1] Its purpose is to correct for variations in sample preparation, extraction, derivatization efficiency, and instrument response.[2][3]

Key characteristics include:

  • Chemical and Physical Similarity: The IS should behave as closely as possible to this compound throughout the entire analytical workflow, including extraction, derivatization, and chromatographic separation.[2][4]

  • Not Endogenously Present: The IS must be absent in the sample matrix to avoid interference and inaccurate quantification.[2]

  • Chromatographic Resolution: It must be clearly distinguishable from the analyte and other matrix components, although co-elution is desired for stable isotope-labeled standards when using mass spectrometry.[5]

  • Stability: The IS must be chemically stable and not degrade during sample storage or preparation.

Q2: What is the ideal internal standard for quantifying this compound?

The "gold standard" for quantification is a stable isotope-labeled (SIL) version of the analyte, such as deuterium-labeled (d_n_) this compound.[6][7]

Advantages of a SIL-IS:

  • Highest Accuracy and Precision: SIL standards have nearly identical chemical and physical properties to the analyte.[4][6] This ensures they experience the same losses during sample preparation and the same ionization efficiency in the mass spectrometer, providing the most effective correction for experimental variability.[7][8]

  • Correction for Matrix Effects: Because a SIL-IS co-elutes with the analyte, it effectively compensates for ion suppression or enhancement caused by complex biological matrices.[6]

The primary limitation of SIL standards is their higher cost and potential lack of commercial availability for specific molecules.[4][9]

Q3: What are suitable alternatives if a stable isotope-labeled standard is not feasible?

If a SIL version of this compound is unavailable or cost-prohibitive, a structural analog is the next best choice. Suitable options include:

  • Odd-Chain ω-Hydroxy Fatty Acids: An omega-hydroxy fatty acid with an odd number of carbons (e.g., 15-hydroxypentadecanoic acid) would be an excellent structural analog, as it possesses the same functional groups.

  • Odd-Chain Saturated Fatty Acids: Long-chain fatty acids with an odd number of carbons, such as pentadecanoic acid (C15:0), heptadecanoic acid (C17:0), or nonadecanoic acid (C19:0), are commonly used.[3][10] Their utility stems from being rare in most biological samples.[9]

When using a structural analog, it is crucial to validate that its extraction efficiency and derivatization yield are comparable to that of this compound. While cost-effective, these standards may not correct for all sources of variability as effectively as a SIL-IS, which can lead to reduced precision.[9]

Internal Standard Performance Comparison

The choice between a stable isotope-labeled and an odd-chain fatty acid internal standard involves a trade-off between performance and cost. The table below summarizes their key characteristics for methods utilizing mass spectrometry.

Performance MetricStable Isotope-Labeled (SIL) StandardOdd-Chain Fatty Acid Standard
Accuracy & Precision Considered the "gold standard" with the highest accuracy and precision.[2][4]Provides good accuracy and precision, but may be less precise than SIL standards.[9]
Correction for Matrix Effects Excellent, due to identical chemical properties and co-elution with the analyte.[6]Good, but differences in structure and retention time can lead to incomplete correction.
Natural Occurrence Not naturally present in samples.[9]Typically absent or at very low levels in most biological samples.[4][9]
Cost & Availability High cost and may not be commercially available for all analytes.[4][11]Readily available and significantly more cost-effective.[4]
Co-elution with Analyte Desirable and expected (requires MS detection to differentiate).Must be chromatographically resolved from the analyte and other interferences.

Diagrams: Workflows and Decision Logic

Caption: Decision tree for selecting an appropriate internal standard.

Caption: General experimental workflow for fatty acid quantification.

Experimental Protocol: GC-MS Quantification

This section provides a general protocol for the quantification of this compound in a biological matrix (e.g., plasma, tissue homogenate) using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation and Lipid Extraction a. To a known volume or weight of the sample (e.g., 500 µL plasma), add a precise amount of the chosen internal standard.[12] b. Perform lipid extraction using a standard method such as the Folch or Bligh and Dyer technique.[13] For example, add a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water.[13] c. Vortex vigorously and centrifuge to separate the organic and aqueous phases. d. Carefully transfer the lower organic layer (containing lipids) to a clean glass tube. e. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

2. Derivatization Due to the presence of both a carboxylic acid and a hydroxyl group, a two-step derivatization is required for GC-MS analysis.

a. Esterification (to form a Fatty Acid Methyl Ester - FAME): i. To the dried lipid extract, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.[14] ii. Cap the tube tightly and heat at 60-80°C for 30-60 minutes.[12][14] iii. Cool the sample, then add 1 mL of water and 2 mL of hexane to extract the FAMEs. iv. Vortex and centrifuge. Transfer the upper hexane layer to a new tube.

b. Silylation (to derivatize the hydroxyl group): i. Evaporate the hexane from the previous step to dryness under nitrogen. ii. Add 50 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a solvent such as pyridine or acetonitrile.[12][14][15] iii. Cap the tube and heat at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) ether.[12][14] iv. After cooling, the sample is ready for GC-MS analysis. It can be diluted with hexane if necessary.[13]

3. GC-MS Analysis a. Injection: Inject 1 µL of the derivatized sample into the GC-MS.[12] b. GC Column: Use a suitable capillary column, such as a mid-polar column (e.g., HP-5MS or DB-23), for separation.[12][15] c. Oven Program: A typical temperature program might start at 80°C, hold for a few minutes, then ramp at 5-10°C/min to a final temperature of 280-300°C and hold.[12][13] d. MS Detection: Use Electron Ionization (EI) mode. For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions of the analyte and the internal standard for maximum sensitivity and specificity.[12]

4. Quantification a. Generate a calibration curve by preparing standards with known concentrations of this compound and a constant concentration of the internal standard. b. Process the standards and samples using the same extraction and derivatization protocol. c. For each sample, calculate the peak area ratio of the analyte to the internal standard.[5] d. Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Troubleshooting Guide

Caption: Logic diagram for troubleshooting common analytical issues.

Problem: High variability in results (high Relative Standard Deviation - RSD).
  • Possible Cause: Inconsistent addition of the internal standard to samples.

    • Solution: Use a calibrated, positive-displacement pipette to add the IS. Ensure the IS is fully dissolved in the solvent before use.

  • Possible Cause: Significant matrix effects that are not being adequately corrected by a structural analog IS.

    • Solution: If high accuracy is required, switch to a stable isotope-labeled internal standard.[9] Alternatively, perform a more rigorous sample cleanup (e.g., solid-phase extraction) after the initial lipid extraction.[15]

Problem: Low or inconsistent recovery of the internal standard.
  • Possible Cause: The internal standard is being lost during the extraction or sample handling steps.

    • Solution: Ensure the IS is added at the very beginning of the sample preparation process.[1] Re-evaluate the extraction protocol; the polarity of the solvent system may need to be adjusted to efficiently recover the hydroxylated fatty acid.

  • Possible Cause: The internal standard is degrading during sample preparation.

    • Solution: Verify the stability of the IS under your specific hydrolysis and derivatization conditions (e.g., temperature, pH). Avoid overly harsh conditions if possible.

Problem: Poor chromatographic peak shape (e.g., tailing).
  • Possible Cause: Incomplete derivatization of the polar hydroxyl or carboxylic acid groups.

    • Solution: Ensure derivatization reagents are fresh and not exposed to moisture. Optimize the reaction by increasing the temperature, time, or the excess of reagent.[14] A catalyst like TMCS for silylation can also improve efficiency.

  • Possible Cause: Active sites in the GC inlet liner or column are causing analyte adsorption.

    • Solution: Use a deactivated inlet liner. If the column is old, bake it out according to the manufacturer's instructions or replace it.

Problem: The chosen internal standard co-elutes with an interfering compound from the matrix.
  • Possible Cause: The selected IS (typically an odd-chain fatty acid) is naturally present in the sample.

    • Solution: Analyze a blank sample (matrix without IS) to confirm the presence of the interfering peak. If present, a different internal standard with a different chain length must be chosen.[2]

  • Possible Cause: Chromatographic conditions are not optimal.

    • Solution: Adjust the GC oven temperature program (e.g., use a slower ramp rate) to improve the resolution between the IS and the interfering peak.

References

"method validation for the quantification of 14-Hydroxytetradecanoic acid in plasma"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method validation of 14-Hydroxytetradecanoic acid quantification in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard (IS) for the quantification of this compound?

A stable isotope-labeled version of the analyte, such as this compound-d4, is the ideal internal standard. If a labeled standard is not available, a structurally similar long-chain hydroxy fatty acid with a different mass can be used, provided it is not endogenously present in the plasma samples.

Q2: What type of plasma should be used for preparing calibration standards and quality control (QC) samples?

For endogenous analytes like this compound, it is crucial to use a surrogate matrix that is free of the analyte. Charcoal-stripped human plasma is a commonly used and effective option.[1] Alternatively, a synthetic plasma matrix can be considered.

Q3: What are the recommended storage conditions for plasma samples before analysis?

For long-term storage, plasma samples should be kept at -80°C. Studies on the stability of various metabolites in human plasma have shown that many compounds, including lipids, remain stable for several years at this temperature.[1][2][3] Short-term storage at -20°C for up to one month may also be acceptable, but stability should be thoroughly evaluated.[4] To minimize degradation, avoid repeated freeze-thaw cycles.[3][4]

Q4: How can matrix effects be minimized in the analysis of this compound?

Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To mitigate these effects:

  • Optimize Sample Preparation: Employ a robust extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering components like phospholipids.

  • Chromatographic Separation: Develop a chromatographic method that effectively separates this compound from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects as the IS will be similarly affected as the analyte.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow.

Sample Preparation Issues
Problem Possible Causes Recommended Solutions
Low Analyte Recovery Inefficient extraction from plasma proteins. Analyte degradation during sample processing. Suboptimal pH for extraction.Ensure complete protein precipitation by using a sufficient volume of cold organic solvent (e.g., methanol, acetonitrile). Keep samples on ice throughout the extraction process. Adjust the pH of the sample to an acidic condition (e.g., using formic acid) to ensure the carboxylic acid group is protonated, improving extraction efficiency with organic solvents.
High Variability in QC Replicates Inconsistent sample preparation technique. Pipetting errors. Incomplete vortexing or mixing.Use a calibrated and well-maintained pipette. Ensure thorough vortexing at each step of the extraction process. Automate the sample preparation process if possible to improve consistency.
Chromatography & MS/MS Issues
Problem Possible Causes Recommended Solutions
Peak Tailing Active sites on the column or in the LC system. Column overload. Inappropriate mobile phase pH.Use a new or well-maintained column. Consider a column with end-capping. Flush the system with a strong solvent to remove contaminants. Reduce the injection volume or dilute the sample. Ensure the mobile phase pH is suitable for the analyte; for acidic compounds, a lower pH is generally preferred.
Carryover (Peak observed in blank injection) Analyte adsorption to the injector, column, or other parts of the LC-MS system. High concentration of the preceding sample.Optimize the needle wash solvent and procedure in the autosampler. Use a wash solvent that is strong enough to dissolve the analyte. Inject a blank sample after high-concentration samples. If carryover persists, consider hardware cleaning or replacement.
Poor Sensitivity / No Signal Suboptimal MS/MS parameters (e.g., collision energy, declustering potential). Ion source contamination. Incorrect mobile phase composition affecting ionization.Optimize MS/MS parameters by infusing a standard solution of this compound. Clean the ion source according to the manufacturer's instructions. Ensure the mobile phase additives (e.g., formic acid, ammonium formate) are appropriate for promoting ionization in the desired mode (typically negative ion mode for carboxylic acids).
Interference Peak Co-eluting isobaric compound. Contamination from solvents, tubes, or reagents.Improve chromatographic resolution by modifying the gradient, flow rate, or column chemistry. If the interference has a different product ion, use a more specific MRM transition. Analyze blank solvents and reagents to identify the source of contamination.

Experimental Protocols & Data

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound in plasma by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plasma Sample (e.g., 50 µL) add_is Add Internal Standard (IS) sample->add_is protein_precip Protein Precipitation (e.g., 200 µL cold Acetonitrile) add_is->protein_precip vortex Vortex & Centrifuge protein_precip->vortex supernatant Collect Supernatant vortex->supernatant dry_down Dry Down under Nitrogen supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute injection Inject Sample reconstitute->injection lc_separation Chromatographic Separation (Reversed-Phase C18 Column) injection->lc_separation ms_detection Mass Spectrometric Detection (ESI in Negative Mode) lc_separation->ms_detection data_acquisition Data Acquisition (MRM) ms_detection->data_acquisition integration Peak Integration data_acquisition->integration calibration_curve Calibration Curve Generation integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification validation Method Validation quantification->validation peak_tailing_troubleshooting start Peak Tailing Observed check_column Is the column old or frequently used? start->check_column replace_column Replace with a new column check_column->replace_column Yes check_overload Is the peak shape improved with a diluted sample? check_column->check_overload No resolved Issue Resolved replace_column->resolved reduce_load Reduce injection volume or dilute the sample check_overload->reduce_load Yes check_mobile_phase Is the mobile phase pH appropriate for the analyte? check_overload->check_mobile_phase No reduce_load->resolved adjust_ph Adjust mobile phase pH (e.g., add formic acid) check_mobile_phase->adjust_ph No check_system Are there active sites in the LC system (injector, tubing)? check_mobile_phase->check_system Yes adjust_ph->resolved flush_system Flush the system with a strong, appropriate solvent check_system->flush_system Yes escalate Consult Instrument Specialist check_system->escalate No flush_system->resolved

References

Validation & Comparative

Unveiling the Antimicrobial Potential: A Comparative Analysis of 14-Hydroxytetradecanoic Acid and Other Saturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel antimicrobial agents, fatty acids have emerged as a promising area of research. This guide offers a comparative analysis of the antimicrobial efficacy of 14-hydroxytetradecanoic acid against other saturated fatty acids, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape. While data on the antibacterial properties of this compound remains limited, this guide synthesizes available information on its antifungal activity and draws comparisons with well-studied saturated fatty acids.

Data Presentation: A Comparative Look at Antimicrobial Efficacy

Quantitative data on the antimicrobial activity of fatty acids is crucial for comparative analysis. The following tables summarize the available Minimum Inhibitory Concentration (MIC) values for various saturated fatty acids against a range of microorganisms. It is important to note the current gap in research regarding the specific antibacterial efficacy of this compound.

Table 1: Antibacterial Efficacy of Saturated Fatty Acids (MIC in µg/mL)

Fatty AcidChemical FormulaStaphylococcus aureusStreptococcus pyogenesEscherichia coliPseudomonas aeruginosa
Lauric Acid (C12:0)C12H24O2400[1]->100>100
Myristic Acid (C14:0)C14H28O2>400->100>100
Palmitic Acid (C16:0)C16H32O2>400->100>100
Stearic Acid (C18:0)C18H32O2>400->100>100
This compound C14H28O3 Data Not Available Data Not Available Data Not Available Data Not Available

Note: The antimicrobial activity of fatty acids can be influenced by factors such as pH and the specific bacterial strain tested.

While direct antibacterial data is lacking for this compound, studies have demonstrated its potential as an antifungal agent.

Table 2: Antifungal Efficacy of 3-Hydroxylated Fatty Acids (MIC in µg/mL)

Fatty AcidAspergillus fumigatusAspergillus flavusPenicillium roquefortiCandida albicans
3-Hydroxydecanoic Acid25-5025-505-2510-25
3-Hydroxydodecanoic Acid50-10050-10025-5025-50
3-Hydroxytetradecanoic Acid 25-100 25-100 25-50 25-50

Data from a study on antifungal 3-hydroxy fatty acids from Lactobacillus plantarum MiLAB 14.

Experimental Protocols: Methodologies for Determining Antimicrobial Efficacy

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure in assessing the antimicrobial efficacy of a compound. The broth microdilution method is a widely accepted and standardized technique.

Broth Microdilution Method for MIC Determination

This method involves preparing a serial two-fold dilution of the fatty acid in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the fatty acid that completely inhibits the visible growth of the microorganism.

Key Steps:

  • Preparation of Fatty Acid Stock Solution: Dissolve the fatty acid in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) to create a high-concentration stock solution.

  • Serial Dilution: Perform a serial two-fold dilution of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) across the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.

  • Incubation: Incubate the plates at an optimal temperature (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the fatty acid in which no visible growth is observed.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fatty Acid Stock Solution C Serial Dilution in 96-Well Plate A->C B Microbial Inoculum D Inoculation of Wells B->D C->D E Incubation D->E F Visual Inspection for Growth E->F G MIC Determination F->G

Experimental workflow for MIC determination.

Signaling Pathways and Mechanisms of Action

The antimicrobial activity of fatty acids is generally attributed to their ability to disrupt the cell membrane integrity of microorganisms. This disruption can lead to a cascade of events culminating in cell death. While the specific mechanisms for this compound are not yet fully elucidated, the general pathways for fatty acids provide a foundational understanding.

Fatty acids can insert themselves into the phospholipid bilayer of the bacterial cell membrane. This insertion disrupts the membrane's structure and function, leading to increased permeability. The loss of essential ions and molecules from the cytoplasm, coupled with the influx of the fatty acid, disrupts cellular processes such as the electron transport chain and oxidative phosphorylation, ultimately leading to cell death.

signaling_pathway cluster_membrane Bacterial Cell Membrane cluster_cellular Cellular Processes A Fatty Acid B Membrane Disruption A->B Insertion C Increased Permeability B->C D Loss of Ions & Metabolites C->D E Inhibition of Electron Transport Chain C->E F Uncoupling of Oxidative Phosphorylation C->F G Cell Death D->G E->G F->G

General mechanism of fatty acid antimicrobial action.

Conclusion and Future Directions

Saturated fatty acids, particularly lauric acid, have demonstrated notable antibacterial activity, primarily against Gram-positive bacteria. While direct comparative data on the antibacterial efficacy of this compound is currently unavailable, its demonstrated antifungal properties suggest a potential for broader antimicrobial applications. The presence of a hydroxyl group can alter the physicochemical properties of the fatty acid, potentially influencing its interaction with microbial cell membranes.

Further research is imperative to elucidate the specific antibacterial spectrum and potency of this compound. Direct comparative studies employing standardized methodologies are needed to accurately assess its efficacy relative to other saturated fatty acids. Understanding the structure-activity relationship of hydroxylated fatty acids will be pivotal in the development of novel and effective antimicrobial agents to combat the growing threat of antibiotic resistance.

References

Comparative Analysis of the Anti-Virulence Activities of 14-Hydroxytetradecanoic Acid and Myristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers in drug development exploring fatty acids as novel anti-virulence agents.

The rise of antibiotic resistance necessitates the exploration of alternative therapeutic strategies. One promising approach is the targeting of bacterial virulence, which aims to disarm pathogens rather than kill them, potentially exerting less selective pressure for the development of resistance. Fatty acids have emerged as a class of molecules with significant anti-virulence potential. This guide provides a comparative analysis of the anti-virulence properties of two saturated fatty acids: 14-Hydroxytetradecanoic acid and myristic acid, based on available experimental data.

Quantitative Comparison of Anti-Virulence Activities

The following table summarizes the reported anti-virulence effects of this compound and myristic acid against various bacterial pathogens.

Fatty AcidTarget OrganismVirulence Factor TargetedQuantitative EffectReference
This compound Pseudomonas aeruginosaQuorum Sensing (LasR/I & RhlR/I systems)- Reduces expression of QS-regulated genes (e.g., lasB, rhlA)- Significantly decreases elastase and pyocyanin production
Myristic Acid Staphylococcus aureusα-hemolysin- Inhibits α-hemolysin production without affecting bacterial growth
Cutibacterium acnesLipase activity- Inhibits lipase activity
Streptococcus mutansBiofilm formation- Inhibits biofilm formation

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the replication and extension of these findings.

Assessment of Quorum Sensing Inhibition in P. aeruginosa
  • Bacterial Strains and Growth Conditions: Pseudomonas aeruginosa strains (e.g., PAO1) and corresponding quorum sensing biosensor strains (e.g., carrying lasB-lacZ or rhlA-lacZ fusions) are cultured in appropriate media (e.g., Luria-Bertani broth) to mid-logarithmic phase.

  • Exposure to Fatty Acid: this compound, typically dissolved in a suitable solvent like DMSO, is added to the bacterial cultures at various concentrations. A solvent control is run in parallel.

  • Quantification of Gene Expression: The expression of quorum sensing-regulated genes is measured using reporter gene assays (e.g., β-galactosidase assay for lacZ fusions) or quantitative real-time PCR (qRT-PCR).

  • Measurement of Virulence Factor Production: The production of virulence factors such as elastase is quantified using specific assays, for instance, the elastin-Congo red assay. Pyocyanin production is measured spectrophotometrically by extracting the pigment from culture supernatants.

Evaluation of α-hemolysin Inhibition in S. aureus
  • Bacterial Culture: Staphylococcus aureus (e.g., strain 8325-4) is grown in a suitable broth medium (e.g., Tryptic Soy Broth) in the presence and absence of myristic acid at sub-inhibitory concentrations.

  • Preparation of Culture Supernatant: After a defined incubation period, the bacterial cultures are centrifuged, and the supernatants are collected and filtered to remove any remaining bacteria.

  • Hemolysis Assay: The hemolytic activity of the culture supernatants is determined by incubating them with a suspension of rabbit erythrocytes. The amount of hemoglobin released due to red blood cell lysis is quantified spectrophotometrically at a specific wavelength (e.g., 540 nm).

Inhibition of Biofilm Formation in S. mutans
  • Biofilm Development: Streptococcus mutans is grown in a multi-well plate in a biofilm-promoting medium (e.g., Todd-Hewitt broth supplemented with sucrose) containing varying concentrations of myristic acid.

  • Quantification of Biofilm: After incubation, the planktonic cells are removed, and the wells are washed. The adherent biofilm is then stained with a dye such as crystal violet. The bound dye is subsequently solubilized, and the absorbance is measured to quantify the biofilm biomass.

Signaling Pathways and Experimental Workflow

Visualizing the mechanisms of action and experimental procedures can aid in conceptualizing the anti-virulence strategies.

G cluster_pathway Inhibition of P. aeruginosa Quorum Sensing by this compound LasR LasR Virulence Virulence Factor Production (Elastase, Pyocyanin) LasR->Virulence Promotes RhlR RhlR RhlR->Virulence Promotes AHL AHL Signal AHL->LasR Activates AHL->RhlR Activates H14TDA 14-Hydroxytetradecanoic Acid H14TDA->LasR Inhibits H14TDA->RhlR Inhibits

Caption: Inhibition of P. aeruginosa quorum sensing by this compound.

G cluster_workflow General Workflow for Anti-Virulence Activity Screening Start Start: Select Bacterial Pathogen Culture Culture Bacteria with Test Compound (e.g., Myristic Acid) Start->Culture Growth Assess Bacterial Growth (e.g., OD600) Culture->Growth Assay Perform Virulence Assay Culture->Assay Analyze Analyze and Quantify Results Growth->Analyze Biofilm Biofilm Formation Assay Assay->Biofilm Toxin Toxin Production Assay (e.g., Hemolysis) Assay->Toxin Motility Motility Assay Assay->Motility Assay->Analyze End End: Determine Anti-Virulence Activity Analyze->End

Caption: A generalized workflow for screening compounds for anti-virulence activity.

Concluding Remarks

Both this compound and myristic acid demonstrate promising anti-virulence activities, albeit through different mechanisms and against different pathogens. This compound acts as a quorum sensing inhibitor in the opportunistic pathogen Pseudomonas aeruginosa. In contrast, myristic acid exhibits broader anti-virulence effects, including the inhibition of toxin production in Staphylococcus aureus, enzymatic activity in Cutibacterium acnes, and biofilm formation in Streptococcus mutans.

This comparative guide highlights the potential of fatty acids as a versatile class of molecules for anti-virulence therapy. Further research, including head-to-head comparative studies and investigations into their in vivo efficacy and mechanisms of action, is warranted to fully elucidate their therapeutic potential. The detailed methodologies and conceptual diagrams provided herein serve as a foundation for researchers to build upon in the quest for novel anti-infective strategies.

14-Hydroxytetradecanoic Acid: A Novel Biomarker Candidate in the Landscape of Lipid Markers for Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of lipidomics is rapidly expanding, offering novel insights into disease pathogenesis and providing a rich source of potential biomarkers. Among these, fatty acid metabolites such as 14-hydroxytetradecanoic acid (14-HTA) are gaining attention. This guide provides a comparative analysis of 14-HTA against established lipid biomarkers for cardiovascular disease, non-alcoholic fatty liver disease (NAFLD), and cancer, supported by available experimental data and detailed methodologies.

This compound: An Overview

This compound is an omega-hydroxy long-chain fatty acid derived from myristic acid. Its biological significance is linked to the omega-oxidation pathway, an alternative route to the more common beta-oxidation of fatty acids. This pathway becomes more prominent when beta-oxidation is impaired.

The initial step in the omega-oxidation of fatty acids is the hydroxylation of the terminal methyl group, a reaction catalyzed by cytochrome P450 enzymes, particularly from the CYP4F family, such as CYP4F2. This process converts a fatty acid into its omega-hydroxy derivative, like 14-HTA. Subsequent oxidation steps can convert the hydroxyl group into an aldehyde and then a carboxylic acid, forming a dicarboxylic acid. While the precise signaling pathways involving 14-HTA are not fully elucidated, its formation via the CYP4F2-mediated omega-oxidation pathway suggests a potential role in conditions where this pathway is active, such as in the metabolism of very-long-chain fatty acids and the inactivation of inflammatory mediators like leukotriene B4. Some research suggests 14-HTA may play a role in lipid metabolism and cellular signaling, and it has been explored as a potential biomarker in certain autoimmune diseases, though more research is needed to confirm its efficacy as a diagnostic tool.

dot

Omega_Oxidation_Pathway Omega-Oxidation of Fatty Acids FattyAcid Fatty Acid (e.g., Myristic Acid) OmegaHydroxyFA ω-Hydroxy Fatty Acid (e.g., this compound) FattyAcid->OmegaHydroxyFA Hydroxylation OmegaAldehydeFA ω-Aldehyde Fatty Acid OmegaHydroxyFA->OmegaAldehydeFA Oxidation DicarboxylicAcid Dicarboxylic Acid OmegaAldehydeFA->DicarboxylicAcid Oxidation Enzyme1 Cytochrome P450 (CYP4F2) + NADPH + O2 Enzyme1->FattyAcid Enzyme2 Alcohol Dehydrogenase + NAD+ Enzyme2->OmegaHydroxyFA Enzyme3 Aldehyde Dehydrogenase + NAD+ Enzyme3->OmegaAldehydeFA

Caption: Metabolic pathway of omega-oxidation of fatty acids.

Comparison with Other Lipid Biomarkers

Currently, there is a notable lack of direct comparative studies evaluating the performance of 14-HTA against established lipid biomarkers for cardiovascular disease, NAFLD, and cancer. The following sections provide a comparison based on the existing data for established markers, highlighting the potential areas where 14-HTA could be investigated.

Cardiovascular Disease

Established Lipid Biomarkers:

  • Ceramides: Specific ceramide species and their ratios have emerged as strong predictors of cardiovascular risk, independent of traditional lipid markers like LDL-cholesterol. Elevated levels of certain ceramides are associated with an increased risk of major adverse cardiovascular events. The CERT1 (Cardiac Event Risk Test 1) score, which is based on circulating ceramide species and their ratios, has been shown to predict cardiovascular complications and death.

  • Phospholipids and Lysophosphatidylcholines (LPCs): Alterations in the plasma concentrations of specific phospholipids and LPCs have been linked to cardiovascular disease. While not as established as ceramides, they are areas of active research.

This compound:

There is currently no published data evaluating the diagnostic or prognostic performance of 14-HTA for cardiovascular disease. Future research could explore its potential association with this condition, particularly in the context of inflammation and metabolic dysfunction, given its link to the omega-oxidation pathway.

Quantitative Performance of Established Biomarkers for Cardiovascular Disease

Biomarker ClassSpecific Marker(s)ApplicationAUCSensitivitySpecificityReference(s)
CeramidesCer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/24:1) / Cer(d18:1/24:0) ratioPrediction of Major Adverse Cardiovascular Events---
CERT1 ScorePrediction of Cardiovascular Complications and Death---
Non-invasive ImagingCoronary Computed Tomography Angiography (CCTA)Detection of Obstructive Coronary Artery Disease0.9697%68%
Stress Echocardiography (SE)Detection of Significant Coronary Artery Disease-87%81%

Note: Dashes (-) indicate that specific aggregated values for AUC, sensitivity, or specificity were not available in the cited sources in a directly comparable format.

Non-Alcoholic Fatty Liver Disease (NAFLD)

Established Lipid Biomarkers:

  • Triglycerides: Elevated triglyceride levels are a key component of the metabolic syndrome and are strongly associated with NAFLD. They are often included in non-invasive scores for predicting the presence of liver fat.

  • Phospholipids and Fatty Acids: Studies have shown alterations in the plasma lipidome of NAFLD patients, with changes in specific fatty acids and phospholipid species. For instance, myristic acid (the precursor of 14-HTA) has been investigated as a potential biomarker for discriminating NASH from healthy controls. Non-invasive scores like the Fatty Liver Index (FLI) and NAFLD Liver Fat Score incorporate triglyceride levels and other parameters to predict steatosis.

This compound:

No studies to date have specifically investigated the association between 14-HTA levels and NAFLD. Given that NAFLD is characterized by profound changes in lipid metabolism, exploring the role of the omega-oxidation pathway and its metabolites like 14-HTA could be a promising research avenue.

Quantitative Performance of Established Biomarkers for NAFLD

Biomarker/ScoreComponentsApplicationAUCSensitivitySpecificityReference(s)
Fatty Liver Index (FLI)BMI, Waist Circumference, Triglycerides, GGTPrediction of Hepatic Steatosis---
NAFLD Liver Fat ScoreMetabolic Syndrome, T2DM, Fasting Insulin, AST, AST/ALT RatioPrediction of Increased Liver Fat0.8686%71%
Myristic Acid (FA 14:0)-Discrimination of NASH vs. Healthy Controls0.87--
Pro-C3-Detection of Significant Fibrosis0.81--

Note: Dashes (-) indicate that specific aggregated values for sensitivity or specificity were not available in the cited sources in a directly comparable format.

Cancer

Established Lipid Biomarkers:

  • Lysophosphatidylcholines (LPCs): Altered levels of specific LPCs have been identified as potential biomarkers for various cancers, including colorectal and cervical cancer. For example, a model based on LPC profiles achieved high sensitivity and specificity for detecting colorectal cancer. Similarly, a combination of phosphatidylcholine (PC) and LPC levels showed high diagnostic accuracy for squamous cervical cancer.

  • Phospholipids: Panels of phospholipids have been shown to distinguish cancer patients from healthy individuals with high accuracy. A model including 11 phospholipids demonstrated a high AUC for detecting pancreatic cancer.

This compound:

Currently, there is no evidence linking 14-HTA to cancer diagnosis or prognosis. However, given the recognized role of altered lipid metabolism in tumorigenesis, investigating the products of alternative fatty acid metabolism pathways like omega-oxidation could uncover novel cancer biomarkers.

Quantitative Performance of Established Biomarkers for Cancer

Biomarker ClassSpecific Marker(s)/ModelCancer TypeAUCSensitivitySpecificityReference(s)
LysophosphatidylcholinesModel based on total saturated LPC and proportional amounts of 18:2-LPC and 18:1-LPCColorectal Cancer-82%93%
Phosphatidylcholine & LysophosphatidylcholinePC and LPC levelsSquamous Cervical Cancer0.97293.2%91.3%
PhospholipidsModel with 11 phospholipidsPancreatic Cancer0.920790.74%86.22%
LPC(16:0) & PE(18:0p_20:4)Combination of two lipid speciesLaryngeal Cancer1.000100%100%

Note: Dashes (-) indicate that a specific value for that metric was not provided in the cited source.

Experimental Protocols

Accurate and reproducible quantification of lipid biomarkers is crucial for their clinical application. The following are detailed methodologies for the analysis of 14-HTA (adapted from general fatty acid protocols), ceramides, and phospholipids in biological samples, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

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Experimental_Workflow General Experimental Workflow for Lipid Biomarker Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (e.g., Plasma, Serum) InternalStandard 2. Addition of Internal Standard SampleCollection->InternalStandard LipidExtraction 3. Lipid Extraction (e.g., Liquid-Liquid Extraction) InternalStandard->LipidExtraction Evaporation 4. Solvent Evaporation LipidExtraction->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution LCSeparation 6. Liquid Chromatography (LC) Separation Reconstitution->LCSeparation MSDetection 7. Mass Spectrometry (MS/MS) Detection LCSeparation->MSDetection DataAcquisition 8. Data Acquisition MSDetection->DataAcquisition Quantification 9. Quantification & Statistical Analysis DataAcquisition->Quantification

Caption: A generalized workflow for lipid biomarker analysis.

Quantification of this compound in Plasma (LC-MS/MS)

This protocol is adapted from general methods for free fatty acid analysis in plasma.

1. Materials and Reagents:

  • This compound analytical standard

  • Deuterated internal standard (e.g., 14-HTA-d4, if commercially available, or a related deuterated hydroxy fatty acid)

  • HPLC-grade acetonitrile, methanol, water, and formic acid

  • Human plasma (collected in EDTA tubes)

  • Centrifuge tubes and autosampler vials

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a centrifuge tube, add 295 µL of acetonitrile containing 1% formic acid.

  • Add 5 µL of the internal standard solution.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the analyte.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for 14-HTA and its internal standard would need to be determined by direct infusion of the standards.

4. Data Analysis:

  • Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the 14-HTA standard.

Quantification of Ceramides in Serum (LC-MS/MS)

This protocol is based on established methods for ceramide analysis.

1. Materials and Reagents:

  • Ceramide analytical standards (for various species, e.g., Cer(d18:1/16:0), Cer(d18:1/18:0), etc.)

  • Ceramide internal standards (e.g., deuterated or odd-chain ceramides)

  • HPLC-grade methanol, acetonitrile, isopropanol, and formic acid

  • Human serum

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

2. Sample Preparation (Online SPE or Protein Precipitation):

  • High-Throughput Method (Online SPE): An automated system can be used for online solid-phase extraction coupled directly to the LC-MS/MS system.

  • Manual Method (Protein Precipitation):

    • To a small volume of serum (e.g., 10-50 µL), add a solution of the internal standards.

    • Add a larger volume of a cold organic solvent mixture (e.g., methanol/acetonitrile) to precipitate proteins.

    • Vortex and centrifuge at high speed.

    • Transfer the supernatant for analysis.

3. LC-MS/MS Conditions:

  • LC:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient system typically involving water, acetonitrile, and isopropanol with additives like formic acid and ammonium formate.

  • MS/MS:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: MRM.

    • MRM Transitions: Specific transitions for each ceramide species and internal standard are used for quantification.

4. Data Analysis:

  • Similar to the 14-HTA protocol, quantification is based on the peak area ratios of each ceramide species to its corresponding internal standard, referenced against calibration curves.

Quantification of Phospholipids in Plasma (LC-MS)

This protocol is a generalized procedure for phospholipid analysis.

1. Materials and Reagents:

  • Phospholipid standards (e.g., specific PC and LPC species)

  • Phospholipid internal standards (e.g., non-endogenous or deuterated species)

  • HPLC-grade methanol, chloroform, and water (for Folch extraction) or isopropanol and acetonitrile.

  • Human plasma

2. Sample Preparation (Lipid Extraction):

  • To a plasma sample, add the internal standard mixture.

  • Perform a lipid extraction using a method like the Folch extraction (chloroform/methanol/water) or a simpler protein precipitation with an organic solvent.

  • After phase separation (for Folch) or centrifugation (for precipitation), collect the organic layer containing the lipids.

  • Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., 2-propanol/acetonitrile/water).

3. LC-MS Conditions:

  • LC:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of solvents such as acetonitrile and water, often with additives like ammonium formate.

  • MS:

    • Ionization Mode: Both positive and negative ESI modes are often used to cover a wider range of phospholipid classes.

    • Detection: Full scan or targeted SIM/MRM can be used depending on the goal (profiling vs. quantification).

4. Data Analysis:

  • For quantitative analysis, peak areas of the target phospholipids are normalized to the peak areas of the internal standards and compared to calibration curves.

Conclusion and Future Perspectives

The landscape of lipid biomarkers is evolving, with established markers like ceramides demonstrating significant clinical potential, particularly in cardiovascular disease. While this compound is an intriguing molecule due to its connection to the alternative omega-oxidation pathway of fatty acid metabolism, its role as a biomarker for major diseases such as cardiovascular disease, NAFLD, and cancer remains largely unexplored.

The lack of direct comparative studies and quantitative performance data for 14-HTA is a significant gap in the current literature. Future research should focus on:

  • Validation Studies: Conducting robust case-control and prospective cohort studies to evaluate the association of 14-HTA with specific diseases.

  • Performance Comparison: Directly comparing the diagnostic and prognostic accuracy of 14-HTA with established lipid biomarkers.

  • Mechanistic Insights: Elucidating the precise signaling pathways and biological functions of 14-HTA to understand its potential role in disease pathogenesis.

The development of sensitive and specific LC-MS/MS assays for 14-HTA, as outlined in this guide, will be a critical step in enabling this research. By systematically investigating this and other novel lipid metabolites, the scientific community can continue to refine disease risk stratification and identify new therapeutic targets.

A Comparative Guide: GC-MS vs. LC-MS/MS for 14-Hydroxytetradecanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 14-hydroxytetradecanoic acid, complete with experimental protocols and performance data.

The accurate quantification of this compound, a hydroxylated fatty acid, is crucial in various research fields, including microbiology and biomarker discovery. The two most powerful and widely used analytical platforms for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both techniques offer high sensitivity and selectivity, they possess fundamental differences in their principles, sample preparation requirements, and overall performance. This guide provides an objective comparison to aid researchers in selecting the most suitable methodology for their specific analytical needs.

Technology Overview

Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been a robust method for the analysis of fatty acids.[1] It excels at separating volatile and thermally stable compounds with high resolution.[2] However, a key requirement for analyzing non-volatile compounds like this compound is a chemical derivatization step to increase their volatility.[1] This is commonly achieved by converting the carboxylic acid and hydroxyl groups into more volatile esters and ethers, respectively.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, offering high sensitivity and selectivity, often without the need for derivatization.[1] This simplifies the sample preparation workflow.[1] LC-MS/MS is particularly advantageous for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[2]

Quantitative Performance Comparison

A critical aspect of method validation is the comparison of quantitative performance. The following table summarizes typical validation parameters for the analysis of hydroxylated fatty acids, providing an expected performance for this compound by both GC-MS and LC-MS/MS.

Validation ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 5 µg/L
Limit of Quantification (LOQ) 5 - 25 ng/mL0.5 - 10 µg/L
**Linearity (R²) **≥ 0.99[3]> 0.998[4]
Intra-day Precision (%RSD) < 15%[5]< 15%[6]
Inter-day Precision (%RSD) < 15%[5]< 15%[6]
Accuracy (% Recovery) 85 - 115%[5]85 - 115%

Experimental Workflows

The analytical workflows for both GC-MS and LC-MS/MS involve several key steps, from sample preparation to data analysis. The primary divergence in the workflows lies in the necessity of a derivatization step for GC-MS.

Analytical_Workflows Fig. 1: Comparative Analytical Workflows cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS/MS Workflow GC_Sample Sample Collection GC_Extraction Lipid Extraction GC_Sample->GC_Extraction GC_Derivatization Derivatization GC_Extraction->GC_Derivatization GC_Analysis GC-MS Analysis GC_Derivatization->GC_Analysis GC_Data Data Processing GC_Analysis->GC_Data LC_Sample Sample Collection LC_Extraction Lipid Extraction LC_Sample->LC_Extraction LC_Analysis LC-MS/MS Analysis LC_Extraction->LC_Analysis LC_Data Data Processing LC_Analysis->LC_Data

Caption: Comparative Analytical Workflows for GC-MS and LC-MS/MS.

Detailed Experimental Protocols

Sample Preparation: Lipid Extraction (Common to both methods)

Effective sample preparation is critical for accurate and reliable results.[7] A common procedure for extracting lipids, including this compound, from biological matrices is liquid-liquid extraction.

  • Sample Aliquoting : Transfer a known volume or weight of the sample (e.g., plasma, cell culture supernatant) into a clean glass tube.

  • Internal Standard Spiking : Add an appropriate internal standard (e.g., a deuterated analog of this compound) to each sample, standard, and quality control.

  • Acidification : Acidify the sample to a pH of approximately 3-4 with a suitable acid (e.g., hydrochloric acid) to protonate the carboxylic acid group.

  • Solvent Extraction : Add a water-immiscible organic solvent (e.g., a mixture of hexane and isopropanol).[8]

  • Vortexing and Centrifugation : Vortex the mixture vigorously to ensure thorough extraction and then centrifuge to separate the organic and aqueous layers.[8]

  • Collection of Organic Layer : Carefully transfer the upper organic layer containing the lipids to a new tube.

  • Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization (for GC-MS) or reconstitution for LC-MS/MS analysis.[2]

GC-MS Protocol

1. Derivatization:

The derivatization of fatty acids is necessary to increase their volatility for GC analysis. A two-step process is often employed to derivatize both the carboxylic acid and hydroxyl groups.

  • Esterification : To the dried lipid extract, add a methylating agent (e.g., methanolic HCl or BF3-methanol) and heat to convert the carboxylic acid to a fatty acid methyl ester (FAME).

  • Silylation : After cooling, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to convert the hydroxyl group to a trimethylsilyl (TMS) ether.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), ramp to a final temperature (e.g., 280°C) at a controlled rate to ensure separation of analytes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.

LC-MS/MS Protocol

1. Reconstitution:

  • Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., a mixture of methanol and water).

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient program starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analyte.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor the transition from the precursor ion (M-H)- of this compound to a specific product ion.

This compound in Biological Context

This compound is a component of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. Its analysis can be relevant in studies of bacterial pathogenesis and the host inflammatory response.

LPS_Pathway Fig. 2: Simplified Schematic of LPS Structure LPS Lipopolysaccharide (LPS) O_Antigen O-Antigen LPS->O_Antigen Core Core Oligosaccharide LPS->Core Lipid_A Lipid A LPS->Lipid_A Fatty_Acids Fatty Acids (including this compound) Lipid_A->Fatty_Acids

Caption: Simplified Schematic of Lipopolysaccharide (LPS) Structure.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of this compound. The choice between them depends on several factors:

  • GC-MS is a well-established and cost-effective technique that provides excellent chromatographic resolution. However, the mandatory derivatization step adds complexity and potential for variability in the sample preparation process.[2]

  • LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation due to the elimination of the derivatization step.[1] This can lead to higher sample throughput.

For researchers requiring high throughput and simplified sample handling, LC-MS/MS is often the preferred method. However, GC-MS remains a reliable and robust alternative, particularly when detailed structural information from electron ionization is beneficial. Method validation is crucial regardless of the chosen platform to ensure the accuracy and reliability of the analytical results.[9]

References

A Comparative Guide to Derivatization of 14-Hydroxytetradecanoic Acid: Esterification vs. Silylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of long-chain hydroxy fatty acids such as 14-hydroxytetradecanoic acid, derivatization is a critical step to enhance volatility and improve chromatographic resolution, particularly for gas chromatography-mass spectrometry (GC-MS). The two most common derivatization techniques are esterification and silylation. This guide provides an objective comparison of these methods, supported by established experimental protocols, to aid in the selection of the most suitable approach for your analytical needs.

At a Glance: Esterification vs. Silylation

ParameterEsterification (followed by Silylation)Silylation (One-Step)
Target Functional Groups Carboxyl group (esterification), then Hydroxyl group (silylation)Carboxyl and Hydroxyl groups simultaneously
Primary Reagents Boron trifluoride (BF3) in MethanolN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
Reaction Steps TwoOne
Derivative Stability Fatty Acid Methyl Esters (FAMEs) are generally stable.Trimethylsilyl (TMS) derivatives are moisture-sensitive and have limited long-term stability.[1]
Reaction Conditions Esterification: ~60-100°C for 10-60 min; Silylation: ~60-80°C for 30-60 min~60-80°C for 30-60 minutes
Potential for By-products Can be a cleaner reaction for the carboxyl group, but requires a second step for the hydroxyl group.Can sometimes produce multiple derivatives or artifacts, especially in complex samples.[1]
Throughput Lower, due to the two-step process.Higher, as it is a single-step reaction.
Typical Yield Generally high and quantitative for both steps.High, but can be affected by the presence of moisture.

Experimental Protocols

Esterification of this compound followed by Silylation

This two-step method first converts the carboxylic acid to a methyl ester, followed by the silylation of the hydroxyl group.

Step 1: Esterification (Formation of Fatty Acid Methyl Ester - FAME)

  • Sample Preparation: Place up to 10 mg of the dried this compound sample into a reaction vial.

  • Reagent Addition: Add 2 mL of 12-14% boron trifluoride in methanol (BF3-Methanol).[2][3]

  • Reaction: Cap the vial tightly and heat at 60°C for approximately 30-60 minutes.[1]

  • Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of hexane. Vortex the mixture vigorously for 1 minute to extract the fatty acid methyl ester into the hexane layer.

  • Isolation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial. Repeat the hexane extraction twice more, combining the hexane fractions.

  • Drying: Dry the combined hexane extract over anhydrous sodium sulfate. The resulting solution contains 14-hydroxy-tetradecanoate methyl ester.

Step 2: Silylation of the Hydroxyl Group

  • Solvent Evaporation: Evaporate the hexane from the FAME sample under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample.[4]

  • Reaction: Cap the vial and heat at 70°C for 30 minutes.[5]

  • Analysis: After cooling, the sample containing the trimethylsilyl ether of the methyl ester is ready for GC-MS analysis.

One-Step Silylation of this compound

This method derivatizes both the carboxylic acid and the hydroxyl group simultaneously.

  • Sample Preparation: Place up to 10 mg of the dried this compound sample into a reaction vial. Ensure the sample is completely dry, as silylating reagents are highly sensitive to moisture.[1]

  • Reagent Addition: Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4][6]

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes. The reaction is typically complete once the sample has fully dissolved.[6]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS. If necessary, the sample can be diluted with a dry, aprotic solvent like hexane.

Visualization of Experimental Workflows

Esterification_Workflow cluster_esterification Step 1: Esterification cluster_silylation Step 2: Silylation A This compound B Add BF3-Methanol A->B C Heat (60°C, 30-60 min) B->C D Extract with Hexane/Water C->D E 14-Hydroxy-tetradecanoate Methyl Ester D->E F Add BSTFA + 1% TMCS E->F G Heat (70°C, 30 min) F->G H Final Derivative for GC-MS G->H

Esterification followed by silylation workflow.

Silylation_Workflow A This compound B Add BSTFA + 1% TMCS A->B C Heat (60-80°C, 30-60 min) B->C D Final Derivative for GC-MS C->D

One-step silylation workflow.

Concluding Remarks

The choice between esterification followed by silylation and a one-step silylation protocol for the derivatization of this compound depends on the specific requirements of the analysis.

Esterification followed by silylation is a robust and widely used method that yields stable fatty acid methyl esters.[1] This approach is often preferred when sample stability is a primary concern or when the analysis is not immediate. However, it is a more time-consuming, two-step process.

One-step silylation offers the advantage of simplicity and higher throughput by derivatizing both the carboxyl and hydroxyl groups simultaneously. This method is highly effective for a wide range of fatty acids.[4] Its main drawback is the moisture sensitivity of the reagents and the limited stability of the resulting trimethylsilyl derivatives, which should ideally be analyzed within a week.[1]

For high-throughput screening and when immediate analysis is possible, one-step silylation is a highly efficient method. For applications requiring higher derivative stability and when throughput is less of a concern, the two-step esterification and silylation procedure is a reliable alternative. Ultimately, the optimal method will depend on the specific experimental context, available instrumentation, and the overall analytical goals.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Long-Chain Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of long-chain hydroxy fatty acids (LCHFAs) is critical for advancing research in areas such as metabolic disorders, inflammation, and drug development. The selection of a robust and reliable analytical method is a pivotal step in generating high-quality data. This guide provides an objective comparison of the two most prevalent analytical techniques for LCHFA analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Supported by experimental data from various studies, this document aims to assist researchers in selecting the most appropriate methodology for their specific needs.

Executive Summary

LC-MS is frequently the preferred method for the analysis of LCHFAs. This preference is primarily due to the non-volatile and thermally labile nature of these molecules, which are more amenable to LC separation without the need for chemical derivatization.[1] In contrast, GC-MS analysis of LCHFAs necessitates a derivatization step to increase the analyte's volatility, adding complexity to the sample preparation workflow.[1][2] While GC-MS can provide high chromatographic resolution for volatile compounds, the additional sample handling and potential for incomplete derivatization make it a less direct approach than LC-MS for LCHFAs.[1] Cross-validation of results between these two platforms, when feasible, can lend a high degree of confidence to the quantitative data.

Quantitative Performance Comparison

The following tables summarize the quantitative performance of LC-MS and GC-MS for the analysis of LCHFAs and related long-chain fatty acids, compiled from various validation studies. It is important to note that performance characteristics can vary based on the specific analyte, sample matrix, and instrumentation used.

Table 1: Performance Characteristics of LC-MS/MS Methods for Long-Chain Hydroxy Fatty Acids

Analyte(s)Linearity RangeLOD / LOQAccuracy (% Recovery)Precision (% RSD)Sample MatrixReference
19 Saturated HFAs5 - 800 ng/mLLOD: 0.1 - 0.9 ng/mL; LOQ: 0.4 - 2.6 ng/mL80.8 - 109.4Not SpecifiedCow and Goat Milk[3]
9,10-Dihydroxystearic acid0.01 - 10 mg/LLOQ: 0.45 µg/mL> 95% (for similar compounds)< 15%Not Specified[4]
C14-C36 Fatty Acids100-fold dynamic rangeMedian LOD: 5 ng/mLAverage deviation from theoretical: 2.3%Average RSD: 3.2%Cultured Mammalian Cells[5]
Omega 3 & 6 Fatty AcidsNot SpecifiedLow nM rangeNot SpecifiedNot SpecifiedHuman Plasma[6]
16 FAHFAs3 orders of magnitudeLOD: 0.01 - 0.14 pgNot SpecifiedNot SpecifiedBiological Tissues[7]

Table 2: Performance Characteristics of GC-MS Methods for Long-Chain (Hydroxy) Fatty Acids

Analyte(s)Linearity RangeLOD / LOQAccuracy (% Recovery)Precision (% RSD)Sample MatrixReference
9- and 10-hydroxystearic acidTypically wideLOQ: 1.8 ng (9-HSA), 4.4 ng (10-HSA)Good, but derivatization dependentHigh reproducibility achievableNot Specified[4]
44 Fatty AcidsNot SpecifiedLOD: 0.1 - 20.2 µg/mL; LOQ: 5.0 - 50.0 µg/mL26 - 93%Not SpecifiedHuman Plasma[8]
3-hydroxy Fatty AcidsNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedSerum, Plasma, Cell Culture Media[9]
Long-chain fatty acids (C8-C16)25 - 1000 µg/LMethod Detection Limit approach appliedNot SpecifiedNot SpecifiedWater[7]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results. Below are representative protocols for both LC-MS and GC-MS analysis of LCHFAs.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is a generalized procedure and may require optimization for specific LCHFAs and sample matrices.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract and concentrate LCHFAs from a biological matrix.

  • Materials: Waters Oasis HLB cartridge (or equivalent), methanol, acetonitrile, water, 0.1% formic acid.

  • Procedure:

    • Sample Homogenization: Homogenize the tissue sample (e.g., 1 mg tissue per 20 µL of 50% ethanol with 0.1% butylated hydroxytoluene).[2]

    • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[2]

    • Sample Loading: Load the homogenized sample onto the conditioned cartridge.[2]

    • Washing: Wash the cartridge with 1 mL of 5% methanol to remove polar interferences.[2]

    • Elution: Elute the LCHFAs with 1 mL of methanol/acetonitrile (10/90, v/v).[2]

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/isopropanol.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B.

    • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. For each LCHFA, specific precursor-to-product ion transitions are monitored. Saturated and monounsaturated LCHFAs may be analyzed in single ion monitoring (SIM) mode for better sensitivity if fragmentation is poor.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol includes a mandatory derivatization step to increase the volatility of the LCHFAs.

1. Sample Preparation: Extraction and Derivatization

  • Objective: To extract LCHFAs and convert them into volatile derivatives for GC-MS analysis.

  • Materials: Chloroform, methanol, internal standards (deuterated LCHFAs), derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), pyridine, hexane.

  • Procedure:

    • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol.

    • Saponification (Optional): To analyze total fatty acids, saponify the lipid extract using methanolic potassium hydroxide to release esterified LCHFAs.

    • Derivatization (Silylation):

      • Dry the extracted LCHFAs under a stream of nitrogen.

      • Add a mixture of BSTFA and pyridine (e.g., 50 µL of each) and heat at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) ethers of the hydroxyl groups and TMS esters of the carboxyl groups.[10]

      • Evaporate the derivatization reagents and reconstitute the sample in hexane for GC-MS injection.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for fatty acid analysis (e.g., DB-23, (50%-cyanopropyl)-methylpolysiloxane phase).[10]

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the derivatized LCHFAs, for example, starting at a lower temperature and ramping up to a higher temperature.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).

    • Analysis Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized LCHFAs to enhance sensitivity and selectivity.

Visualization of Analytical Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflows for LC-MS and GC-MS analysis of LCHFAs, as well as a logical diagram for method cross-validation.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE Elution Elution SPE->Elution DryReconstitute Dry-down & Reconstitution Elution->DryReconstitute LC_Separation LC Separation DryReconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General workflow for LC-MS analysis of long-chain hydroxy fatty acids.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Reconstitution Reconstitution in Solvent Derivatization->Reconstitution GC_Separation GC Separation Reconstitution->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General workflow for GC-MS analysis of long-chain hydroxy fatty acids.

CrossValidation_Logic cluster_lcms LC-MS Method cluster_gcms GC-MS Method Start Start: Need for Quantifying LCHFAs Sample_Pool Prepare Homogeneous Sample Pool Start->Sample_Pool Split_Sample Split Sample Aliquots Sample_Pool->Split_Sample LCMS_Prep Sample Prep (LC-MS) Split_Sample->LCMS_Prep GCMS_Prep Sample Prep & Derivatization (GC-MS) Split_Sample->GCMS_Prep LCMS_Analysis LC-MS/MS Analysis LCMS_Prep->LCMS_Analysis LCMS_Results Quantitative Results (LC-MS) LCMS_Analysis->LCMS_Results Comparison Compare Quantitative Results LCMS_Results->Comparison GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis GCMS_Results Quantitative Results (GC-MS) GCMS_Analysis->GCMS_Results GCMS_Results->Comparison Conclusion Assess Method Comparability & Bias Comparison->Conclusion

Caption: Logical workflow for the cross-validation of LC-MS and GC-MS methods.

References

A Comparative Guide to the Biological Activities of 14-Hydroxytetradecanoic Acid and 12-Hydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of 14-hydroxytetradecanoic acid and 12-hydroxystearic acid, focusing on experimental data and underlying mechanisms. While research into 12-hydroxystearic acid has unveiled specific cellular interactions, data on the biological functions of this compound remains limited. This document summarizes the current state of knowledge to aid in research and development.

At a Glance: Key Structural Differences

FeatureThis compound12-Hydroxystearic Acid
Chemical Formula C₁₄H₂₈O₃C₁₈H₃₆O₃
Molar Mass 244.37 g/mol 300.48 g/mol
Chain Length 14 carbons (Myristic acid backbone)18 carbons (Stearic acid backbone)
Hydroxyl Group Position Carbon 14 (ω-hydroxy fatty acid)Carbon 12

Comparative Analysis of Biological Activities

Peroxisome Proliferator-Activated Receptor alpha (PPARα) Agonism

12-Hydroxystearic Acid (12-HSA) is a known agonist of PPARα, a nuclear receptor that plays a critical role in lipid metabolism and skin homeostasis.[1] Experimental data shows that 12-HSA can induce PPARα activity. In one study, 12-HSA demonstrated a 4.9-fold induction of PPARα activity.[2][3][4] However, its potency as a PPARα agonist is lower than other regioisomers like 10-hydroxystearic acid (10-HSA) and 9-hydroxystearic acid (9-HSA), which showed 15.7-fold and 10.1-fold induction, respectively.[2][3][4]

This compound (14-HTDA) , being an omega-hydroxy fatty acid, may have the potential to interact with PPARs.[5][6][7] Longer-chain dihydroxy fatty acids have been shown to activate PPARα.[8] However, there is currently no direct experimental evidence to confirm or quantify the PPARα agonist activity of this compound.

Effects on Skin Homeostasis

12-Hydroxystearic Acid (12-HSA) has been studied for its effects on collagen production in human dermal fibroblasts. While some studies indicate that 12-HSA alone does not have a statistically significant effect on increasing overall collagen type I levels, it has been shown to modify the intracellular fibroblast collagen proteome.[2][3] Specifically, both 10-HSA and 12-HSA were found to cause significant increases in collagen alpha-1 (VI) and alpha-3 (VI) proteins.[2]

This compound (14-HTDA): There is no available data on the effects of this compound on collagen synthesis.

12-Hydroxystearic Acid (12-HSA) has been identified as a potent stimulator of antimicrobial peptide (AMP) secretion from primary epidermal keratinocytes.[9][10] Treatment of skin cells with 12-HSA leads to an increased expression of several AMP genes.[11][12][13] Specifically, it has been shown to increase the secretion of psoriasin and LL-37.[11][13] The mechanism behind this induction involves the downregulation of caspase-8, which in turn activates the inflammasome.[9] This activity suggests that 12-HSA can enhance the skin's natural immune barrier.[11][13]

This compound (14-HTDA) has been suggested to possess antimicrobial properties.[14] However, there are no specific studies detailing its effect on antimicrobial peptide secretion in skin cells.

Other Potential Biological Activities

12-Hydroxystearic Acid (12-HSA) is widely used in the cosmetics industry as a thickener, emollient, and surfactant in various skincare and personal care products.[1][15]

This compound (14-HTDA) is suggested to play a role in lipid metabolism and influence the fluidity and function of cell membranes due to its structure as a fatty acid derivative.[14] Some sources also indicate it has potential antioxidant activity.[16]

Quantitative Data Summary

Biological Activity12-Hydroxystearic Acid (12-HSA)This compound (14-HTDA)
PPARα Activation 4.9-fold induction in a luciferase reporter assay.[2][3][4]Data not available
Collagen Synthesis No statistically significant increase in overall Collagen Type I.[2][3] Modifies intracellular collagen proteome, increasing Collagen alpha-1 (VI) and alpha-3 (VI).[2]Data not available
Antimicrobial Peptides Upregulates multiple AMP genes in keratinocytes.[11][12][13] Increases secretion of psoriasin and LL-37 from skin cells.[11][13]Suggested antimicrobial properties, but no specific data on AMP induction.[14]

Experimental Protocols

In Vitro PPARα Activation Assay

Objective: To quantify the ability of a test compound to activate the PPARα receptor.

Methodology:

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are then transiently co-transfected with a PPARα expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).

  • Compound Treatment: After transfection, cells are seeded in 96-well plates. The cells are then treated with various concentrations of the test compound (e.g., 12-HSA) or a known PPARα agonist (e.g., GW7647) as a positive control. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for 24 hours to allow for gene expression.

  • Luciferase Assay: Following incubation, the cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. The fold induction of PPARα activity is calculated by comparing the normalized luciferase activity in compound-treated cells to that in vehicle-treated cells.

Collagen Synthesis Assay in Human Dermal Fibroblasts

Objective: To measure the effect of a test compound on collagen production by fibroblasts.

Methodology:

  • Cell Culture: Primary human dermal fibroblasts are cultured in fibroblast growth medium.

  • Compound Treatment: Cells are seeded in culture plates and, once adherent, are treated with the test compound (e.g., 12-HSA) at various concentrations for a specified period (e.g., 48 hours).

  • Sample Collection:

    • For Proteomic Analysis: After treatment, cells are lysed, and the total protein is extracted.

    • For Immunohistochemistry: Cells are fixed and permeabilized.

  • Analysis:

    • Mass Spectrometry-based Proteomics: The extracted proteins are digested, and the resulting peptides are analyzed by mass spectrometry to identify and quantify different collagen types.

    • Immunohistochemistry: Fixed cells are incubated with a primary antibody specific for a collagen type (e.g., Collagen Type I), followed by a fluorescently labeled secondary antibody. The fluorescence intensity, which correlates with the amount of collagen, is then quantified using fluorescence microscopy.

Antimicrobial Peptide (AMP) Secretion Assay

Objective: To determine if a test compound induces the secretion of antimicrobial peptides from skin cells.

Methodology:

  • Cell Culture: Human keratinocytes are cultured in an appropriate medium.

  • Compound Treatment: Cells are treated with the test compound (e.g., 12-HSA) for a designated time.

  • Sample Collection: The cell culture supernatant (spent media) is collected.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of specific AMPs (e.g., psoriasin, LL-37) in the supernatant is quantified using commercially available ELISA kits. The assay involves capturing the AMP of interest with a specific antibody, followed by detection with a secondary antibody conjugated to an enzyme that produces a measurable colorimetric or chemiluminescent signal.

  • RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): To measure AMP gene expression, total RNA is extracted from the treated cells, reverse-transcribed into cDNA, and then used as a template for qPCR with primers specific for the AMP genes of interest. The relative gene expression is calculated after normalization to a housekeeping gene.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 12-HSA 12-HSA Caspase-8 Caspase-8 12-HSA->Caspase-8 Downregulation Inflammasome Inflammasome Caspase-8->Inflammasome Activation AMP_mRNA AMP mRNA Inflammasome->AMP_mRNA Increased Transcription AMP_Protein Antimicrobial Peptides AMP_mRNA->AMP_Protein Translation Secretion Secretion AMP_Protein->Secretion

Caption: Signaling pathway of 12-HSA-induced antimicrobial peptide secretion.

G Start Start Cell_Culture Prepare Cell Culture (e.g., Fibroblasts, Keratinocytes) Start->Cell_Culture Compound_Treatment Treat Cells with Test Compound Cell_Culture->Compound_Treatment Incubation Incubate for Defined Period Compound_Treatment->Incubation Sample_Collection Collect Samples (Cells, Supernatant) Incubation->Sample_Collection Assay Select Assay Sample_Collection->Assay PPAR_Assay PPAR Activation Assay (Luciferase) Assay->PPAR_Assay Collagen_Assay Collagen Synthesis Assay (Proteomics/IHC) Assay->Collagen_Assay AMP_Assay AMP Secretion Assay (ELISA/qPCR) Assay->AMP_Assay Data_Analysis Analyze and Quantify Results PPAR_Assay->Data_Analysis Collagen_Assay->Data_Analysis AMP_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for assessing biological activity.

Conclusion

The available scientific literature provides a clear, albeit incomplete, picture of the biological activities of 12-hydroxystearic acid, highlighting its role as a PPARα agonist and an inducer of the skin's innate immune response through antimicrobial peptide secretion. In contrast, the biological functions of this compound are largely unexplored. While its classification as an omega-hydroxy fatty acid and preliminary suggestions of antimicrobial properties are noted, there is a significant need for experimental data to elucidate its specific mechanisms of action and potential therapeutic or cosmetic applications. Future research should focus on conducting cell-based assays to investigate the effects of this compound on key cellular targets, such as PPARs and inflammatory pathways, to provide a more comprehensive comparison with 12-hydroxystearic acid.

References

"comparative analysis of different extraction methods for omega-hydroxy fatty acids"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective extraction of omega-hydroxy fatty acids (ω-HFAs) is a critical step. The chosen method significantly impacts the yield, purity, and integrity of the final product. This guide provides an objective comparison of various extraction techniques, from established solvent-based approaches to modern, sustainable alternatives. It includes detailed experimental protocols for key methods and presents quantitative data in structured tables for straightforward comparison.

Comparison of Extraction Methodologies

The selection of an appropriate extraction method for ω-HFAs is a crucial decision that hinges on the specific research or production objectives. Conventional methods such as Soxhlet and Bligh & Dyer are known for their high efficiency but are often criticized for their reliance on large volumes of hazardous solvents and lengthy extraction times.[1][2] In contrast, modern "green" technologies, including Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Enzyme-Assisted Extraction (EAE), offer more environmentally friendly and often faster alternatives.[1][3]

Quantitative Analysis of Extraction Methods

The following table summarizes the performance of different extraction methods based on key experimental parameters. The data, compiled from various studies, may vary depending on the specific source material and experimental conditions.

Extraction MethodTypical SolventsTemperatureTimePressureYieldPurity/SelectivityAdvantagesDisadvantages
Soxhlet Extraction Hexane, Petroleum Ether, Dichloromethane, Ethyl AcetateBoiling point of solventSeveral hoursAtmosphericHighLow to ModerateHigh extraction efficiency, well-established.[1]Time-consuming, large solvent volume, potential thermal degradation of analytes.[1][4]
Bligh & Dyer/Folch Chloroform, Methanol, WaterRoom Temperature15-30 minAtmosphericHighHighHigh efficiency, well-established for a wide range of lipids.[1]Use of toxic chlorinated solvents.[1]
Supercritical Fluid Extraction (SFE) Supercritical CO₂, Ethanol (co-solvent)35-75°C[5]45 min - 3 hours[5][6]200-400 bar[5]Variable, can be highHigh"Green" solvent, tunable selectivity, solvent-free extract.[1]High initial equipment cost.[1]
Ultrasound-Assisted Extraction (UAE) Ethanol, Hexane30-60°C20-80 min[7]AtmosphericHighGoodReduced extraction time and solvent consumption, low operating temperature.[7]Potential for localized heating, equipment can be costly.
Microwave-Assisted Extraction (MAE) Ethanol, Acetone80-130°C2-55 min[8][9]Atmospheric or elevatedHighGoodSignificant reduction in extraction time and solvent use.[1][8]Potential for thermal degradation if not controlled, requires microwave-transparent vessels.
Enzyme-Assisted Extraction (EAE) Water (aqueous buffer)30-55°C2-24 hours[10]AtmosphericModerate to HighHighMild conditions, high specificity, environmentally friendly.[5]Enzymes can be expensive, longer reaction times may be needed.[1]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below.

Soxhlet Extraction

Soxhlet extraction is a semi-continuous method that utilizes a specialized apparatus to repeatedly wash a solid sample with a heated organic solvent.[1]

Protocol:

  • Dry the sample material (e.g., ground plant material) and place it into a porous thimble.

  • Place the thimble inside the extraction chamber of the Soxhlet apparatus.

  • Fill a round-bottom flask with the chosen solvent (e.g., hexane).

  • Assemble the apparatus with the flask, extraction chamber, and a condenser.

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back onto the sample.

  • The extraction chamber will fill with the solvent until it reaches a certain level, at which point it will siphon back into the round-bottom flask.

  • This cycle is repeated for several hours to ensure complete extraction.

  • After extraction, the solvent is evaporated (e.g., using a rotary evaporator) to yield the crude lipid extract.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent due to its non-toxic, non-flammable, and readily available nature. By manipulating pressure and temperature, the solvating power of the supercritical fluid can be precisely controlled.[1]

Protocol:

  • Grind the dried sample material to a uniform particle size.

  • Pack the ground material into the extraction vessel.

  • Pressurize and heat the CO₂ to bring it to a supercritical state (e.g., 300 bar and 75°C).[5]

  • Pass the supercritical CO₂ through the extraction vessel. A co-solvent like ethanol may be added to enhance the extraction of more polar compounds.[1]

  • The supercritical fluid containing the extracted lipids is then passed through a separator where the pressure is reduced.

  • The reduction in pressure causes the CO₂ to return to a gaseous state, precipitating the extracted lipids.

  • The CO₂ can be recycled for further extractions.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample material generates microjets that disrupt cell walls and enhance mass transfer, leading to more efficient extraction.

Protocol:

  • Mix the powdered sample material with the extraction solvent (e.g., ethanol) in a flask.

  • Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power (e.g., 450 W) for a set duration (e.g., 20 minutes).[7]

  • Maintain the temperature of the mixture using a cooling system if necessary.

  • After sonication, separate the solid material from the solvent by filtration or centrifugation.

  • Evaporate the solvent to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. The microwave radiation causes molecular movement through ion migration and dipole rotation, leading to rapid heating.[4]

Protocol:

  • Place the sample and the extraction solvent (e.g., a mixture of ethyl acetate and ethanol) in a microwave-safe extraction vessel.[4]

  • Seal the vessel and place it in a microwave extraction system.

  • Apply microwave radiation at a set power and for a specific time (e.g., 130°C for 55 minutes for 3-hydroxy fatty acids).[8]

  • After the extraction is complete and the vessel has cooled, filter the mixture to separate the solid residue.

  • Remove the solvent from the filtrate to recover the extracted compounds.

Enzyme-Assisted Extraction (EAE)

EAE utilizes enzymes like lipases or cutinases to break down the complex structures (e.g., suberin and cutin) that entrap ω-HFAs, allowing for their release under mild conditions.[10]

Protocol:

  • Prepare a suspension of the substrate (e.g., birch bark for suberin) in an aqueous buffer with a specific pH.

  • Add the appropriate enzyme (e.g., lipase or a commercial protease).[5][10]

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 45-55°C) with agitation for a defined period (e.g., 2 to 24 hours).[10]

  • After hydrolysis, the ω-HFAs are released into the aqueous phase.

  • The mixture is then typically centrifuged to separate the solid residues.

  • The aqueous phase containing the released fatty acids is then subjected to further purification steps, such as liquid-liquid extraction or solid-phase extraction, to isolate the target compounds.

Visualizing the Extraction Processes

To further clarify the methodologies, the following diagrams illustrate the general workflows of the described extraction methods.

Extraction_Workflow cluster_Conventional Conventional Methods cluster_Green Green Technologies Soxhlet Soxhlet Extraction Soxhlet_Solvent Soxhlet_Solvent Soxhlet->Soxhlet_Solvent Organic Solvent Crude_Extract Crude ω-HFA Extract Soxhlet->Crude_Extract BlighDyer Bligh & Dyer/ Folch BlighDyer_Solvent BlighDyer_Solvent BlighDyer->BlighDyer_Solvent Chloroform/ Methanol BlighDyer->Crude_Extract SFE Supercritical Fluid Extraction (SFE) SFE_Solvent SFE_Solvent SFE->SFE_Solvent Supercritical CO2 SFE->Crude_Extract UAE Ultrasound-Assisted Extraction (UAE) UAE_Solvent UAE_Solvent UAE->UAE_Solvent e.g., Ethanol UAE->Crude_Extract MAE Microwave-Assisted Extraction (MAE) MAE_Solvent MAE_Solvent MAE->MAE_Solvent e.g., Ethanol MAE->Crude_Extract EAE Enzyme-Assisted Extraction (EAE) EAE_Solvent EAE_Solvent EAE->EAE_Solvent Aqueous Buffer EAE->Crude_Extract Sample Sample (e.g., Plant Material) Sample->Soxhlet Sample->BlighDyer Sample->SFE Sample->UAE Sample->MAE Sample->EAE Purification Purification (e.g., Chromatography) Crude_Extract->Purification Pure_omega_HFA Pure ω-HFA Purification->Pure_omega_HFA

Caption: General workflow for the extraction and purification of ω-HFAs.

Comparative_Workflow cluster_Extraction Extraction Step start Start: Sample Preparation (Drying, Grinding) Conventional Conventional Methods Soxhlet Bligh & Dyer High Solvent Use Long Time High Energy (Soxhlet) start->Conventional Green Green Technologies SFE UAE MAE EAE Reduced Solvent/Time Milder Conditions Higher Selectivity (SFE, EAE) start->Green separation Solid-Liquid Separation (Filtration/Centrifugation) Conventional->separation Green->separation evaporation Solvent Removal (Evaporation) separation->evaporation analysis Analysis (GC-MS, HPLC) evaporation->analysis end Final Product: ω-HFA analysis->end

Caption: Comparative logical flow of conventional vs. green extraction methods.

References

A Researcher's Guide to Inter-Laboratory Validation of 14-Hydroxytetradecanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reproducible quantification of 14-hydroxytetradecanoic acid (14-HDA), a hydroxylated fatty acid, is critical for understanding its physiological and pathological roles. As research into the biological significance of 14-HDA expands, the ability to compare data across different laboratories becomes paramount. This guide provides a framework for the inter-laboratory validation of 14-HDA quantification, offering objective comparisons of analytical performance and detailed experimental protocols to support robust and collaborative research.

Achieving consistency in lipid analysis across various laboratories presents a significant challenge due to the complexity of lipidomes and the diversity of analytical platforms.[1][2] Inter-laboratory studies are crucial for establishing standardized methods that ensure data comparability and reliability, which is essential for advancing clinical and translational research.[2][3][4][5] This guide presents a hypothetical inter-laboratory comparison for 14-HDA quantification to illustrate the expected performance of a validated analytical method.

Inter-Laboratory Performance Comparison of 14-HDA Quantification

The following table summarizes representative quantitative data from three independent laboratories participating in a hypothetical validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for 14-HDA. The data reflects typical performance characteristics for precision and accuracy based on established guidelines for bioanalytical method validation.

LaboratorySample TypeNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Standard Deviation (ng/mL)Coefficient of Variation (CV, %)Accuracy (% Bias)
Lab A Plasma QC Low54.850.398.0-3.0
Plasma QC Mid5051.23.587.0+2.4
Plasma QC High200195.611.746.0-2.2
Lab B Plasma QC Low55.150.469.0+3.0
Plasma QC Mid5049.54.469.0-1.0
Plasma QC High200204.214.297.0+2.1
Lab C Plasma QC Low54.90.449.0-2.0
Plasma QC Mid5052.53.687.0+5.0
Plasma QC High200198.015.848.0-1.0
  • CV% (Coefficient of Variation): Reflects the precision and reproducibility of the measurements. A lower CV% indicates higher precision.

  • Accuracy (% Bias): Indicates the closeness of the measured value to the true value. A value closer to 0% signifies higher accuracy.

  • QC (Quality Control) Samples: Samples with known concentrations of the analyte used to monitor the performance of the analytical assay.

Experimental Protocols

A detailed and standardized experimental protocol is fundamental to minimizing inter-laboratory variability. Below is a representative protocol for the quantification of 14-HDA in human plasma using LC-MS/MS.

1. Sample Preparation: Liquid-Liquid Extraction

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 14-HDA-d4 at 1 µg/mL).

  • Add 400 µL of cold methanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 800 µL of methyl tert-butyl ether (MTBE) and 200 µL of water. Vortex for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes to facilitate phase separation.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-2 min: 20% B

      • 2-10 min: Increase to 95% B

      • 10-12 min: Hold at 95% B

      • 12-12.1 min: Return to 20% B

      • 12.1-15 min: Equilibrate at 20% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 14-HDA: Precursor ion (m/z) 243.2 → Product ion (m/z) 199.2

      • 14-HDA-d4 (Internal Standard): Precursor ion (m/z) 247.2 → Product ion (m/z) 203.2

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

3. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio of 14-HDA to the internal standard against the concentration of the calibration standards.

  • Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.

  • Determine the concentration of 14-HDA in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the potential biological relevance of 14-HDA, the following diagrams are provided.

G Experimental Workflow for 14-HDA Quantification Plasma Plasma Sample IS Add Internal Standard (14-HDA-d4) Plasma->IS Precip Protein Precipitation (Methanol) IS->Precip LLE Liquid-Liquid Extraction (MTBE) Precip->LLE Dry Evaporation LLE->Dry Recon Reconstitution Dry->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (ESI-) LC->MS Integration Peak Integration MS->Integration Calib Calibration Curve Generation Integration->Calib Quant Quantification Calib->Quant G Potential Role of 14-HDA in Cellular Signaling Extracellular_Stimuli Extracellular Stimuli (e.g., Inflammation, Stress) PLA2 Phospholipase A2 (PLA2) Extracellular_Stimuli->PLA2 Membrane_Lipids Membrane Lipids Arachidonic_Acid Arachidonic Acid Membrane_Lipids->Arachidonic_Acid PLA2 activation 14_HDA This compound (14-HDA) Arachidonic_Acid->14_HDA Metabolism by CYP enzymes CYP450 Cytochrome P450 (CYP) Enzymes PPARs Peroxisome Proliferator-Activated Receptors (PPARs) 14_HDA->PPARs Ligand Activation Gene_Expression Modulation of Gene Expression PPARs->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory Effects) Gene_Expression->Biological_Response

References

"evaluating the performance of different GC columns for separating hydroxy fatty acid isomers"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of lipid analysis, the separation of hydroxy fatty acid (HFA) isomers presents a significant analytical challenge. These structurally similar molecules play diverse roles in biological systems, and the ability to distinguish between them is crucial for accurate biological interpretation. This guide provides an in-depth comparison of the performance of different Gas Chromatography (GC) columns for the separation of HFA isomers, supported by experimental data and detailed protocols to aid in method development and column selection.

The key to successful GC separation of HFA isomers lies in the selection of the appropriate stationary phase and proper sample derivatization. Due to their low volatility and polar nature, HFAs require derivatization prior to GC analysis to improve peak shape and thermal stability. The two most common derivatization strategies involve esterification of the carboxylic acid group to form fatty acid methyl esters (FAMEs) and silylation of the hydroxyl group to form trimethylsilyl (TMS) ethers. This guide will consider the performance of various columns with these derivatized analytes.

Positional Isomer Separation: High-Polarity Cyanopropyl vs. Wax Columns

The separation of positional HFA isomers, where the hydroxyl group is located at different positions on the fatty acid backbone, is critical for understanding enzymatic pathways and oxidative stress. The choice of GC column polarity is paramount in achieving this separation.

Highly polar cyanopropyl-based columns, such as those with biscyanopropyl polysiloxane stationary phases (e.g., SP-2560, HP-88, CP-Sil 88), are specifically designed for the detailed separation of fatty acid isomers.[1] These columns provide excellent resolution based on subtle differences in polarity and structure.

Wax-based columns, such as those with polyethylene glycol (PEG) stationary phases (e.g., DB-WAX, HP-INNOWax), are also commonly used for FAME analysis. While effective for general fatty acid separation, their ability to resolve complex positional isomers of HFAs can be limited compared to their cyanopropyl counterparts.

A study utilizing a DB-23 column, which has a 50% cyanopropyl-methylpolysiloxane phase, successfully separated several isomeric hydroxy fatty acids after methylation and silylation.[2] This demonstrates the utility of cyanopropyl phases in resolving these challenging compounds. For even more complex mixtures, highly polar columns with a high percentage of cyanopropyl content are often recommended.

Table 1: Comparison of GC Columns for the Separation of Hydroxy Stearic Acid Positional Isomers (as Methyl Ester, TMS Ether Derivatives)

GC ColumnStationary PhaseDimensionsOven ProgramCarrier GasAnalyteRetention Time (min)Resolution (Rs)
High-Polarity Cyanopropyl 100% Biscyanopropyl Polysiloxane100 m x 0.25 mm, 0.20 µm150°C (1 min) to 240°C at 3°C/minHelium9-Hydroxy-18:0-Me, TMS25.81.8 (vs. 10-OH)
10-Hydroxy-18:0-Me, TMS26.31.5 (vs. 12-OH)
12-Hydroxy-18:0-Me, TMS26.9-
Mid-Polarity Cyanopropyl 50% Cyanopropyl-methylpolysiloxane60 m x 0.25 mm, 0.25 µm150°C (1 min) to 240°C at 3°C/minHelium9-Hydroxy-18:0-Me, TMS24.51.2 (vs. 10-OH)
10-Hydroxy-18:0-Me, TMS24.91.0 (vs. 12-OH)
12-Hydroxy-18:0-Me, TMS25.3-
Wax Polyethylene Glycol30 m x 0.25 mm, 0.25 µm150°C (1 min) to 240°C at 3°C/minHelium9/10/12-Hydroxy-18:0-Me, TMSCo-eluted peak at 23.1< 0.5

Note: Data is a representative compilation from literature and typical performance characteristics. Actual retention times and resolution may vary depending on the specific instrument and conditions.

Enantiomeric Separation: The Role of Chiral Columns

Distinguishing between HFA enantiomers (R and S forms) is often crucial in pharmaceutical and biological studies, as different enantiomers can exhibit distinct physiological activities. For this purpose, specialized chiral GC columns are necessary. These columns typically employ a chiral stationary phase, most commonly a derivatized cyclodextrin, which interacts differently with each enantiomer, leading to their separation.

The use of diastereomeric derivatization, where the HFA is reacted with a chiral reagent to form diastereomers that can be separated on a non-chiral column, is an alternative approach.[3] However, direct separation on a chiral column is often preferred for its simplicity and efficiency.

Table 2: Performance of a Chiral GC Column for the Separation of Hydroxy Fatty Acid Enantiomers

GC ColumnChiral SelectorDimensionsOven ProgramCarrier GasAnalyteRetention Time (min)Resolution (Rs)
Cyclodextrin-Based Permethylated β-cyclodextrin30 m x 0.25 mm, 0.25 µm100°C (2 min) to 200°C at 2°C/minHydrogen(R)-9-Hydroxy-18:0-Me35.22.1
(S)-9-Hydroxy-18:0-Me35.9
(R)-12-Hydroxy-18:0-Me38.51.9
(S)-12-Hydroxy-18:0-Me39.1

Note: Data is a representative compilation from literature and typical performance characteristics. Actual retention times and resolution may vary depending on the specific instrument and conditions.

Experimental Protocols

Detailed and optimized experimental protocols are fundamental to achieving reproducible and accurate results. Below are representative methodologies for the analysis of HFA isomers.

Protocol 1: Derivatization of Hydroxy Fatty Acids for GC Analysis

This protocol describes a two-step derivatization to form methyl esters of the carboxylic acid and trimethylsilyl ethers of the hydroxyl group.

Materials:

  • Hydroxy fatty acid sample

  • Boron trifluoride in methanol (14% BF3/MeOH)

  • Hexane

  • Saturated NaCl solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Anhydrous sodium sulfate

Procedure:

  • Esterification: To the dried HFA sample (approx. 1 mg), add 1 mL of 14% BF3/MeOH.

  • Heat the mixture at 60°C for 30 minutes.

  • Cool the reaction vial, add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex vigorously for 1 minute and centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Silylation: To the dried FAMEs, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[2]

  • Heat the mixture at 60°C for 30 minutes.

  • The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis of HFA Positional Isomers on a High-Polarity Cyanopropyl Column

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: SP-2560 (100 m x 0.25 mm, 0.20 µm film thickness) or equivalent high-polarity biscyanopropyl column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode, 250°C.

  • Oven Temperature Program: Initial temperature of 150°C held for 1 minute, then ramped to 240°C at a rate of 3°C/min, and held for 10 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Mass Range: m/z 50-600.

Protocol 3: GC-MS Analysis of HFA Enantiomers on a Chiral Column

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: Permethylated β-cyclodextrin stationary phase (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Hydrogen at a constant flow of 1.2 mL/min.

  • Injector: Split mode (20:1), 220°C.

  • Oven Temperature Program: Initial temperature of 100°C held for 2 minutes, then ramped to 200°C at a rate of 2°C/min, and held for 15 minutes.

  • MS Transfer Line: 250°C.

  • Ion Source: 200°C.

  • Mass Range: m/z 50-600.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Hydroxy Fatty Acid Sample Esterification Esterification (BF3/MeOH) Sample->Esterification Silylation Silylation (BSTFA) Esterification->Silylation GC_Injection GC Injection Silylation->GC_Injection Column_Separation Column Separation (Positional or Chiral) GC_Injection->Column_Separation MS_Detection Mass Spectrometry Detection Column_Separation->MS_Detection Chromatogram Chromatogram MS_Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

GC-MS workflow for HFA isomer analysis.

Conclusion

The choice of GC column is a critical factor in the successful separation of hydroxy fatty acid isomers. For positional isomers, highly polar cyanopropyl columns demonstrate superior performance in resolving closely eluting compounds compared to wax-based columns. For the separation of enantiomers, chiral columns with derivatized cyclodextrin stationary phases are the gold standard.

By selecting the appropriate column and employing a robust derivatization and analytical protocol, researchers can achieve the high-resolution separation necessary for accurate identification and quantification of HFA isomers, paving the way for a deeper understanding of their biological significance. The data and protocols presented in this guide serve as a valuable resource for laboratories involved in lipidomics and related fields.

References

Safety Operating Guide

Proper Disposal of 14-Hydroxytetradecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 14-hydroxytetradecanoic acid, promoting a safe laboratory environment and adherence to regulatory standards.

I. Hazard Assessment and Waste Identification

Before disposal, it is crucial to characterize the waste. According to safety data, this compound is harmful if swallowed and causes serious eye irritation.[1] While it is not explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA), it is the responsibility of the waste generator to determine if the waste meets the criteria for hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2]

Laboratory personnel should treat all chemical waste as hazardous unless confirmed to be non-hazardous by an environmental health and safety (EHS) officer.[3] Factors that may render the waste hazardous include its characteristics (ignitability, corrosivity, reactivity, toxicity) or if it's mixed with other hazardous substances.[4]

Quantitative Data Summary:

ParameterValueRegulation/Guideline
pH for Drain Disposal 5.5 - 10.5General guideline for dilute aqueous solutions[5]
P-listed Acute Hazardous Waste Accumulation Limit 1 quart (liquid) or 1 kg (solid)University of Pennsylvania EHRS[4]
Satellite Accumulation Area (SAA) Maximum Volume 55 gallonsUniversity of Pennsylvania EHRS[4]

II. Step-by-Step Disposal Procedures

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles[1][6]

  • Chemical-resistant gloves[1]

  • Laboratory coat

2. Waste Segregation and Collection:

  • Do not mix this compound waste with incompatible materials. Store acids and bases separately.[7]

  • Collect the waste in a designated, leak-proof, and sealable container.[8] Plastic containers are often preferred.[4]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[9]

  • Keep the waste container closed except when adding waste.[4][7]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][7]

  • Do not move waste from one room to another for storage.[8]

  • Ensure the SAA is inspected weekly for any leaks or container degradation.[7]

4. Requesting Waste Pickup:

  • Once the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[3][4]

  • Do not dispose of this compound down the drain unless it is a dilute aqueous solution with a pH between 5.5 and 10.5 and you have explicit permission from your EHS department.[5] Never pour concentrated fatty acids or solutions containing other hazardous materials down the drain.[10]

5. Disposal of Empty Containers:

  • A container that held this compound should be triple-rinsed with a suitable solvent (such as water or another appropriate solvent).[3][8]

  • The first rinsate must be collected and disposed of as hazardous waste.[11]

  • After triple-rinsing and ensuring the container is free of residue, deface or remove the original label and dispose of it as regular trash.[3][8]

III. Experimental Workflow for Disposal

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound assess_waste Assess Waste: Is it mixed with other hazardous chemicals? start->assess_waste collect_waste Collect in a Labeled, Compatible Container assess_waste->collect_waste Yes drain_disposal Dilute Aqueous Solution? pH 5.5-10.5? EHS Approval? assess_waste->drain_disposal No saa Store in Satellite Accumulation Area (SAA) collect_waste->saa request_pickup Contact EHS for Hazardous Waste Pickup saa->request_pickup end_pickup Proper Disposal request_pickup->end_pickup dispose_drain Dispose Down Drain with Copious Amounts of Water drain_disposal->dispose_drain Yes non_hazardous Treat as Non-Hazardous (Consult EHS) drain_disposal->non_hazardous No end_drain Proper Disposal dispose_drain->end_drain trash Dispose in Regular Trash (After Neutralization if needed) non_hazardous->trash trash->end_pickup

References

Personal protective equipment for handling 14-Hydroxytetradecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 14-Hydroxytetradecanoic Acid

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes serious eye irritation[1]. Adherence to proper PPE protocols is mandatory to ensure personal safety.

HazardGHS ClassificationRequired Personal Protective Equipment (PPE)
Oral Toxicity Acute toxicity, oral (Category 4), H302[1]Standard laboratory coat, disposable nitrile or latex gloves[2][3][4].
Eye Irritation Serious eye damage/eye irritation (Category 2A), H319[1]Face shield and safety glasses are essential to prevent contact with eyes[1].
Skin Contact Not classified as a skin irritant, but good practice dictates avoiding contact.Wear a lab coat and gloves. Wash hands thoroughly after handling[1].
Inhalation Not classified as a respiratory irritant, but dust formation should be avoided.Use in a well-ventilated area. If dust formation is likely, a respirator may be necessary[5].
Operational Protocol for Safe Handling

Follow these step-by-step procedures for the safe handling of this compound from reception to disposal.

1. Preparation and Engineering Controls:

  • Ensure a calibrated weighing balance is located in an area with minimal air drafts to prevent dust dispersion.

  • Work in a well-ventilated laboratory, preferably within a fume hood, especially when handling the powdered form to avoid dust formation[1][5].

  • Have an eyewash station and safety shower readily accessible.

2. Donning Personal Protective Equipment (PPE):

  • Before handling, put on a clean laboratory coat.

  • Wear nitrile or other appropriate chemical-resistant gloves[2][3][4].

  • Wear safety glasses with side shields or chemical splash goggles[1].

  • For tasks with a higher risk of splashing or dust generation, a face shield is required over safety glasses[1].

3. Handling and Experimental Procedure:

  • Carefully weigh the desired amount of this compound. Avoid creating dust.

  • If dissolving, add the acid to the solvent slowly.

  • Keep containers closed when not in use.

  • Avoid contact with skin and eyes[1].

4. Spills and Emergency Procedures:

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician[1].

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation occurs[1].

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician[1].

  • Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[1].

  • Small Spills: For small spills of the solid material, carefully sweep up and shovel into a suitable, closed container for disposal. Avoid creating dust[1]. Do not let the product enter drains[1].

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in a suitable, clearly labeled, and closed container[1].

  • Disposal Method: Dispose of the chemical waste in accordance with local, state, and federal regulations. This may involve incineration or disposal at a licensed chemical waste facility[6]. Do not dispose of it down the drain[1].

  • Container Disposal: Empty containers should be handled as if they contain the product. They can be triple-rinsed and offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill, as permitted by regulations[6].

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow Start Start: Receive Chemical Prep Preparation & Engineering Controls (Ventilation, Eyewash Station) Start->Prep DonPPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat, Face Shield) Prep->DonPPE Handling Handling & Experimentation (Weighing, Mixing) DonPPE->Handling Spill Spill or Exposure Occurs Handling->Spill No Storage Temporary Storage of Waste Handling->Storage Yes FirstAid Administer First Aid (Eyewash, Shower, etc.) Spill->FirstAid Exposure Cleanup Spill Cleanup Procedure Spill->Cleanup Spill End End: Decontaminate & Doff PPE FirstAid->End Cleanup->Storage Disposal Dispose of Waste & Empty Containers (Follow Regulations) Storage->Disposal Disposal->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.